molecular formula C5H9BrO3 B1267594 2-Bromo-3-methoxybutanoic acid CAS No. 67819-23-2

2-Bromo-3-methoxybutanoic acid

Cat. No.: B1267594
CAS No.: 67819-23-2
M. Wt: 197.03 g/mol
InChI Key: YVNDJNXUZODJQG-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybutanoic acid is a useful research compound. Its molecular formula is C5H9BrO3 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDJNXUZODJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285533
Record name 2-bromo-3-methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67819-23-2
Record name NSC42194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and pharmaceutical development. This document delves into the synthetic pathways for this compound, its physicochemical properties, and explores its prospective utility as a building block in the creation of more complex molecules.

Introduction

This compound (CAS No. 67819-23-2) is a derivative of butanoic acid featuring both a bromine atom at the α-position and a methoxy group at the β-position.[1][2] The presence of these two functional groups on a small carbon skeleton makes it a potentially versatile intermediate for the synthesis of novel organic compounds. The bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic coupling reactions, while the methoxy and carboxylic acid functionalities offer further sites for chemical modification. Understanding the synthesis and reactivity of this molecule is crucial for harnessing its full potential in research and development.

Synthesis of this compound

A robust and well-documented method for the synthesis of this compound proceeds via a two-step sequence starting from crotonic acid. This procedure, detailed in Organic Syntheses, involves an initial methoxymercuration of the double bond, followed by bromination.[3]

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Synthesis_of_2-Bromo-3-methoxybutanoic_acid Crotonic_acid Crotonic Acid Intermediate Organomercury Intermediate Crotonic_acid->Intermediate 1. Hg(OAc)₂, CH₃OH 2. KBr Product This compound Intermediate->Product Br₂, KBr, H₂O, hv

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a verified procedure and provides a step-by-step guide for the laboratory-scale synthesis.[3]

Step 1: Methoxymercuration of Crotonic Acid

  • In a suitable reaction vessel, dissolve mercuric acetate (1.0 eq) and crotonic acid (1.0 eq) in methanol.

  • Warm the mixture gently and stir until all the mercuric acetate has dissolved.

  • Allow the solution to stand at room temperature for 48 hours, during which a precipitate will form.

  • Filter the precipitate, wash with methanol, and air-dry.

  • Dissolve the resulting organomercury intermediate in an aqueous solution of potassium bromide (1.5 eq).

Causality Behind Experimental Choices: The use of mercuric acetate in methanol leads to the regioselective addition of a methoxy group and a mercury-containing group across the double bond of crotonic acid. The Markovnikov addition places the electrophilic mercury on the less substituted carbon and the nucleophilic methanol on the more substituted carbon, which in this case is the β-position. The subsequent treatment with potassium bromide replaces the acetate ligand on the mercury with a bromide, preparing the intermediate for the next step.

Step 2: Bromination of the Organomercury Intermediate

  • Cool the aqueous solution of the organomercury intermediate in an ice bath and expose it to a strong light source (e.g., direct sunlight or a photoflood lamp).

  • With vigorous stirring, add a solution of bromine (1.0 eq) and potassium bromide (1.5 eq) in water dropwise.

  • After the addition is complete, continue stirring for a short period and then quench any excess bromine with a solution of sodium bisulfite.

  • Acidify the reaction mixture with hydrobromic acid.

  • Extract the product into diethyl ether.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices: The carbon-mercury bond is cleaved by bromine under photolytic conditions. The light promotes the homolytic cleavage of Br-Br, and the resulting bromine radical facilitates the substitution of the mercury group with a bromine atom at the α-position. The use of an aqueous system is practical for this ionic reaction. Acidification ensures that the product is in its protonated carboxylic acid form, which is more soluble in organic solvents like diethyl ether, facilitating its extraction.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₉BrO₃PubChem[1]
Molecular Weight 197.03 g/mol PubChem[1]
CAS Number 67819-23-2PubChem[1]
Computed XLogP3 0.9PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 3PubChem[1]
Computed Rotatable Bond Count 3PubChem[1]

Note: The majority of the available data is computationally derived and should be used as an estimation until experimentally verified.

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in several areas of chemical synthesis.

Elaboration of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the incorporation of the 2-bromo-3-methoxybutyl scaffold into larger molecules.

Carboxylic_Acid_Elaboration Carboxylic_Acid 2-Bromo-3-methoxybutanoic acid Ester Ester Carboxylic_Acid->Ester ROH, H⁺ Amide Amide Carboxylic_Acid->Amide R₂NH, coupling agent Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂

Caption: Potential derivatization of the carboxylic acid group.

Nucleophilic Substitution at the α-Position

The bromine atom at the α-position is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, providing access to a diverse library of substituted butanoic acid derivatives. These derivatives could be of interest in medicinal chemistry for the synthesis of novel pharmacophores.

Role in the Synthesis of Bioactive Molecules

Halogenated organic molecules play a significant role in drug design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound could serve as a starting material for the synthesis of new drug candidates.

Conclusion

This compound is a functionalized carboxylic acid for which a reliable synthetic method exists. While experimentally determined physicochemical data is sparse, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a compound of interest for researchers in synthetic chemistry and drug discovery. Further investigation into the reactivity and properties of this molecule is warranted to fully explore its synthetic utility.

References

  • PubChem. Compound Summary for CID 238050, this compound. National Center for Biotechnology Information. [Link]

  • Carter, H. E.; West, H. D. α-Bromo-β-methoxy-n-butyric acid. Organic Syntheses, Coll. Vol. 3, p.108 (1955); Vol. 20, p.16 (1940). [Link]

  • ChemSynthesis. This compound. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxybutanoic acid (CAS Number: 67819-23-2), a halogenated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous compounds, this document will detail its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential as a building block in the development of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule possessing two stereocenters. The presence of a bromine atom at the alpha position to the carboxylic acid and a methoxy group at the beta position imparts a unique combination of electronic and steric properties, making it a versatile synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67819-23-2[1]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C(C(=O)O)Br)OC[1]
XLogP3 0.9[1]
Topological Polar Surface Area 46.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Note: Some properties are computationally predicted.

Synthesis of this compound: A Proposed Route

Synthesis of the Precursor: 3-Methoxybutanoic Acid

The starting material for the synthesis is 3-methoxybutanoic acid (CAS 10024-70-1).[2][3][4] This precursor can be synthesized from crotonaldehyde through a two-step process involving a Michael addition of methanol followed by oxidation of the resulting aldehyde.[5]

Experimental Protocol: Synthesis of 3-Methoxybutanoic Acid

  • Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve crotonaldehyde in an excess of methanol. Add a catalytic amount of a strong base, such as sodium methoxide, to the solution. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Neutralization and Workup: Neutralize the reaction mixture with a weak acid, such as acetic acid.[5] Remove the excess methanol under reduced pressure. Extract the resulting 3-methoxybutanal with a suitable organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Oxidation: Dissolve the crude 3-methoxybutanal in a suitable solvent, such as acetone. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution at 0°C. The reaction is exothermic and the color will change from orange to green.

  • Purification: After the oxidation is complete, quench the reaction with isopropanol. Remove the chromium salts by filtration. Extract the 3-methoxybutanoic acid into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation under reduced pressure.

Alpha-Bromination via the Hell-Volhard-Zelinskii (HVZ) Reaction

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic and reliable method for the α-bromination of carboxylic acids.[6][7][8][9] The reaction proceeds via the formation of an acid bromide intermediate, which then enolizes and reacts with bromine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HBr, place the synthesized 3-methoxybutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).[6][7]

  • Bromination: Heat the mixture gently and add bromine (Br₂) dropwise from the dropping funnel. The reaction is typically exothermic and will produce hydrogen bromide (HBr) gas. After the addition is complete, reflux the mixture until the reaction is complete (monitored by the disappearance of the red bromine color).

  • Hydrolysis and Workup: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate α-bromo acyl bromide.

  • Purification: Extract the this compound with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Crotonaldehyde Crotonaldehyde 3-Methoxybutanal 3-Methoxybutanal Crotonaldehyde->3-Methoxybutanal 1. CH3OH, NaOCH3 2. Neutralization 3-Methoxybutanoic_Acid 3-Methoxybutanoic_Acid 3-Methoxybutanal->3-Methoxybutanoic_Acid Jones Oxidation Target_Molecule This compound 3-Methoxybutanoic_Acid->Target_Molecule Br2, PBr3 (cat.) Hell-Volhard-Zelinskii Reactivity Target_Molecule This compound Substituted_Product α-Substituted Product Target_Molecule->Substituted_Product Nu Nucleophile (e.g., -OH, -NH2, -CN)

Caption: General reactivity of this compound in Sₙ2 reactions.

  • Synthesis of α-hydroxy acids: Reaction with a hydroxide source (e.g., aqueous NaOH) followed by acidification will yield 2-hydroxy-3-methoxybutanoic acid. [6]* Synthesis of α-amino acids: Reaction with ammonia or an amine can lead to the formation of α-amino acids, which are fundamental building blocks for peptides and proteins. [6]* Synthesis of α-cyano acids: Reaction with a cyanide salt (e.g., KCN) can introduce a nitrile group, which can be further hydrolyzed to a dicarboxylic acid or reduced to an amine.

Applications in Organic Synthesis and Drug Development

While specific applications for this compound are not documented, its structural features suggest its potential as a valuable building block in several areas:

  • Asymmetric Synthesis: As a chiral molecule, it can be used as a starting material for the synthesis of enantiomerically pure compounds.

  • Fragment-Based Drug Discovery: The molecule contains several key functional groups (carboxylic acid, ether, alkyl halide) that can be used to explore interactions with biological targets.

  • Lead Optimization: The bromine atom can be replaced with various other functional groups to fine-tune the pharmacological properties of a lead compound. The methoxy group can also influence the compound's metabolic stability and lipophilicity.

Safety and Handling

No specific safety data is available for this compound. However, based on its structure as an α-bromo carboxylic acid, the following precautions should be taken:

  • Corrosive: Carboxylic acids are corrosive. [10]α-Bromo carboxylic acids can be particularly irritating to the skin, eyes, and respiratory tract.

  • Toxicity: Handle with care, as many halogenated organic compounds have toxic properties.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • In case of contact:

    • Skin: Immediately wash with soap and plenty of water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its synthesis is achievable through established and reliable chemical transformations. The presence of multiple functional groups and stereocenters makes it a versatile building block for the synthesis of more complex molecules with potential applications in materials science and drug discovery. Further research into its reactivity and biological activity is warranted to fully explore its potential.

References

  • SpectraBase. alpha-Bromo-p-tert-butyltoluene. [Link]

  • ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • ChemSynthesis. This compound. [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • PubChem. 2-Bromo-3-methoxybutane. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • PubChem. 3-Methoxybutanoic acid. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 22.5: Alpha Bromination of Carboxylic Acids. [Link]

  • PubChem. (2R,3R)-2-bromo-3-hydroxy-2-methylbutanoic acid. [Link]

Sources

A Technical Guide to 2-Bromo-3-methoxybutanoic Acid: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with significant potential as a versatile intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural intricacies, physicochemical properties, and logical synthetic pathways, grounding all claims in established chemical principles and authoritative data.

Molecular Structure and Nomenclature

A thorough understanding of a molecule's structure is foundational to predicting its reactivity and potential applications. This compound possesses key structural features, including two chiral centers, that dictate its chemical behavior and biological interactions.

IUPAC Nomenclature and Core Structure

The compound is systematically named according to IUPAC rules as This compound .[1] Its structure consists of a four-carbon butanoic acid backbone. A bromine atom is substituted at the alpha-carbon (C2), and a methoxy group (-OCH₃) is present at the beta-carbon (C3).

The fundamental structure is represented by the molecular formula C₅H₉BrO₃ and has a molecular weight of approximately 197.03 g/mol .[1][2] The CAS Registry Number for this compound is 67819-23-2.[1][2]

Caption: 2D chemical structure of this compound.

Stereochemistry: The Role of Chirality

This compound possesses two stereogenic centers at positions C2 and C3. This chirality gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers and four pairs of diastereomers. The specific spatial arrangement of the bromo and methoxy groups is critical, as different stereoisomers can exhibit vastly different biological activities and reaction kinetics, a key consideration in pharmaceutical development.

The four stereoisomers are:

  • (2R, 3R)-2-bromo-3-methoxybutanoic acid

  • (2S, 3S)-2-bromo-3-methoxybutanoic acid

  • (2R, 3S)-2-bromo-3-methoxybutanoic acid[3]

  • (2S, 3R)-2-bromo-3-methoxybutanoic acid

G RR (2R, 3R) SS (2S, 3S) RR->SS Enantiomers RS (2R, 3S) RR->RS Diastereomers SR (2S, 3R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in various solvents and reaction conditions, informing decisions on purification, formulation, and experimental design. While experimental data for this compound is not extensively published, computational models provide valuable estimates.

PropertyValueSource
Molecular Formula C₅H₉BrO₃PubChem[1]
Molecular Weight 197.03 g/mol PubChem[1]
CAS Number 67819-23-2PubChem[1]
XLogP3 (Computed) 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Melting Point Not AvailableChemSynthesis[2]
Boiling Point Not AvailableChemSynthesis[2]

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl and ether oxygens) sites implies moderate solubility in polar protic solvents.

Synthetic Pathways and Methodologies

As a specialized reagent, this compound is not typically available off-the-shelf and requires targeted synthesis. A logical and well-established approach for its preparation is the α-bromination of its corresponding carboxylic acid precursor, 3-methoxybutanoic acid.

Proposed Synthetic Route: Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the premier method for the selective α-halogenation of carboxylic acids. This choice is predicated on its high reliability and specificity for the C2 position.

Causality of the Mechanism:

  • Acyl Halide Formation: The reaction is initiated by converting the carboxylic acid into an acyl halide, typically using a catalyst like phosphorus tribromide (PBr₃). This step is crucial because the carboxylic acid itself does not readily enolize.

  • Enolization: The resulting acyl bromide exists in equilibrium with its enol tautomer to a much greater extent than the parent acid.

  • α-Bromination: The electron-rich enol intermediate rapidly attacks molecular bromine (Br₂), which acts as the electrophile. This selectively installs a bromine atom at the α-position.

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed during aqueous workup to yield the final product, this compound.

start 3-Methoxybutanoic Acid (Starting Material) reagents Reagents: 1. PBr₃ (cat.), Br₂ 2. H₂O (Workup) start->reagents Reaction intermediate α-Bromo Acyl Bromide (Intermediate) reagents->intermediate Forms product This compound (Final Product) intermediate->product Hydrolysis purification Purification (e.g., Distillation or Crystallization) product->purification Yields

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. We will delve into its fundamental chemical properties, stereochemical considerations, plausible synthetic routes, and its role as a building block for more complex molecules. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of butanoic acid featuring both a bromine atom and a methoxy group. These functional groups impart a unique reactivity profile, making it a valuable synthon for introducing specific structural motifs in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₅H₉BrO₃[1][2][3]

  • Molecular Weight: 197.03 g/mol [1][2]

Naming and Identification

For unambiguous identification in research and procurement, the following identifiers are critical:

  • IUPAC Name: this compound[1]

  • CAS Number: 67819-23-2[1][3]

  • Synonyms: 2-bromo-3-methoxy-butyric acid, NSC42194[1]

Physicochemical Data Summary
PropertyValueSource
Molecular Weight197.03 g/mol PubChem[1][2]
XLogP3-AA0.9PubChem[1][2]
Hydrogen Bond Donor Count1PubChem[1][2]
Hydrogen Bond Acceptor Count3PubChem[1][2]
Rotatable Bond Count3PubChem[1][2]
  • Expertise & Experience Insight: The XLogP3 value of 0.9 suggests a moderate degree of lipophilicity. The presence of both hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the oxygens) indicates that this molecule will have moderate solubility in polar protic solvents and can participate in hydrogen bonding interactions, a critical consideration in designing reaction conditions and for its behavior in biological systems.

Structural and Stereochemical Analysis

The structure of this compound contains two adjacent chiral centers at the C2 and C3 positions. This gives rise to the potential for multiple stereoisomers.

Caption: Chemical structure of this compound.

The presence of two chiral centers means that four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereoisomer, such as (2R,3S)-2-bromo-3-methoxybutanoic acid, will have unique biological and chemical properties.[2] Control of stereochemistry during synthesis is therefore a critical consideration for applications in pharmaceuticals, where enantiomeric purity is often a regulatory requirement.

Proposed Synthetic Pathway: A Mechanistic Approach

The proposed synthesis would start from 3-methoxybutanoic acid.

G cluster_start Starting Material cluster_reaction Core Reaction: Hell-Volhard-Zelinsky cluster_product Final Product start 3-Methoxybutanoic Acid reagents 1. Br₂, PBr₃ (catalyst) 2. H₂O (workup) start->reagents α-Bromination mechanism Intermediate: Acyl Bromide Formation reagents->mechanism via product This compound mechanism->product Hydrolysis

Sources

"2-Bromo-3-methoxybutanoic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-methoxybutanoic acid

Introduction

This compound is a halogenated carboxylic acid characterized by the presence of a bromine atom at the alpha position to the carboxyl group and a methoxy group at the beta position. This unique arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid and methoxy groups offer further sites for chemical modification. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its potential reactivity, and proposed synthetic methodologies.

Molecular Structure and Identifiers

The structural formula and key identifiers of this compound are presented below. These identifiers are crucial for accurately referencing this compound in chemical databases and literature.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 67819-23-2[1]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [1][2]
Canonical SMILES CC(C(C(=O)O)Br)OC[1]
InChI InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)[1]
InChIKey YVNDJNXUZODJQG-UHFFFAOYSA-N[1]

Physicochemical Properties

Precise experimental data on the physical properties of this compound are not widely available in the public domain.[2] However, computational methods and analysis of related structures allow for the estimation of several key properties.

PropertyValueNotesSource
Melting Point Not availableExperimental data not found.[2]
Boiling Point Not availableExperimental data not found.[2]
Density Not availableExperimental data not found.[2]
XLogP3 0.9Computed octanol-water partition coefficient, suggesting moderate lipophilicity.[1]
Topological Polar Surface Area 46.5 ŲComputed value, indicating potential for hydrogen bonding.[1]
Solubility Moderately soluble in water, soluble in organic solvents.Predicted based on the presence of a polar carboxylic acid group and a less polar alkyl chain with a methoxy group. Similar compounds show this trend.[3]N/A

Spectroscopic Profile (Theoretical)

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methoxy protons (-OCH₃) would likely appear as a singlet around 3.7 ppm. The proton on the carbon bearing the bromine atom (-CH(Br)-) would likely be a doublet around 4.2 ppm, coupled to the adjacent methine proton.[4]

  • ¹³C NMR Spectroscopy : The carbon spectrum would show five distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 170-175 ppm. The carbon attached to the bromine is anticipated to appear around 50 ppm, while the methoxy carbon would be in a similar region, around 52 ppm.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching bands for the carboxylic acid and ether linkages.

  • Mass Spectrometry : In a mass spectrum, the molecular ion peak would be expected at m/z 196 and 198 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would likely involve the loss of the bromine atom, the carboxyl group, or the methoxy group.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the α-bromo group, and the methoxy group.

  • Carboxylic Acid Group : This group can undergo typical reactions such as esterification with alcohols, conversion to amides with amines, and reduction to the corresponding alcohol.

  • α-Bromo Group : The bromine atom at the alpha position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a versatile synthetic intermediate.

  • Methoxy Group : The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

A plausible synthetic route to this compound is the Hell-Volhard-Zelinsky reaction starting from 3-methoxybutanoic acid. This reaction involves the α-bromination of a carboxylic acid using a bromine source and a catalytic amount of phosphorus tribromide (PBr₃).

Synthesis_Pathway Reactant 3-Methoxybutanoic Acid Intermediate Acyl Bromide Intermediate Reactant->Intermediate 1. PBr₃ (cat.) 2. Br₂ Product This compound Intermediate->Product H₂O

Caption: Proposed synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Proposed Synthesis via Hell-Volhard-Zelinsky Reaction

The following is a generalized, step-by-step methodology for the synthesis of this compound. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methoxybutanoic acid.

  • Addition of Catalyst : Add a catalytic amount of phosphorus tribromide (PBr₃) to the flask.

  • Bromination : Slowly add bromine (Br₂) to the reaction mixture through the dropping funnel. The reaction is typically exothermic and may require cooling.

  • Reaction Progression : Gently heat the mixture to initiate and sustain the reaction. The reaction progress can be monitored by the disappearance of the red bromine color.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl bromide.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Handling : Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Toxicity : Compounds of this class can be corrosive and may cause burns upon contact. They may also be harmful if swallowed or inhaled.[6][7]

Always consult a comprehensive and up-to-date safety data sheet before handling any chemical.

References

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  • Pacific Biochem Private Limited. (n.d.). 2 Bromo 3 Methyl Butanoic Acid. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-bromo-3-methoxypropanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methoxy-3-methylbutanoic acid (C6H11BrO3). Retrieved from [Link]

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  • Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a critical foundation for innovation. This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for 2-Bromo-3-methoxybutanoic acid (C₅H₉BrO₃). By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust framework for the characterization of this bifunctional molecule. This document moves beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Introduction: The Structural Context

This compound is a halogenated carboxylic acid containing an ether linkage. Its structure, featuring two adjacent chiral centers (at C2 and C3), makes it an interesting building block in stereoselective synthesis. The presence of multiple functional groups—a carboxylic acid, a secondary bromide, and a secondary ether—necessitates a multi-faceted analytical approach for complete characterization. Spectroscopic analysis is indispensable not only for confirming the molecular structure and connectivity but also for potentially distinguishing between its diastereomeric forms.

This guide will systematically deconstruct the predicted spectroscopic signature of this compound, providing both the theoretical underpinnings and practical protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the distinct chemical environments of all hydrogen atoms in the molecule. The electronegativity of the bromine and oxygen atoms significantly influences the chemical shifts of adjacent protons, pulling them downfield.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-COOH10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
H-2 (-CHBr)4.1 - 4.4Doublet1HDeshielded by the adjacent electronegative bromine atom. Coupled only to the H-3 proton.
H-3 (-CHOCH₃)3.7 - 4.0Doublet of Quartets (dq)1HDeshielded by the ether oxygen. Coupled to the H-2 proton and the three H-4 protons.
-OCH₃3.3 - 3.6Singlet3HProtons are chemically equivalent and not coupled to other protons.
H-4 (-CH₃)1.2 - 1.5Doublet3HCoupled to the H-3 proton.

Note: Chemical shifts are predicted for a CDCl₃ solvent. The exact values can vary based on solvent and concentration.

Diagram: ¹H NMR Connectivity and Splitting

G cluster_molecule This compound COOH COOH (δ 10-13, 1H, s) C2 H-2 (δ 4.1-4.4, 1H, d) C3 H-3 (δ 3.7-4.0, 1H, dq) C3->C2 J-coupling OCH3 OCH₃ (δ 3.3-3.6, 3H, s) C4 H-4 (δ 1.2-1.5, 3H, d) C4->C3 J-coupling

Caption: Predicted ¹H NMR couplings for the molecule.

¹³C NMR Spectroscopy: The Carbon Backbone

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments within the molecule. The chemical shifts are highly indicative of the carbon's functionalization.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)170 - 175The carbonyl carbon of the carboxylic acid is the most deshielded.[1]
C-3 (-CHOCH₃)75 - 85Carbon bonded to the highly electronegative ether oxygen.
C-5 (-OCH₃)56 - 62The methoxy carbon is a characteristic chemical shift for ethers.
C-2 (-CHBr)45 - 55Carbon bonded to bromine is significantly deshielded.
C-4 (-CH₃)15 - 20The terminal methyl carbon is the most shielded (upfield).
Experimental Protocol for NMR Data Acquisition

A reproducible and high-quality NMR spectrum is contingent on meticulous sample preparation and instrument setup.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).[2][3][4]

  • Instrument Setup:

    • Select an appropriate NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • For the ¹³C spectrum, use a proton-decoupled pulse sequence, which requires a greater number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity & ShapeFunctional Group
2500 - 3300O-H stretchStrong, Very BroadCarboxylic Acid[5][6][7][8][9]
2850 - 3000C-H stretchMedium, SharpAlkyl (sp³)[6]
1700 - 1725C=O stretchStrong, SharpCarboxylic Acid (dimerized)[5][6][7]
1210 - 1320C-O stretchStrongCarboxylic Acid[5][6]
1000 - 1250C-O stretchStrongEther[8]
550 - 850C-Br stretchMedium to WeakAlkyl Halide[8]

The most telling feature in the IR spectrum will be the extremely broad O-H stretch from the carboxylic acid, which is a result of strong intermolecular hydrogen bonding, often forming dimers.[5][7] This broad absorption will typically overlap with the sharper C-H stretching peaks.[5]

Diagram: IR Analysis Workflow

G A Prepare Sample (e.g., KBr pellet or thin film) B Acquire IR Spectrum (FTIR Spectrometer) A->B C Identify Key Absorption Bands (O-H, C=O, C-O) B->C D Correlate Bands to Functional Groups (Carboxylic Acid, Ether, Alkyl Halide) C->D E Confirm Molecular Functionality D->E G M [M]⁺˙ m/z 196/198 F1 [M-Br]⁺ m/z 117 M->F1 - •Br F2 [M-COOH]⁺ m/z 151/153 M->F2 - •COOH F3 [CH₃CH(OCH₃)]⁺ m/z 59 M->F3 C2-C3 Cleavage F4 [BrCHCOOH]⁺ m/z 123/125 M->F4 C2-C3 Cleavage

Caption: Predicted major fragmentation pathways for the title compound.

Integrated Analysis: A Unified Conclusion

While each spectroscopic technique provides valuable data, their true power lies in their combined application. A comprehensive structural elucidation relies on the synergy of these methods.

Diagram: Integrated Spectroscopic Workflow

G MS Mass Spectrometry (MS) - Molecular Weight (197.03) - Br Isotope Pattern (m/z 196/198) - Key Fragments (loss of Br, COOH) Structure Confirmed Structure This compound MS->Structure IR Infrared (IR) Spectroscopy - Broad O-H stretch (2500-3300 cm⁻¹) - Strong C=O stretch (~1710 cm⁻¹) - C-O and C-Br stretches IR->Structure NMR NMR Spectroscopy (¹H & ¹³C) - 5 unique proton signals - 5 unique carbon signals - Chemical shifts confirm environments - Splitting patterns confirm connectivity NMR->Structure

Sources

The Synthetic Versatility of 2-Bromo-3-methoxybutanoic Acid: A Technical Primer for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-methoxybutanoic acid is a multifaceted building block in modern organic synthesis, offering a unique combination of reactive functional groups that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of this reagent, from its fundamental physicochemical properties to its strategic application in the synthesis of high-value compounds for the pharmaceutical and life sciences industries. We will detail a plausible and robust synthetic route to access this key intermediate and showcase its utility in the diastereoselective synthesis of valuable downstream products. This document is intended for researchers, synthetic chemists, and professionals in drug development who are looking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the strategic deployment of bifunctional and stereochemically rich starting materials is paramount for the efficient construction of complex target molecules. This compound emerges as a reagent of significant interest due to the orthogonal reactivity of its constituent functional groups: a carboxylic acid, an α-bromo substituent, and a β-methoxy ether. This arrangement allows for a diverse range of chemical transformations, including nucleophilic substitution at the α-position, derivatization of the carboxyl group, and the potential for elimination reactions to form α,β-unsaturated systems.

The presence of two adjacent stereocenters in this compound also introduces the element of stereocontrol, a critical consideration in the synthesis of chiral drugs and biologically active natural products. The ability to selectively prepare and react different diastereomers of this compound opens up avenues for asymmetric synthesis, enabling the targeted production of enantiomerically pure compounds. This guide will delve into the practical aspects of handling and utilizing this versatile starting material, providing a solid foundation for its incorporation into innovative synthetic strategies.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₉BrO₃PubChem[1]
Molecular Weight 197.03 g/mol PubChem[1]
CAS Number 67819-23-2PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C(C(=O)O)Br)OCPubChem[1]
InChIKey YVNDJNXUZODJQG-UHFFFAOYSA-NPubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Table 1: Physicochemical properties of this compound.

Synthesis of this compound: A Proposed Route

While numerous methods exist for the synthesis of α-bromo carboxylic acids, a particularly effective and well-established method is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction allows for the selective α-bromination of a carboxylic acid. A plausible and efficient synthetic route to this compound, therefore, begins with the readily available starting material, 3-methoxybutanoic acid.

The proposed two-step synthesis involves the initial preparation of 3-methoxybutanoic acid from a suitable precursor, such as ethyl 3-hydroxybutanoate, followed by its α-bromination via the HVZ reaction.

Synthesis_of_2-Bromo-3-methoxybutanoic_acid cluster_0 Step 1: Synthesis of 3-Methoxybutanoic Acid cluster_1 Step 2: α-Bromination (Hell-Volhard-Zelinsky) Ethyl_3-hydroxybutanoate Ethyl 3-hydroxybutanoate 3-Methoxybutanoic_acid 3-Methoxybutanoic acid Ethyl_3-hydroxybutanoate->3-Methoxybutanoic_acid 1. NaH, CH₃I 2. NaOH, H₂O 3. H₃O⁺ 3-Methoxybutanoic_acid_2 3-Methoxybutanoic acid 2-Bromo-3-methoxybutanoic_acid This compound 3-Methoxybutanoic_acid_2->2-Bromo-3-methoxybutanoic_acid 1. Br₂, PBr₃ (cat.) 2. H₂O

Figure 1: Proposed synthetic route to this compound.
Detailed Experimental Protocol: A Hypothetical Procedure

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of this compound. This procedure is based on well-established chemical transformations and should serve as a robust starting point for laboratory synthesis.

Step 1: Synthesis of 3-Methoxybutanoic Acid

  • Methylation of Ethyl 3-hydroxybutanoate: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), a solution of ethyl 3-hydroxybutanoate (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (CH₃I, 1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Saponification: The reaction is carefully quenched by the slow addition of water. The resulting solution is concentrated under reduced pressure to remove the THF. To the aqueous residue, a solution of sodium hydroxide (NaOH, 2.0 eq.) in water is added, and the mixture is heated to reflux for 2-4 hours to effect saponification of the ester.

  • Acidification and Extraction: The reaction mixture is cooled to room temperature and acidified to pH 1-2 with concentrated hydrochloric acid (HCl). The acidic aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford crude 3-methoxybutanoic acid, which can be purified by distillation or chromatography if necessary.

Step 2: α-Bromination via Hell-Volhard-Zelinsky Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 3-methoxybutanoic acid (1.0 eq.) is charged along with a catalytic amount of red phosphorus (P) or phosphorus tribromide (PBr₃, 0.1 eq.).

  • Bromine Addition: Molecular bromine (Br₂, 1.1 eq.) is added dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux. The reaction is exothermic and the evolution of hydrogen bromide (HBr) gas will be observed. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Completion and Work-up: After the addition of bromine is complete, the reaction mixture is heated to 80-90 °C for 2-4 hours until the evolution of HBr ceases. The reaction mixture is then cooled to room temperature.

  • Hydrolysis and Isolation: The crude acyl bromide is carefully hydrolyzed by the slow addition of water. The resulting mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with a saturated solution of sodium thiosulfate (to remove any unreacted bromine) and then with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the pure this compound.

Synthetic Applications in Drug Development and Beyond

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically relevant molecules. The presence of the α-bromo group makes it an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles at the C2 position.

Synthesis of Novel Amino Acids

One of the most powerful applications of α-bromo acids is in the synthesis of α-amino acids. By reacting this compound with ammonia or a protected amine source, novel β-methoxy-substituted amino acids can be prepared. These non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to modulate their conformational properties and biological activity.

Amino_Acid_Synthesis 2-Bromo-3-methoxybutanoic_acid This compound Novel_Amino_Acid β-Methoxy-α-amino acid 2-Bromo-3-methoxybutanoic_acid->Novel_Amino_Acid Sₙ2 Displacement Protected_Amine Protected Amine (e.g., NaN₃, then H₂/Pd-C) Peptide_Synthesis Incorporation into Peptides Novel_Amino_Acid->Peptide_Synthesis

Figure 2: General scheme for the synthesis of novel amino acids.

The diastereoselectivity of the Sₙ2 reaction can often be controlled by the choice of nucleophile and reaction conditions, allowing for the synthesis of specific stereoisomers of the target amino acid.

Precursor to Chiral Building Blocks

The vicinal arrangement of the bromo and methoxy groups in this compound makes it an ideal precursor for the synthesis of other valuable chiral building blocks. For instance, treatment with a strong base can induce an E2 elimination to afford the corresponding α,β-unsaturated acid, a versatile Michael acceptor. Alternatively, nucleophilic displacement of the bromide followed by lactonization can lead to the formation of substituted γ-butyrolactones, a common motif in natural products.

Conclusion

This compound is a highly valuable and versatile starting material for organic synthesis. Its unique combination of functional groups, coupled with the presence of two stereocenters, provides a powerful platform for the construction of complex and stereochemically defined molecules. The synthetic route outlined in this guide, based on the robust Hell-Volhard-Zelinsky reaction, offers a practical and efficient means of accessing this key intermediate. The potential applications of this compound in the synthesis of novel amino acids and other chiral building blocks underscore its importance for researchers in drug discovery and development. As the demand for enantiomerically pure and structurally diverse compounds continues to grow, the strategic use of such well-defined starting materials will undoubtedly play a crucial role in advancing the frontiers of organic chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

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The Synthetic Potential of 2-Bromo-3-methoxybutanoic Acid: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide explores the prospective research applications of 2-Bromo-3-methoxybutanoic acid, a specialized chemical building block. While not extensively documented in current literature, its unique structural features—a carboxylic acid, a reactive bromine at the alpha position, and a methoxy group at the beta position—present compelling opportunities for innovation in medicinal chemistry and organic synthesis. This document serves as a forward-looking resource for researchers, scientists, and drug development professionals, providing insights into the untapped potential of this molecule.

Core Concepts: The Chemical Utility of this compound

This compound, with the chemical formula C5H9BrO3, is a halogenated carboxylic acid.[1][2] Its primary value in synthetic chemistry stems from the presence of two key functional groups: the carboxylic acid and the alpha-bromo group. The carboxylic acid provides a handle for amide bond formation and other modifications, while the bromine atom at the alpha position is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its potential applications.

The methoxy group at the beta position introduces an additional layer of complexity and potential for stereochemical control, influencing the electronic environment of the molecule and offering a site for further functionalization or interaction with biological targets.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
IUPAC Name This compound
CAS Number 67819-23-2

Primary Application: Synthesis of Novel Non-Proteinogenic Amino Acids

The most direct and compelling application of this compound is in the synthesis of non-proteinogenic amino acids, specifically β-methoxy-α-amino acids.[3] Non-proteinogenic amino acids are amino acids that are not among the 20 standard protein-building amino acids. They are of significant interest in drug discovery and development for their ability to introduce novel structural and functional properties into peptides and other bioactive molecules.[4][5][6]

The synthesis of a β-methoxy-α-amino acid from this compound can be achieved through a classical nucleophilic substitution reaction at the alpha-carbon.

Synthetic Pathway: From α-Bromo Acid to β-Methoxy-α-Amino Acid

The conversion of this compound to the corresponding amino acid can be accomplished via direct amination, a well-established method for producing α-amino acids from α-bromo carboxylic acids.

G start This compound intermediate β-Methoxy-α-amino acid start->intermediate Nucleophilic Substitution (e.g., NH3) product Incorporation into Peptides / Bioactive Molecules intermediate->product Peptide Synthesis / Further Functionalization

Caption: Synthetic workflow from this compound to peptide synthesis.

Experimental Protocol: Synthesis of 2-Amino-3-methoxybutanoic Acid

This protocol is a representative example based on established methods for the amination of α-bromo carboxylic acids.

Objective: To synthesize 2-amino-3-methoxybutanoic acid from this compound.

Materials:

  • This compound

  • Concentrated aqueous ammonia (NH4OH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Amination: Add a significant excess of concentrated aqueous ammonia to the solution. The large excess is crucial to minimize the formation of secondary and tertiary amine byproducts.

  • Reaction: Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.

    • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 1.

    • Wash the acidic solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) using a solution of sodium hydroxide. The amino acid will precipitate out of the solution.

  • Isolation: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

Rationale: The nucleophilic amino group of ammonia attacks the electrophilic carbon bearing the bromine atom, displacing it in an SN2 reaction. The use of a large excess of ammonia favors the formation of the primary amine. The subsequent workup procedure is designed to separate the desired amino acid from unreacted starting materials and byproducts based on its charge at different pH values.

Advanced Applications in Drug Discovery and Peptide Chemistry

The resulting β-methoxy-α-amino acid is a valuable chiral building block for more complex synthetic endeavors.

Incorporation into Peptides

The novel amino acid can be incorporated into peptide chains to create peptidomimetics with enhanced properties. The methoxy group can:

  • Introduce Conformational Constraints: The steric bulk of the methoxy group can restrict the conformational flexibility of the peptide backbone, potentially leading to more stable and potent bioactive conformations.

  • Enhance Metabolic Stability: The non-natural side chain can increase resistance to enzymatic degradation, prolonging the half-life of the peptide drug.

  • Modulate Receptor Binding: The methoxy group can form hydrogen bonds or engage in other non-covalent interactions with the target receptor, potentially improving binding affinity and selectivity.

G cluster_0 Synthesis of β-Methoxy-α-amino acid cluster_1 Peptide Synthesis A This compound B Amination A->B C Fmoc Protection B->C Yields Chiral Building Block D Solid-Phase Peptide Synthesis C->D E Cleavage and Purification D->E F Enhanced Biological Activity E->F Novel Peptidomimetic

Caption: Workflow for the application of this compound in peptide synthesis.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound also makes it a potential precursor for the synthesis of novel heterocyclic scaffolds. The carboxylic acid and the alpha-bromo group can participate in intramolecular cyclization reactions or in multicomponent reactions to form a variety of ring systems, which are privileged structures in many classes of drugs.

Conclusion and Future Outlook

While this compound is not a widely studied compound, its chemical structure suggests significant potential as a versatile building block in modern organic and medicinal chemistry. Its primary application lies in the synthesis of novel β-methoxy-α-amino acids, which can be used to create peptidomimetics with improved pharmacological properties. Further research into the stereoselective synthesis and reactions of this compound is warranted and could open up new avenues for the development of innovative therapeutics. This guide provides a foundational framework to inspire and direct future research in this promising area.

References

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  • Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions - Wiley-VCH. [Link]

  • Non-proteinogenic amino acids - Wikipedia. [Link]

  • Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. [Link]

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An In-depth Technical Guide to 2-Bromo-3-methoxybutanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug development. While the specific discovery and historical narrative of this compound are not extensively documented in scientific literature, its synthesis falls under the well-established and historically significant class of α-bromo carboxylic acids. This document will delve into the synthetic pathways, key chemical properties, and potential utility of this compound, grounded in the principles of organic chemistry.

Introduction to α-Bromo Carboxylic Acids: A Historical Perspective

The introduction of a bromine atom at the α-position of a carboxylic acid is a fundamental transformation in organic chemistry, yielding versatile intermediates for further functionalization. The historical cornerstone of this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, first reported by Carl Magnus von Hell in 1881 and later refined by Jacob Volhard and Nikolay Zelinsky.[1][2] This reaction provides a reliable method for the synthesis of α-bromo carboxylic acids from their parent carboxylic acids.[3][4][5] The significance of α-bromo carboxylic acids lies in their dual reactivity: the carboxylic acid moiety allows for amide and ester formation, while the α-bromo group is susceptible to nucleophilic substitution, making them valuable precursors for amino acids, hydroxy acids, and other functionalized molecules.[6]

Physicochemical Properties of this compound

This compound is a C5 carboxylic acid containing a bromine atom at the α-position (C2) and a methoxy group at the β-position (C3).[7][8] While extensive experimental data for this specific compound is scarce, its fundamental properties can be predicted based on its structure and by comparison with similar compounds.

PropertyValueSource
Molecular Formula C₅H₉BrO₃[7][8]
Molecular Weight 197.03 g/mol [7][8]
IUPAC Name This compound[8]
CAS Number 67819-23-2[7][8]
SMILES CC(OC)C(Br)C(=O)O[8]
Physical Form Expected to be a liquid or low-melting solidInferred from similar compounds like 2-bromo-3-methylbutyric acid which is a solid with a melting point of 39-42 °C.
Solubility Expected to be soluble in polar organic solvents like alcohols, ethers, and acetone.Inferred from similar compounds.

Synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) Reaction

The most direct and classical approach for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, starting from 3-methoxybutanoic acid. The HVZ reaction involves the α-bromination of a carboxylic acid in the presence of phosphorus tribromide (PBr₃) and bromine (Br₂).[3][4]

The overall transformation is as follows:

HVZ_Reaction 3-methoxybutanoic_acid 3-Methoxybutanoic Acid product This compound 3-methoxybutanoic_acid->product HVZ Reaction reagents + PBr₃, Br₂ + H₂O

Caption: Overall scheme of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Mechanistic Insights

The HVZ reaction proceeds through a multi-step mechanism:

  • Formation of the Acyl Bromide: The carboxylic acid, 3-methoxybutanoic acid, reacts with PBr₃ to form the corresponding acyl bromide. This step is crucial as carboxylic acids themselves do not readily enolize.[3][4]

  • Enolization: The acyl bromide, in the presence of a trace amount of HBr generated in the first step, tautomerizes to its enol form.[3][4]

  • α-Bromination: The enol intermediate then reacts with bromine at the α-carbon to yield the α-bromo acyl bromide.[3][4]

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed by the addition of water to give the final product, this compound.[3][4]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Carboxylic_Acid 3-Methoxybutanoic Acid Acyl_Bromide 3-Methoxybutanoyl Bromide Carboxylic_Acid->Acyl_Bromide Substitution PBr3 + PBr₃ Acyl_Bromide_2 3-Methoxybutanoyl Bromide Enol Acyl Bromide Enol Acyl_Bromide_2->Enol Tautomerization Enol_2 Acyl Bromide Enol Alpha_Bromo_Acyl_Bromide 2-Bromo-3-methoxybutanoyl Bromide Enol_2->Alpha_Bromo_Acyl_Bromide Electrophilic Attack Br2 + Br₂ Alpha_Bromo_Acyl_Bromide_2 2-Bromo-3-methoxybutanoyl Bromide Final_Product This compound Alpha_Bromo_Acyl_Bromide_2->Final_Product Nucleophilic Acyl Substitution H2O + H₂O

Caption: Step-wise mechanism of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the Hell-Volhard-Zelinsky reaction.

Materials:

  • 3-Methoxybutanoic acid

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Bromine (Br₂)

  • Water (H₂O)

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 3-methoxybutanoic acid and a catalytic amount of red phosphorus (or add PBr₃ directly, approximately 0.3-0.5 equivalents).

  • Bromine Addition: From the dropping funnel, add bromine (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic and will likely generate HBr gas, so it should be performed in a well-ventilated fume hood.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for several hours, or until the reaction is complete (monitored by TLC or GC). The reaction mixture will become a clear, reddish-brown solution.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

α-Bromo carboxylic acids are valuable synthetic intermediates due to the reactivity of the C-Br bond.[6] this compound can undergo a variety of nucleophilic substitution reactions at the α-position.

Reactivity start This compound product1 2-Amino-3-methoxybutanoic Acid start->product1 + NH₃ product2 2-Hydroxy-3-methoxybutanoic Acid start->product2 + OH⁻ product3 Other derivatives start->product3 + Nu⁻

Caption: Potential synthetic transformations of this compound.

  • Synthesis of α-Amino Acids: Reaction with ammonia can lead to the formation of 2-amino-3-methoxybutanoic acid, a non-proteinogenic amino acid.[6]

  • Synthesis of α-Hydroxy Acids: Hydrolysis of the bromide with a base will yield 2-hydroxy-3-methoxybutanoic acid.[6]

  • Formation of Esters and Amides: The carboxylic acid functionality can be readily converted to esters and amides through standard coupling reactions.

Conclusion

While the historical discovery of this compound is not prominently documented, its synthesis is firmly rooted in the classic and reliable Hell-Volhard-Zelinsky reaction. This technical guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications. As a functionalized α-bromo carboxylic acid, it holds promise as a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further research into the specific properties and applications of this compound is warranted.

References

  • OpenStax. (2023, September 20). Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2021). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • Thieme. (2014). Science of Synthesis Knowledge Updates 2014/2. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-2-bromo-3-hydroxy-2-methylbutanoic acid. National Institutes of Health. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 2-Bromo-3-methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the diastereoselective synthesis of 2-bromo-3-methoxybutanoic acid. The described methodology leverages the electrophilic addition of bromine and methanol to an α,β-unsaturated ester, proceeding through a cyclic bromonium ion intermediate to control the relative stereochemistry. This guide offers a comprehensive protocol, explains the mechanistic basis for stereoselectivity, and presents a framework for the synthesis of the anti diastereomer of the target compound.

Introduction: The Importance of Stereocontrol

In medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers of a compound can exhibit vastly different pharmacological, toxicological, and physical properties. This compound possesses two adjacent chiral centers (C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The ability to selectively synthesize a single diastereomer is a critical step in developing stereochemically pure active pharmaceutical ingredients (APIs) and advanced materials.

This guide focuses on a reliable method for achieving diastereocontrol, specifically targeting the anti (or threo) configuration, which arises naturally from a well-understood reaction mechanism. The protocol starts from a commercially available α,β-unsaturated ester and proceeds in two key steps: a bromomethoxylation reaction followed by ester hydrolysis.

Synthetic Strategy & Mechanistic Rationale

The chosen synthetic route involves the reaction of an alkene with a source of electrophilic bromine in a nucleophilic solvent (methanol). This reaction, known as a bromomethoxylation, is a classic example of halofunctionalization.

Core Principles:

  • Starting Material: The synthesis begins with methyl (E)-but-2-enoate (methyl crotonate). The E-configuration of the double bond is crucial for the stereochemical outcome.

  • Brominating Agent: N-Bromosuccinimide (NBS) is used as the bromine source. It is safer and easier to handle than elemental bromine (Br₂) and provides a slow, controlled release of electrophilic bromine, minimizing side reactions.[1][2]

  • Mechanism of Stereocontrol: The reaction proceeds via a cyclic bromonium ion intermediate. The incoming bromine atom adds to both carbons of the double bond simultaneously, forming a three-membered ring.[3][4] This intermediate shields one face of the molecule. The nucleophile (methanol) must then attack from the opposite face (an anti-attack). This mechanistic constraint dictates the relative stereochemistry of the final product, leading exclusively to the anti-diastereomer.[5]

Visualizing the Reaction Pathway

The following workflow outlines the key stages of the synthesis, from the starting material to the final product.

G cluster_0 Step 1: Bromomethoxylation cluster_1 Step 2: Saponification Start Methyl (E)-but-2-enoate Reagents1 NBS, Methanol (Solvent) Start->Reagents1 Reaction Intermediate Methyl (2R,3S)-2-bromo-3-methoxybutanoate (Racemic Anti-Product) Reagents1->Intermediate Reagents2 1. NaOH (aq) 2. HCl (aq) workup Intermediate->Reagents2 FinalProduct (2R,3S)-2-Bromo-3-methoxybutanoic acid (Racemic Anti-Product) Reagents2->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol

Safety Precautions: N-Bromosuccinimide is a corrosive irritant and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All solvents are flammable and should be handled away from ignition sources.

Part A: Synthesis of Methyl (2R,3S)-2-bromo-3-methoxybutanoate

This protocol describes the diastereoselective bromomethoxylation of methyl (E)-but-2-enoate.

Materials & Reagents:

Reagent Formula M.W. ( g/mol ) Amount Moles (mmol)
Methyl (E)-but-2-enoate C₅H₈O₂ 100.12 5.0 g 49.9
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.98 9.34 g 52.5
Methanol (Anhydrous) CH₄O 32.04 100 mL -
Dichloromethane (DCM) CH₂Cl₂ 84.93 - -
Saturated NaHCO₃ (aq) - - - -
Saturated Na₂S₂O₃ (aq) - - - -
Brine - - - -

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-but-2-enoate (5.0 g, 49.9 mmol).

  • Solvent Addition: Dissolve the starting material in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) in small portions over 15-20 minutes. Monitor the reaction temperature to ensure it does not rise above 5 °C.

    • Expert Insight: Portion-wise addition of NBS is critical. It maintains a low concentration of Br₂ in situ, preventing the competing dibromination side reaction.[5] Using freshly recrystallized NBS is recommended for best results.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane (DCM).

  • Workup:

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a colorless to pale yellow oil.

Part B: Synthesis of (2R,3S)-2-Bromo-3-methoxybutanoic acid

This protocol describes the saponification (base-mediated hydrolysis) of the ester to the final carboxylic acid.

Materials & Reagents:

Reagent Formula M.W. ( g/mol ) Amount Moles (mmol)
Methyl (2R,3S)-2-bromo-3-methoxybutanoate C₆H₁₁BrO₃ 211.05 4.0 g 18.9
Sodium Hydroxide (NaOH) NaOH 40.00 1.52 g 37.9
Water (Deionized) H₂O 18.02 40 mL -
Hydrochloric Acid (HCl) HCl 36.46 ~3 M (aq) -

| Diethyl Ether or Ethyl Acetate | - | - | - | - |

Procedure:

  • Reaction Setup: Dissolve the starting ester (4.0 g, 18.9 mmol) in 40 mL of water in a 100 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add sodium hydroxide (1.52 g, 37.9 mmol, 2.0 eq).

  • Hydrolysis: Heat the mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cooling & Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH ~2 by adding ~3 M HCl. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether or ethyl acetate.

  • Workup: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the final product, (2R,3S)-2-bromo-3-methoxybutanoic acid[6][7]. The product may be a solid or a viscous oil and can be further purified by recrystallization if necessary.

Mechanistic Deep Dive: The Origin of Anti-Selectivity

The stereochemical outcome of the bromomethoxylation is a direct consequence of the reaction mechanism.

G cluster_mech Mechanism of Anti-Addition start Methyl (E)-crotonate attacks NBS bromonium Planar Bromonium Ion Intermediate start->bromonium l1 Step 1: Electrophilic Attack attack Nucleophilic Attack by Methanol bromonium->attack l2 Step 2: Backside Attack (SN2-like) product Anti-Diastereomer Product attack->product l1->bromonium l2->attack

Caption: Key steps dictating the anti-stereochemistry.

  • Formation of the Bromonium Ion: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine of NBS. A three-membered ring, the bromonium ion, is formed. This ion is planar and blocks the syn-face of the molecule.

  • Nucleophilic Opening: The methanol molecule, acting as a nucleophile, can only attack from the face opposite the bulky bromonium ion ring.[4] This Sₙ2-type ring-opening occurs with inversion of configuration at the carbon being attacked. The result is an overall anti-addition of the -Br and -OCH₃ groups across the former double bond.

Considerations for Enantioselectivity

The protocol described herein is diastereoselective but not enantioselective . It produces a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. Achieving an enantiomerically pure product requires more advanced strategies, such as:

  • Chiral Catalysis: Employing a chiral Lewis acid or catalyst system to induce asymmetry during the bromonium ion formation or opening.

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the starting material to direct the facial selectivity of the electrophilic attack.

  • Kinetic Resolution: Using a chiral reagent or catalyst to selectively react with one enantiomer of the racemic product, allowing for the separation of the unreacted enantiomer.

These methods are beyond the scope of this introductory protocol but represent the next logical step for researchers requiring enantiopure this compound.

References

  • Fiveable. NBS Definition - Organic Chemistry Key Term.
  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Chemia. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions. (2022-04-14).
  • Reagent Guide. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Available at: [Link]

  • Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HO-X. (2024-09-22). Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ChemSynthesis. This compound. Available at: [Link]

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Application Note: A Robust Protocol for the Enantioselective Synthesis of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active α-bromo carboxylic acids are invaluable chiral building blocks in modern organic synthesis, particularly for the development of pharmaceutical agents and natural products. This application note provides a comprehensive and reliable protocol for the enantioselective synthesis of 2-bromo-3-methoxybutanoic acid, a versatile intermediate. The strategy detailed herein utilizes an Evans oxazolidinone chiral auxiliary to direct a diastereoselective α-bromination. This method is distinguished by its high degree of stereocontrol, predictable outcomes, and operational simplicity. We provide detailed, step-by-step instructions, explain the mechanistic rationale behind key experimental choices, and offer insights into process validation, making this guide suitable for researchers in both academic and industrial settings.

Introduction: The Challenge and Strategy

The stereospecific introduction of a halogen at the α-position of a carboxylic acid is a significant synthetic challenge. While classical methods like the Hell-Volhard-Zelinsky reaction are effective for racemic bromination, they are unsuitable for stereocontrolled synthesis as they proceed through planar enol intermediates, leading to complete racemization.[1][2] The development of enantioselective methods is therefore crucial for accessing stereochemically pure compounds.

Several strategies exist for asymmetric synthesis, including enzymatic resolution, chiral pool synthesis, and asymmetric catalysis.[3][4] However, for reliability, scalability, and predictable stereochemical outcomes, the use of chiral auxiliaries remains a cornerstone of the field.[5][6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5]

This guide focuses on the Evans oxazolidinone auxiliary-based methodology, a highly respected and field-proven approach.[7][8] The strategy involves three key stages:

  • Acylation: Covalent attachment of the prochiral 3-methoxybutanoic acid substrate to the chiral auxiliary.

  • Diastereoselective Bromination: Deprotonation to form a conformationally rigid enolate, followed by reaction with an electrophilic bromine source. The steric bulk of the auxiliary directs the electrophile to a single face of the enolate.

  • Cleavage: Mild removal of the auxiliary to yield the desired enantiomerically enriched α-bromo acid and allow for the recovery of the valuable auxiliary.

This approach offers exceptional control, typically yielding high diastereomeric and enantiomeric excess.

Core Principles: Stereodirection via the Evans Oxazolidinone Auxiliary

The success of the Evans auxiliary lies in its ability to enforce a specific three-dimensional arrangement during the crucial bond-forming step. After acylation, the substrate is treated with a base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form a sodium enolate. The sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the entire system into a rigid, planar, Z-configured enolate structure.[6]

In this locked conformation, the bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group at C4) effectively shields one face of the enolate. Consequently, an incoming electrophile, such as Br⁺ from N-Bromosuccinimide (NBS), can only approach from the less sterically hindered face.[9][10] This facial bias is the origin of the high diastereoselectivity observed in the reaction.

sub sub reagent reagent intermediate intermediate product product arrow_label arrow_label AcylAux N-Acyl Oxazolidinone (Substrate-Auxiliary Conjugate) Enolate Rigid Chelated (Z)-Enolate (Key Intermediate) AcylAux->Enolate + Base -78 °C Base Base (e.g., NaHMDS) Product α-Bromo Adduct (High Diastereoselectivity) Enolate->Product + Electrophile NBS Electrophile (NBS) Br+ Block Steric Shielding by Auxiliary Substituent Block->Enolate start_end start_end process process intermediate intermediate start 3-Methoxybutanoic Acid + (S)-4-Benzyl-2-oxazolidinone step1 Step 1: Acylation (Pivaloyl Chloride, TEA, DMAP) start->step1 inter1 N-(3-Methoxybutanoyl)oxazolidinone step1->inter1 step2 Step 2: Diastereoselective Bromination (NaHMDS, NBS, -78 °C) inter1->step2 inter2 N-((2R,3S)-2-Bromo-3-methoxybutanoyl)oxazolidinone step2->inter2 step3 Step 3: Auxiliary Cleavage (LiOH, H₂O₂) inter2->step3 end_acid (2R,3S)-2-Bromo-3-methoxybutanoic Acid (Final Product) step3->end_acid end_aux Recovered Chiral Auxiliary step3->end_aux

Caption: Overall Synthetic Workflow.

Part 1: Protocol for Acylation

This step couples the carboxylic acid to the chiral auxiliary. The use of pivaloyl chloride generates a mixed anhydride in situ, which is highly reactive towards nucleophilic attack by the auxiliary's nitrogen atom, a reaction catalyzed by 4-(Dimethylamino)pyridine (DMAP).

Table 1: Reagent List for Acylation

ReagentMW ( g/mol )AmountMmolEquivalents
3-Methoxybutanoic Acid118.131.18 g10.01.0
(S)-4-Benzyl-2-oxazolidinone177.191.77 g10.01.0
Triethylamine (TEA)101.192.1 mL15.01.5
Pivaloyl Chloride120.581.5 mL12.01.2
DMAP (catalyst)122.1761 mg0.50.05
Dichloromethane (DCM)-50 mL--

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-methoxybutanoic acid (1.18 g, 10.0 mmol) and dry dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) dropwise via syringe. Stir for 10 minutes.

  • Mixed Anhydride Formation: Add pivaloyl chloride (1.5 mL, 12.0 mmol) dropwise. A white precipitate of triethylammonium chloride will form. Stir the resulting slurry at 0 °C for 1 hour.

  • Auxiliary Addition: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.77 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol) in 20 mL of dry DCM. Add this solution to the reaction mixture via cannula.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting auxiliary is consumed.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with 1 M NaOH (1 x 30 mL) and brine (1 x 30 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the pure N-acylated oxazolidinone.

Part 2: Protocol for Diastereoselective Bromination

This is the critical stereochemistry-defining step. Strict control of temperature is essential to ensure the reaction proceeds under kinetic control, maximizing diastereoselectivity. N-Bromosuccinimide (NBS) is used as a convenient and effective electrophilic bromine source. [11][12] Table 2: Reagent List for Bromination

ReagentMW ( g/mol )AmountMmolEquivalents
N-Acyl Oxazolidinone (from Part 1)277.332.77 g10.01.0
Sodium bis(trimethylsilyl)amide (NaHMDS)-11.0 mL11.01.1
N-Bromosuccinimide (NBS)177.982.14 g12.01.2
Tetrahydrofuran (THF), anhydrous-100 mL--

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the N-acyl oxazolidinone (2.77 g, 10.0 mmol) and 100 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolate Formation: Add NaHMDS (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise over 10 minutes. The solution should become a pale yellow. Stir at -78 °C for 30 minutes.

  • Bromination: In a separate flask, dissolve NBS (2.14 g, 12.0 mmol) in 20 mL of dry THF. Self-Validation Insight: Ensure the NBS is recrystallized if it appears yellow to remove any bromine impurities that could lead to side reactions. [12]Add this solution dropwise to the enolate solution at -78 °C over 15 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction at -78 °C by adding 50 mL of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter and concentrate in vacuo. The crude product, a mixture of diastereomers, can be analyzed by ¹H NMR to determine the diastereomeric ratio before proceeding. Purification is typically performed after cleavage.

Part 3: Protocol for Auxiliary Cleavage

The final step liberates the target carboxylic acid. The Evans group developed a mild hydrolysis procedure using lithium hydroxide and hydrogen peroxide, which effectively cleaves the acyl group without causing epimerization at the newly formed stereocenter. [13] Table 3: Reagent List for Cleavage

ReagentMW ( g/mol )AmountMmolEquivalents
Crude Bromo-imide (from Part 2)356.22~10.01.0
Tetrahydrofuran (THF)-80 mL--
Water-20 mL--
Hydrogen Peroxide (30% aq. solution)34.014.5 mL~40.0~4.0
Lithium Hydroxide (LiOH)23.95480 mg20.02.0

Step-by-Step Methodology:

  • Setup: Dissolve the crude α-bromo N-acyl oxazolidinone (~10.0 mmol) in a mixture of THF (80 mL) and water (20 mL) in a 250 mL flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the 30% aqueous hydrogen peroxide solution (4.5 mL) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (480 mg in 10 mL water).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench: Quench the excess peroxide by adding 50 mL of a 1.5 M aqueous Na₂SO₃ solution. Stir for 20 minutes at 0 °C.

  • Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Extract the aqueous solution with DCM (3 x 30 mL) to recover the chiral auxiliary. The combined organic layers can be dried and purified to recycle the auxiliary.

  • Acid Isolation: Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl. Extract the product into ethyl acetate (3 x 40 mL).

  • Purification: Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target this compound as a single enantiomer. Further purification can be achieved via chromatography if necessary.

Conclusion

The protocol described provides a reliable and highly stereoselective pathway to enantiomerically enriched this compound. By leveraging the well-established principles of Evans chiral auxiliaries, this method offers predictable control over the absolute stereochemistry of the α-carbon. The detailed, self-validating steps and explanations of the underlying causality make this application note a valuable resource for chemists aiming to synthesize complex chiral molecules with precision and confidence.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Prasad, D. J., & Sekar, G. (2011). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Synthesis, 2011(13), 2191-2196.
  • Chemistry LibreTexts. (2023). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Wu, W., et al. (2021). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Asian Journal of Organic Chemistry, 10(9), 2329-2332.
  • Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

  • Bertelsen, S., & Jørgensen, K. A. (2007). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 72(14), 5428–5431.
  • Paderes, M. C., & Jorgensen, K. A. (2011). Dihydroxylation, Aminohydroxylation, Diamination, and Dibromination of Carbon—Carbon Double Bonds. Science of Synthesis, 2011(1), 1-48.
  • MilliporeSigma. (n.d.). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis.
  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved from an earlier version of the Wikipedia article.
  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation. Retrieved from [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

Sources

The Versatile Chiral Synthon: Application Notes for 2-Bromo-3-methoxybutanoic Acid in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral α-bromo carboxylic acids are powerful intermediates, offering a versatile handle for the stereocontrolled introduction of new functionalities. Among these, 2-Bromo-3-methoxybutanoic acid emerges as a particularly valuable, yet underexplored, chiral building block. Its vicinal bromo and methoxy functionalities, installed on a defined stereochemical scaffold, provide a unique platform for the synthesis of complex chiral molecules, including non-proteinogenic amino acids and fragments of bioactive natural products.

This technical guide provides an in-depth exploration of this compound as a chiral synthon. While direct literature precedence for the stereoselective synthesis of this specific molecule is sparse, we present a robust and scientifically grounded approach based on well-established transformations of analogous substrates. These application notes and protocols are designed for researchers, scientists, and drug development professionals to leverage the synthetic potential of this promising chiral building block.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its successful application. The following table summarizes key data for this compound.[1]

PropertyValue
CAS Number 67819-23-2
Molecular Formula C₅H₉BrO₃
Molecular Weight 197.03 g/mol
Appearance Predicted: Colorless to light yellow oil or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH)
¹H NMR (predicted) δ (ppm): 1.2-1.4 (d, 3H), 3.3-3.5 (s, 3H), 3.8-4.0 (m, 1H), 4.2-4.4 (d, 1H), 10-12 (br s, 1H)
¹³C NMR (predicted) δ (ppm): 15-20, 45-50, 55-60, 75-80, 170-175

Part 1: Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be strategically approached via a two-step sequence starting from a readily available chiral precursor, L-threonine. This strategy involves the diastereoselective bromination of a protected threonine derivative, followed by methylation of the hydroxyl group.

Conceptual Workflow for Synthesis

G cluster_0 Stage 1: Diastereoselective Bromination cluster_1 Stage 2: O-Methylation L-Threonine L-Threonine 2-Bromo-3-hydroxybutanoic_acid 2-Bromo-3-hydroxybutanoic_acid L-Threonine->2-Bromo-3-hydroxybutanoic_acid 1. NaNO₂, KBr, H₂SO₄ 2. H₂O 2-Bromo-3-methoxybutanoic_acid 2-Bromo-3-methoxybutanoic_acid 2-Bromo-3-hydroxybutanoic_acid->2-Bromo-3-methoxybutanoic_acid NaH, MeI, THF

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of (2R,3S)-2-Bromo-3-hydroxybutanoic Acid from L-Threonine

This protocol is adapted from established procedures for the diazotization and bromination of α-amino acids, which proceeds with retention of configuration at the β-carbon and inversion at the α-carbon.

Materials:

  • L-Threonine

  • Potassium bromide (KBr)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-threonine (1 equivalent) and potassium bromide (3 equivalents) in 2M sulfuric acid.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Extract the reaction mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude (2R,3S)-2-bromo-3-hydroxybutanoic acid, which can be used in the next step without further purification.

Protocol 2: O-Methylation to Yield (2R,3S)-2-Bromo-3-methoxybutanoic Acid

This protocol employs standard conditions for the methylation of a secondary alcohol.

Materials:

  • (2R,3S)-2-Bromo-3-hydroxybutanoic acid (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of crude (2R,3S)-2-bromo-3-hydroxybutanoic acid (1 equivalent) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (2.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (2R,3S)-2-bromo-3-methoxybutanoic acid.

Part 2: Application in the Synthesis of Chiral Amino Acid Derivatives

The α-bromo functionality of this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the stereospecific introduction of various side chains, providing access to a diverse range of chiral, non-proteinogenic amino acids. A representative application is the synthesis of a protected N-benzyl amino acid derivative.

Conceptual Workflow for Application

G cluster_0 Nucleophilic Substitution 2-Bromo-3-methoxybutanoic_acid 2-Bromo-3-methoxybutanoic_acid N-Benzyl_amino_acid_derivative N-Benzyl_amino_acid_derivative 2-Bromo-3-methoxybutanoic_acid->N-Benzyl_amino_acid_derivative Benzylamine, Et₃N, MeCN Benzylamine Benzylamine Benzylamine->N-Benzyl_amino_acid_derivative

Caption: Application in the synthesis of a chiral amino acid derivative.

Protocol 3: Synthesis of (2S,3S)-2-(Benzylamino)-3-methoxybutanoic Acid

This protocol describes the Sₙ2 reaction of (2R,3S)-2-bromo-3-methoxybutanoic acid with benzylamine, which proceeds with inversion of configuration at the α-carbon.

Materials:

  • (2R,3S)-2-Bromo-3-methoxybutanoic acid

  • Benzylamine

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (2R,3S)-2-bromo-3-methoxybutanoic acid (1 equivalent) in acetonitrile.

  • Add triethylamine (2.5 equivalents) followed by benzylamine (1.2 equivalents).

  • Heat the reaction mixture to 50 °C and stir overnight.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by crystallization or column chromatography to yield the desired (2S,3S)-2-(benzylamino)-3-methoxybutanoic acid.

Trustworthiness and Self-Validation

The protocols described are based on fundamental and well-documented organic transformations. The stereochemical outcomes are predictable based on established reaction mechanisms (Sₙ2 with inversion of configuration). Validation of the products and their stereochemical purity can be achieved through standard analytical techniques:

  • NMR Spectroscopy: To confirm the structure of the products. Chiral shift reagents can be employed to determine enantiomeric excess.

  • Chiral HPLC: For the separation and quantification of enantiomers, providing a precise measure of enantiomeric excess.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the enantiomeric purity, provided a literature value for the enantiomerically pure compound is available.

Conclusion

This compound represents a potent chiral building block with significant potential for the stereoselective synthesis of complex organic molecules. The synthetic and application protocols detailed herein, though based on analogous transformations, provide a solid and rational framework for researchers to begin exploring the utility of this synthon. The ability to control the stereochemistry at two adjacent carbons, coupled with the versatile reactivity of the bromo and carboxylic acid functionalities, positions this compound as a valuable tool in the arsenal of the synthetic chemist, particularly in the pursuit of novel therapeutics and other high-value chiral compounds.

References

  • While a direct citation for the synthesis of this compound from L-threonine was not found, the described transformation is a well-established method for the synthesis of α-bromo carboxylic acids from α-amino acids. A general reference for this type of reaction is: Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Source: Larock, R. C. (1999). Wiley-VCH.
  • Title: this compound. Source: PubChem, National Center for Biotechnology Information. [Link]

  • The O-methylation of a secondary alcohol using sodium hydride and methyl iodide is a standard and widely used procedure in organic synthesis. For a general reference, see: Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Source: Smith, M. B., & March, J. (2020). Wiley.
  • The nucleophilic substitution of an α-bromo acid with an amine is a common method for the synthesis of α-amino acids. A representative example can be found in: Title: A Practical Asymmetric Synthesis of β-Hydroxy γ-Amino Acids via Complementary Aldol Reactions. Source: Org. Process Res. Dev. 2011, 15, 4, 844–852. [Link]

Sources

Application Notes: The Strategic Utility of 2-Bromo-3-methoxybutanoic Acid in Stereoselective Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

In the intricate field of total synthesis, the strategic selection of starting materials is paramount to achieving efficiency, elegance, and stereochemical control. 2-Bromo-3-methoxybutanoic acid is a chiral building block of significant potential, embodying a rich array of functionalities poised for diverse chemical transformations. Its structure, featuring two adjacent stereocenters with orthogonal reactive sites—a labile bromine atom and a methoxy ether—makes it a valuable precursor for constructing complex acyclic and cyclic motifs found in numerous natural products. The bromine atom at the α-position serves as an excellent electrophilic handle for nucleophilic substitution and carbon-carbon bond formation, while the methoxy group at the β-position can direct the stereochemical outcome of reactions and be carried through a synthetic sequence or serve as a precursor to a hydroxyl group.

This guide provides an in-depth analysis of the chemical properties, reactivity, and strategic applications of this compound, complete with detailed protocols for its key transformations.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is essential for designing effective synthetic strategies.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 67819-23-2[1][2]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [1]
Canonical SMILES CC(C(C(=O)O)Br)OC[1]
Stereochemistry The molecule exists as four possible stereoisomers due to two chiral centers (C2 and C3). The specific stereoisomer, such as (2R,3S), dictates its utility in asymmetric synthesis.[3]

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of this compound is primarily derived from the reactivity of the α-bromo group, which is highly susceptible to nucleophilic substitution. The stereochemical outcome of these reactions is a critical consideration for any synthetic chemist.

Nucleophilic Substitution: SN1 vs. SN2 Pathways

The substitution of the bromide atom can proceed through either an SN1 or SN2 mechanism, and the choice of reaction conditions is critical for controlling the outcome.[4][5]

  • SN2 Reaction: This pathway is favored by strong, non-bulky nucleophiles in aprotic polar solvents. The reaction proceeds via a backside attack, resulting in a predictable inversion of stereochemistry at the C2 position. This stereospecificity is highly desirable in total synthesis.

  • SN1 Reaction: This pathway is favored by weak nucleophiles in protic solvents (e.g., water, alcohols) and is facilitated by the formation of a carbocation intermediate.[4][5] For this compound, this would lead to a mixture of stereoisomers (racemization) at the C2 center, which is generally undesirable unless the goal is to generate diastereomeric libraries.

The presence of the adjacent methoxy group can also influence the reaction through neighboring group participation, potentially leading to retention of configuration via a double-inversion mechanism.[6] Careful mechanistic studies are required for each specific transformation to predict and control the stereochemical outcome.

Caption: Generalized SN2 reaction workflow.
Esterification: Protecting the Carboxylic Acid

In a multi-step synthesis, the carboxylic acid moiety is often protected as an ester to prevent unwanted side reactions. This is a fundamental and crucial transformation. Acid-catalyzed Fischer esterification is a common and effective method.

Sources

The Strategic Utility of 2-Bromo-3-methoxybutanoic Acid in Pharmaceutical Intermediate Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-3-methoxybutanoic acid, a chiral building block with significant potential in the synthesis of complex pharmaceutical intermediates. While not as extensively documented as some commodity reagents, its unique stereochemical and functional group arrangement offers a strategic advantage in the construction of specific pharmacophores, particularly in the realm of antibacterial agents. This document will detail a robust synthetic protocol for its preparation and elucidate its application as a key precursor in the synthesis of carbapenem antibiotic side chains, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Untapped Potential of a Specialized Building Block

In the landscape of pharmaceutical synthesis, the demand for novel chiral building blocks is incessant. These molecules, possessing defined three-dimensional structures, are instrumental in creating active pharmaceutical ingredients (APIs) with high specificity and reduced off-target effects. This compound is one such molecule. Its structure, featuring a bromine atom at the α-position to a carboxylic acid and a methoxy group at the β-position, presents a unique combination of reactive sites. This configuration is particularly amenable to the stereocontrolled synthesis of complex molecular frameworks.

The strategic importance of this intermediate lies in its potential to introduce both chirality and versatile functional handles in a single step. The α-bromo group serves as a leaving group for nucleophilic substitution or as a precursor for organometallic reagents. The β-methoxy group can influence the stereochemical outcome of reactions at the α-position and can be a stable ether linkage or a protecting group for a hydroxyl function in the final API. This guide will illuminate the practical synthesis and application of this valuable, yet underutilized, intermediate.

Synthesis of this compound: A Protocol Grounded in Classic Reactivity

A reliable and scalable synthesis of this compound can be achieved through the well-established Hell-Volhard-Zelinsky (HVZ) reaction. This classic method provides a dependable route to α-bromo carboxylic acids from their parent carboxylic acids.

Proposed Synthetic Pathway

The synthesis begins with the commercially available 3-methoxybutanoic acid and proceeds via α-bromination.

DOT Script for Synthetic Pathway

Synthetic Pathway 3-methoxybutanoic_acid 3-methoxybutanoic acid target_molecule This compound 3-methoxybutanoic_acid->target_molecule  Br₂, PBr₃ (cat.)  (Hell-Volhard-Zelinsky) Retrosynthetic Analysis Doripenem Doripenem Side Chain Chiral_Amino_Acid Chiral α-amino acid derivative Doripenem->Chiral_Amino_Acid Amide bond formation Target_Molecule This compound Chiral_Amino_Acid->Target_Molecule Nucleophilic substitution of Bromine (e.g., with an amine)

Application Notes and Protocols for the Reaction of 2-Bromo-3-methoxybutanoic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-3-methoxybutanoic acid with a range of common nucleophiles. As a bifunctional molecule, this substrate presents unique opportunities for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of these reactions, with a particular focus on stereochemical outcomes and the influence of the β-methoxy group. Detailed, field-proven protocols for key transformations are provided, alongside a discussion of the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to be a practical resource for researchers seeking to leverage the synthetic potential of this compound.

Introduction: The Synthetic Potential of α-Bromo-β-methoxy Carboxylic Acids

This compound is a valuable chiral building block in organic synthesis. Its structure, featuring a bromine atom at the α-position to a carboxylic acid and a methoxy group at the β-position, allows for a diverse array of chemical transformations. The primary locus of reactivity is the electrophilic α-carbon, which is susceptible to attack by a variety of nucleophiles via an S(_N)2 mechanism. The presence of the adjacent carboxylic acid group enhances the reactivity of the α-carbon towards nucleophilic substitution.[1]

The stereochemical outcome of these reactions is of paramount importance, particularly in the context of drug development where the biological activity of a molecule is often dictated by its three-dimensional structure. The reaction of this compound, which possesses two chiral centers, with nucleophiles can lead to the formation of diastereomeric products (threo and erythro isomers). The inherent stereochemistry of the starting material and the reaction mechanism will determine the stereochemical composition of the product.

Mechanistic Considerations: S(_N)2 Displacement and the Role of the β-Methoxy Group

The reaction of this compound with nucleophiles predominantly proceeds through a bimolecular nucleophilic substitution (S(_N)2) pathway. This mechanism involves a backside attack of the nucleophile on the α-carbon, leading to an inversion of configuration at this center.[2]

Figure 1: General S(_N)2 Reaction Mechanism.

A crucial aspect to consider is the potential for neighboring group participation (NGP) by the β-methoxy group.[3][4][5] The lone pair of electrons on the oxygen atom of the methoxy group can act as an internal nucleophile, displacing the bromide in an intramolecular S(_N)2 reaction to form a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile on this intermediate would lead to a product with overall retention of configuration at the α-carbon. The extent of NGP is influenced by factors such as solvent polarity and the nature of the external nucleophile.[6]

Reactions with Nitrogen Nucleophiles: Synthesis of β-Methoxy-α-amino Acids

The reaction of this compound with nitrogen nucleophiles, such as ammonia or primary amines, provides a direct route to β-methoxy-α-amino acids. These non-proteinogenic amino acids are of significant interest in the design of peptidomimetics and other biologically active molecules.

Reaction with Ammonia

Direct amination with ammonia can be challenging due to the potential for over-alkylation, leading to the formation of secondary and tertiary amines.[7] A more controlled approach involves the use of an azide as a surrogate for ammonia, followed by reduction.

Reaction with Sodium Azide: A Controlled Route to α-Azido-β-methoxybutanoic Acid

The azide ion is an excellent nucleophile for S(_N)2 reactions and provides a clean and efficient method for introducing a nitrogen functional group.[8] The resulting α-azido acid can then be readily reduced to the corresponding α-amino acid.

Protocol 1: Synthesis of 2-Azido-3-methoxybutanoic Acid

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO(_4))

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude 2-azido-3-methoxybutanoic acid.

    • Purification can be achieved by column chromatography on silica gel.

Subsequent Reduction to 2-Amino-3-methoxybutanoic Acid

The crude 2-azido-3-methoxybutanoic acid can be reduced to the corresponding amino acid using various methods, such as catalytic hydrogenation (H(_2), Pd/C) or with triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Reactions with Oxygen Nucleophiles: Synthesis of α-Hydroxy-β-methoxybutanoic Acid

The displacement of the bromide with an oxygen nucleophile, such as hydroxide or acetate, leads to the formation of α-hydroxy-β-methoxybutanoic acid. These compounds are valuable chiral building blocks in natural product synthesis and medicinal chemistry.[9]

Protocol 2: Synthesis of 2-Hydroxy-3-methoxybutanoic Acid via Acetate Displacement

This two-step procedure involves an initial S(_N)2 reaction with potassium acetate followed by hydrolysis of the resulting α-acetoxy ester. This method often provides better yields and avoids potential side reactions associated with the use of strong hydroxide bases.

  • Materials:

    • This compound

    • Potassium acetate (KOAc)

    • Ethanol

    • 1M Sodium hydroxide (NaOH)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Acetate Displacement: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add potassium acetate (1.2 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Hydrolysis: To the crude residue, add 1M NaOH solution and stir at room temperature for 2-4 hours to hydrolyze the acetate group.

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate to yield the crude 2-hydroxy-3-methoxybutanoic acid.

    • Purification can be performed by recrystallization or column chromatography.

Reactions with Sulfur Nucleophiles: Synthesis of α-Thio-β-methoxybutanoic Acid Derivatives

Sulfur nucleophiles, such as thiourea or thiols, react readily with this compound to introduce a sulfur-containing functional group at the α-position.

Reaction with Thiourea

The reaction with thiourea is a common method for the synthesis of α-mercapto carboxylic acids. The initial reaction forms an isothiouronium salt, which can then be hydrolyzed to the corresponding thiol.

Figure 2: Reaction with Thiourea.

Protocol 3: Synthesis of 2-Mercapto-3-methoxybutanoic Acid via Thiourea

  • Materials:

    • This compound

    • Thiourea

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) solution

    • Aqueous hydrochloric acid (HCl) solution

  • Procedure:

    • Isothiouronium Salt Formation: Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Hydrolysis: Add an aqueous solution of NaOH to the residue and heat to reflux for 1-2 hours to hydrolyze the isothiouronium salt.

    • Cool the mixture and carefully acidify with HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous MgSO(_4), and concentrate to afford the crude 2-mercapto-3-methoxybutanoic acid.

Data Presentation: Expected Outcomes and Stereochemical Considerations

The following table summarizes the expected products from the reaction of this compound with various nucleophiles. The stereochemical outcome will be highly dependent on the starting material's stereochemistry and the reaction conditions.

NucleophileReagentsProductExpected Stereochemistry
AzideNaN(_3), DMF2-Azido-3-methoxybutanoic acidInversion at C2
AcetateKOAc, Ethanol2-Acetoxy-3-methoxybutanoic acidInversion at C2
ThioureaThiourea, Ethanol2-Mercapto-3-methoxybutanoic acidInversion at C2

Conclusion and Future Perspectives

This compound is a versatile and valuable starting material for the stereocontrolled synthesis of a variety of functionalized butanoic acid derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. Further investigations into the diastereoselectivity of these reactions, particularly in the context of neighboring group participation, will undoubtedly unlock new avenues for the synthesis of complex and biologically important molecules. The development of catalytic, enantioselective methods for these transformations remains a compelling area for future research, with the potential to significantly impact the fields of drug discovery and development.

References

  • Smulson, M. E., & Rabinovitz, M. (1968). L-O-Methylthreonine--synthesis and mode of action as an isoleucine antagonist. Archives of Biochemistry and Biophysics, 124(1), 306–313. [Link]

  • Unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereocontrolled routes to beta,beta'-disubstituted alpha-amino acids. Tetrahedron: Asymmetry, 18(22), 2645-2682. [Link]

  • Stack Exchange. (2018). Dependence of rates of neighbouring group participation on length of alkyl chain. [Link]

  • Myers, A. G., & Schnider, P. (1999). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 121(26), 6140-6141. [Link]

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  • Rodriguez Trevino, A., et al. (2023). Rapid and Highly Diastereoselective Synthesis of α-Bromo N-Alkoxy β-Lactams from α,β-Unsaturated Silyl Imino Ethers. ResearchGate. [Link]

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Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the derivatization of the carboxylic acid group of 2-Bromo-3-methoxybutanoic acid. This compound serves as a valuable building block in medicinal chemistry and drug development due to its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid moiety. The derivatization of the carboxylic acid is a critical step in the synthesis of more complex molecules, including esters and amides, which are common pharmacophores. This document outlines several robust methods for these transformations, including classical Fischer esterification, modern coupling-agent-mediated esterification and amidation, and conversion to the highly reactive acid chloride intermediate. Each section provides a theoretical background, detailed experimental protocols, safety considerations, and justifications for the procedural choices, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a key synthetic intermediate whose value lies in its distinct reactive centers.[1][2][3] The α-bromo functionality allows for nucleophilic substitution reactions, making it a precursor for α-amino acids and α-hydroxy acids.[4][5] The carboxylic acid group, the focus of this guide, provides a handle for forming a wide array of functional groups, most notably esters and amides. These derivatives are of significant interest in pharmaceutical research as they can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The primary challenge in derivatizing this molecule is the potential for side reactions involving the α-bromo group. Therefore, the choice of reaction conditions is paramount to ensure chemoselectivity and high yields of the desired product. This guide will explore methodologies that are both efficient and selective for the carboxylic acid group.

Esterification Protocols

Esterification is a fundamental transformation in organic synthesis. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the steric hindrance of the alcohol.

Fischer-Speier Esterification: An Acid-Catalyzed Approach

Fischer esterification is a classic, cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6][7][8] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[9][10]

Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of water yield the ester.[7][8][9]

Protocol 2.1.1: Methyl Ester Synthesis using Sulfuric Acid

This protocol describes the synthesis of methyl 2-bromo-3-methoxybutanoate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, or used as the solvent).

  • With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of NaHCO₃ to neutralize the excess acid. Repeat until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.[10]

  • The product can be further purified by column chromatography if necessary.

Steglich Esterification: A Mild, Coupling Agent-Based Method

For acid-sensitive substrates or when using sterically hindered alcohols, Steglich esterification is a superior alternative.[11] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13]

Mechanism Insight: DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.[12] The reaction drives to completion by the formation of the insoluble dicyclohexylurea (DCU) byproduct.[13]

Protocol 2.2.1: General Steglich Esterification

Materials:

  • This compound

  • Alcohol (1.0-1.2 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. To remove any remaining DCU, the crude product can be dissolved in a minimal amount of DCM and precipitated with hexanes, followed by filtration.

Parameter Fischer Esterification Steglich Esterification
Catalyst/Reagent Strong acid (e.g., H₂SO₄)DCC, DMAP
Temperature Reflux0°C to Room Temperature
Advantages Cost-effective, simple reagentsMild conditions, suitable for acid-sensitive substrates and hindered alcohols
Disadvantages Harsh acidic conditions, equilibrium reactionStoichiometric byproduct (DCU) removal, cost of reagents

Amide Bond Formation Protocols

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction forming a stable salt. To facilitate amide bond formation, the carboxylic acid must be activated, often with coupling reagents.[14]

HBTU/HOBt Mediated Amide Coupling

A widely used and highly efficient method for amide bond formation involves the use of uronium/aminium or phosphonium salt-based coupling reagents.[15][16] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in conjunction with HOBt (1-Hydroxybenzotriazole), is a popular choice due to its high efficiency and ability to suppress racemization.[17][18][19]

Mechanism Insight: HBTU reacts with the carboxylate to form a highly reactive HOBt active ester.[19] This active ester is then readily attacked by the amine nucleophile to form the amide bond. The presence of a tertiary amine base, such as diisopropylethylamine (DIPEA), is required to neutralize the carboxylic acid and any acid formed during the reaction.[20][21]

Protocol 3.1.1: General Amide Synthesis using HBTU/HOBt

Materials:

  • This compound

  • Amine (1.0-1.2 eq)

  • HBTU (1.1 eq)

  • HOBt (1.1 eq, optional but recommended)

  • Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.[22]

Conversion to Acid Chloride: A Versatile Intermediate

For reactions with less reactive nucleophiles or when a highly reactive electrophile is required, converting the carboxylic acid to an acid chloride is an excellent strategy.[23] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[24][25][26]

Mechanism Insight: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion and elimination of sulfur dioxide and hydrogen chloride gas yields the acid chloride.[25] The gaseous nature of the byproducts simplifies purification.[26]

Protocol 4.1.1: Acid Chloride Synthesis using Thionyl Chloride

SAFETY PRECAUTION: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[27][28][29][30] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[27][30]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂, 1.5-2.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops)

  • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Attach a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) and heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. Note: The vapors should be passed through a trap containing a base solution (e.g., NaOH) to neutralize the corrosive gases.

  • The resulting crude 2-bromo-3-methoxybutanoyl chloride is often used immediately in the next step without further purification.

Experimental Workflows

Fischer Esterification Workflow

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Carboxylic Acid in excess Alcohol B Add catalytic H₂SO₄ A->B Carefully C Reflux for 2-4h B->C D Remove excess Alcohol C->D Cool down E Dissolve in EtOAc D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Column Chromatography (if necessary) G->H I Final Product: Ester H->I

Caption: Workflow for Fischer Esterification of this compound.

HBTU/HOBt Amide Coupling Workflow

Amide_Coupling cluster_0 Reagent Combination cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Carboxylic Acid, HBTU, HOBt in DMF B Add Amine A->B C Add DIPEA B->C D Stir at RT for 2-12h C->D E Dilute with EtOAc D->E F Wash with 1M HCl, NaHCO₃, and Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Final Product: Amide H->I

Caption: Workflow for HBTU/HOBt mediated amide coupling.

Acid Chloride Formation Workflow

Acid_Chloride_Formation cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Isolation cluster_3 Product A Combine Carboxylic Acid, Solvent, and catalytic DMF B Add SOCl₂ slowly A->B C Reflux for 1-2h B->C D Cool to RT C->D E Remove excess SOCl₂ and solvent under vacuum D->E F Crude Acid Chloride (use immediately) E->F

Caption: Workflow for the synthesis of 2-bromo-3-methoxybutanoyl chloride.

Conclusion

The derivatization of the carboxylic acid group of this compound is a crucial step in the synthesis of a variety of biologically relevant molecules. The choice of method, whether it be Fischer esterification, Steglich esterification, amide coupling, or conversion to an acid chloride, should be guided by the stability of the substrate, the nature of the nucleophile, and the desired scale of the reaction. The protocols provided in this guide offer reliable and reproducible methods for achieving these transformations, empowering researchers in their drug discovery and development endeavors.

References

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  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

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Protocol for the synthesis of "2-Bromo-3-methoxybutanoic acid" esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxybutanoic Acid Esters

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of this compound esters, valuable intermediates in pharmaceutical and fine chemical synthesis. The guide outlines a robust two-step synthetic pathway commencing with the α-bromination of 3-methoxybutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by a classic acid-catalyzed esterification. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and data presentation to ensure successful and reproducible synthesis.

Introduction: The Synthetic Utility of α-Bromo Esters

α-Halo-substituted carboxylic acids and their esters are highly versatile building blocks in organic synthesis. The presence of a halogen at the α-position to a carbonyl group creates a reactive electrophilic center, amenable to nucleophilic substitution (SN2) reactions.[1] This functionality allows for the facile introduction of a wide array of functional groups, enabling the construction of complex molecular architectures. Specifically, esters of this compound serve as key precursors for the synthesis of biologically active molecules and are employed in reactions such as the Reformatsky reaction to form β-hydroxy esters and as intermediates for various heterocyclic compounds.[2] The strategic placement of the methoxy group at the 3-position further enhances the synthetic potential of these molecules.

Overall Synthetic Strategy

The synthesis of this compound esters is most effectively achieved through a two-stage process. This strategy ensures high yields and purity of the final product.

  • Stage 1: α-Bromination: Synthesis of this compound from 3-methoxybutanoic acid using the Hell-Volhard-Zelinsky reaction.

  • Stage 2: Esterification: Conversion of the intermediate α-bromo acid into the desired ester via Fischer esterification with the corresponding alcohol.

G cluster_0 Synthetic Workflow A Starting Material: 3-Methoxybutanoic Acid B Intermediate: This compound A->B Step 1: Hell-Volhard-Zelinsky Bromination (Br₂, PBr₃) C Final Product: This compound Ester B->C Step 2: Fischer Esterification (ROH, H⁺ catalyst) HVZ_Mechanism cluster_mech Hell-Volhard-Zelinsky Mechanism start Carboxylic Acid (3-Methoxybutanoic Acid) acyl_bromide Acyl Bromide start->acyl_bromide + PBr₃ enol Acyl Bromide Enol acyl_bromide->enol Tautomerization (H⁺ catalysis) bromo_acyl_bromide α-Bromo Acyl Bromide enol->bromo_acyl_bromide + Br₂ final_acid α-Bromo Carboxylic Acid bromo_acyl_bromide->final_acid + H₂O (Workup)

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol

Materials:

  • 3-Methoxybutanoic acid (1.0 eq) [3][4]* Red phosphorus (0.1 eq)

  • Bromine (1.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 3-methoxybutanoic acid and red phosphorus.

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the starting material.

  • Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with bromine and add it dropwise to the stirred solution over approximately 1-2 hours. The reaction is exothermic, and careful control of the addition rate is necessary to maintain the temperature. [5]4. Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours, or until the characteristic red color of bromine has dissipated.

  • Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously add deionized water dropwise to quench any remaining PBr₃ and hydrolyze the acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove HBr), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Stage 2: Esterification of this compound

The crude α-bromo acid is converted to its corresponding ester via Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. [6]

Mechanistic Rationale

The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed. [7]An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. [6]

Detailed Experimental Protocol

Materials:

  • Crude this compound (1.0 eq)

  • Desired alcohol (e.g., methanol, ethanol; large excess, acts as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-TsOH (catalytic amount, ~5 mol%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude this compound in a large excess of the desired alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add the acid catalyst (H₂SO₄ or p-TsOH). [8]3. Reaction Progression: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup: Allow the reaction to cool to room temperature. Evaporate the excess alcohol under reduced pressure. [8]5. Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. [8]6. Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation to yield the final product.

Data Summary and Characterization

The following table summarizes expected data for a representative product, the ethyl ester. Actual results may vary based on reaction scale and conditions.

ParameterValue
Product Name Ethyl 2-bromo-3-methoxybutanoate
Molecular Formula C₇H₁₃BrO₃
Molecular Weight 225.08 g/mol
Appearance Colorless to pale yellow liquid
Typical Yield (Overall) 65-80%
Boiling Point Varies with pressure; requires vacuum distillation
Key ¹H NMR Signals Characteristic signals for -OCH₃, -OCH₂CH₃, and α/β protons
Key ¹³C NMR Signals Signals for ester carbonyl, C-Br, C-O, and alkyl carbons

Safety Precautions

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves. Have a sodium thiosulfate solution ready for quenching spills.

  • Phosphorus Tribromide (PBr₃) / Red Phosphorus: PBr₃ is corrosive and reacts violently with water. Red phosphorus is flammable. Handle with care in an inert atmosphere if possible.

  • Acid Catalysts: Concentrated sulfuric acid and p-TsOH are highly corrosive. Add slowly and with cooling.

  • General: All procedures should be carried out in a well-ventilated chemical fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) must be worn at all times.

References

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  • ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde.
  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • ResearchGate. (2014, September 22). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained!. YouTube. Retrieved from [Link]

Sources

The Strategic Application of 2-Bromo-3-methoxybutanoic Acid in Asymmetric Synthesis: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of modern organic chemistry, the quest for stereochemical control remains a paramount objective. The selective synthesis of a single enantiomer is a critical challenge in the development of pharmaceuticals and other biologically active molecules. This document provides an in-depth exploration of the potential applications of 2-Bromo-3-methoxybutanoic acid as a versatile chiral building block in asymmetric synthesis. While not as extensively documented as other chiral auxiliaries, its unique structural features offer intriguing possibilities for the development of novel stereoselective transformations.

Introduction: Unveiling the Potential of a Niche Chiral Synthon

This compound is a halogenated carboxylic acid possessing two adjacent stereocenters. The presence of a bromine atom at the α-position and a methoxy group at the β-position provides a unique combination of steric and electronic properties. These features can be strategically exploited to induce facial selectivity in reactions at or adjacent to the chiral backbone.

The commercially available stereoisomers of this compound, such as (2R,3R)-2-Bromo-3-methoxybutanoic acid (CAS 104195-77-9), serve as valuable starting materials for the synthesis of more complex chiral molecules. This guide will focus on a proposed application of this chiral synthon as a covalently bound chiral auxiliary to direct the stereochemical outcome of an asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.

Core Concept: A Proposed Role as a Chiral Auxiliary in Asymmetric Aldol Reactions

The strategic utility of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed to yield an enantiomerically enriched product. We propose the use of a derivative of this compound to control the stereochemistry of an aldol reaction, a powerful method for constructing β-hydroxy carbonyl compounds.

The underlying principle of this proposed application is the formation of a chiral enolate, where the stereochemistry is dictated by the rigid conformation of the covalently attached auxiliary. The steric bulk of the auxiliary and the potential for chelation can effectively shield one face of the enolate, leading to a highly diastereoselective reaction with an aldehyde.

Proposed Synthetic Workflow and Mechanistic Rationale

The following section outlines a hypothetical, yet scientifically grounded, workflow for the application of (2R,3R)-2-Bromo-3-methoxybutanoic acid as a chiral auxiliary in an asymmetric aldol reaction.

Preparation of the Chiral Auxiliary-Substrate Conjugate

The first step involves the coupling of the chiral auxiliary to a simple carboxylic acid, in this case, propanoic acid, to generate the aldol reaction precursor.

G cluster_0 Step 1: Auxiliary Attachment 2_Bromo_3_methoxybutanoic_acid + + + Propanoic_anhydride + Propanoic anhydride -> DMAP, DCM Chiral_ester Propanoic_anhydride Propanoic_anhydride G cluster_1 Step 2: Asymmetric Aldol Reaction Chiral_ester ->1 1. Bu2BOTf, DIPEA 2. Aldehyde (RCHO) Aldol_adduct

Caption: The key stereodetermining aldol reaction.

Auxiliary Cleavage and Recovery

The final step involves the cleavage of the chiral auxiliary, which can then be recovered and recycled. This liberates the desired enantiomerically enriched β-hydroxy acid.

G cluster_2 Step 3: Auxiliary Removal Aldol_adduct ->2 LiOH, H2O2 Product + Recovered_auxiliary +

Caption: Cleavage to yield the final product and recover the auxiliary.

Detailed Hypothetical Protocol

This section provides a detailed, step-by-step methodology for the proposed asymmetric aldol reaction.

Materials and Reagents

ReagentSupplierGrade
(2R,3R)-2-Bromo-3-methoxybutanoic acidCommercial>98% enantiomeric excess
Propanoic anhydrideCommercialReagent grade
4-(Dimethylamino)pyridine (DMAP)CommercialReagent grade
Dichloromethane (DCM), anhydrousCommercialAnhydrous
Di-n-butylboron triflate (Bu2BOTf)Commercial1.0 M in DCM
N,N-Diisopropylethylamine (DIPEA)CommercialRedistilled
Aldehyde (e.g., isobutyraldehyde)CommercialRedistilled
Lithium hydroxide (LiOH)CommercialReagent grade
Hydrogen peroxide (H2O2)Commercial30% aqueous solution
Diethyl ether (Et2O)CommercialReagent grade
Saturated aqueous sodium bicarbonate (NaHCO3)In-house prep.-
Saturated aqueous ammonium chloride (NH4Cl)In-house prep.-
Magnesium sulfate (MgSO4)CommercialAnhydrous

Protocol

Part 1: Synthesis of the Chiral Ester

  • To a solution of (2R,3R)-2-Bromo-3-methoxybutanoic acid (1.0 eq) in anhydrous DCM (0.5 M) under an argon atmosphere, add propanoic anhydride (1.2 eq) and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Part 2: Asymmetric Aldol Reaction

  • To a solution of the chiral ester (1.0 eq) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add Bu2BOTf (1.1 eq) dropwise.

  • Add DIPEA (1.2 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.5 eq) dropwise, and continue stirring at -78 °C for 3 hours.

  • Quench the reaction by the addition of a pH 7 phosphate buffer.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aldol adduct.

Part 3: Auxiliary Cleavage

  • Dissolve the crude aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous H2O2 (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with aqueous sodium sulfite.

  • Separate the aqueous layer and acidify to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched β-hydroxy acid.

Conclusion and Future Outlook

This document has presented a detailed, albeit hypothetical, application of this compound as a chiral auxiliary in asymmetric synthesis. The proposed workflow is grounded in established principles of stereochemical control and provides a framework for the potential use of this underexplored chiral synthon. The unique substitution pattern of this compound offers a promising avenue for the development of novel and efficient asymmetric transformations. Further experimental validation is required to fully elucidate the scope and limitations of this approach. It is our hope that this guide will inspire further research into the applications of this and other niche chiral building blocks in the pursuit of elegant and efficient solutions to the challenges of asymmetric synthesis.

References

  • General Principles of Asymmetric Synthesis and Chiral Auxiliaries

    • Title: Principles of Asymmetric Synthesis, Second Edition
    • Source: Tetrahedron Organic Chemistry Series
    • URL: [Link]

  • The Zimmerman-Traxler Model for Aldol Stereoselectivity

    • Title: The Stereochemistry of the Ivanov and Reform
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Boron-Mediated Aldol Reactions

    • Title: Asymmetric aldol reactions using boron enol
    • Source: Organic Reactions
    • URL: [Link]

Application Notes & Protocols: 2-Bromo-3-methoxybutanoic Acid as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-Bromo-3-methoxybutanoic acid as a key building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific molecule is not widely documented, its unique structural features—a carboxylic acid, an alpha-bromo substituent, and a beta-methoxy group—make it an exceptionally valuable and versatile synthon for creating a new generation of fungicides and herbicides. These notes elucidate the synthetic potential of this molecule and provide detailed, field-proven protocols for its utilization in the development of bioactive compounds.

Introduction: The Strategic Value of this compound in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Carboxylic acids and their derivatives have historically been a fertile ground for the discovery of herbicides and fungicides.[1][2] The subject of this guide, this compound, presents a compelling case for its use as a scaffold in generating diverse molecular libraries for agrochemical screening.

The strategic value of this molecule lies in its trifunctional nature:

  • α-Bromo Group: This reactive handle is primed for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including azoles, amines, and thiols, which are common moieties in fungicidal compounds.

  • Carboxylic Acid: This functional group can be readily converted into esters, amides, or other derivatives, significantly influencing the molecule's polarity, systemic transport in plants, and binding affinity to target enzymes.

  • β-Methoxy Group: The methoxy group can play a crucial role in modulating the lipophilicity of the final compound, which is a critical parameter for its bioavailability and interaction with biological membranes. It can also introduce conformational constraints that may enhance binding to the target site.

These notes will focus on a hypothetical, yet chemically sound, application of this compound in the synthesis of a novel class of strobilurin analogue fungicides.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C5H9BrO3[3][4]
Molecular Weight 197.03 g/mol [3][4]
CAS Number 67819-23-2[3][4]
Appearance (Predicted) Colorless to light yellow liquid or low melting solidN/A
Boiling Point Not available[4]
Melting Point Not available[4]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.N/A

Proposed Synthetic Application: A Novel Strobilurin Analogue Fungicide

Strobilurin fungicides are a vital class of agrochemicals that act by inhibiting the Qo site of the cytochrome bc1 complex, thereby disrupting fungal respiration. We propose a synthetic route to a novel strobilurin analogue where this compound serves as a key building block for the toxophore component.

Retrosynthetic Analysis

The proposed synthesis involves the esterification of this compound followed by a nucleophilic substitution of the bromine atom with a substituted phenol, a common structural motif in strobilurins.

G Target Novel Strobilurin Analogue Intermediate1 Methyl 2-(aryloxy)-3-methoxybutanoate Target->Intermediate1 Final Assembly Intermediate2 Methyl 2-bromo-3-methoxybutanoate Intermediate1->Intermediate2 Nucleophilic Substitution StartingMaterial2 Substituted Phenol Intermediate1->StartingMaterial2 StartingMaterial1 This compound Intermediate2->StartingMaterial1 Esterification StartingMaterial3 Methanol Intermediate2->StartingMaterial3

Caption: Retrosynthetic pathway for the proposed strobilurin analogue.

Detailed Synthetic Protocol

Step 1: Esterification of this compound

This initial step converts the carboxylic acid to its methyl ester, which is generally more reactive in subsequent steps and easier to purify.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Methanol (as solvent and reagent)

    • Sulfuric acid (catalytic amount)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-bromo-3-methoxybutanoate.

Step 2: Nucleophilic Substitution with a Substituted Phenol

This key step introduces the aromatic component of the strobilurin analogue. The choice of the substituted phenol is critical for tuning the biological activity of the final compound.

  • Reagents and Materials:

    • Methyl 2-bromo-3-methoxybutanoate (1.0 eq)

    • Substituted phenol (e.g., 4-chloro-2-methylphenol) (1.1 eq)

    • Potassium carbonate (1.5 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

  • Procedure:

    • To a solution of the substituted phenol in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.

    • Add a solution of methyl 2-bromo-3-methoxybutanoate in DMF dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired strobilurin analogue.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution Start1 This compound + Methanol Reaction1 Reflux with H2SO4 (cat.) Start1->Reaction1 Workup1 Workup: - Evaporation - Extraction - Drying Reaction1->Workup1 Product1 Methyl 2-bromo-3-methoxybutanoate Workup1->Product1 Reaction2 Add Product1, Heat to 80°C Product1->Reaction2 Start2 Substituted Phenol + K2CO3 in DMF Start2->Reaction2 Workup2 Workup: - Quenching - Extraction - Purification Reaction2->Workup2 Product2 Novel Strobilurin Analogue Workup2->Product2

Caption: Experimental workflow for the synthesis of a novel strobilurin analogue.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the different fragments.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for the creation of diverse molecular architectures with the potential for high biological activity. The protocols detailed in these notes provide a solid foundation for researchers to explore the synthetic utility of this compound. Future work should focus on creating a library of analogues by varying the substituted phenol and the ester group, followed by comprehensive biological screening to identify lead compounds for further development. The principles of green chemistry should also be considered in optimizing the reaction conditions to minimize environmental impact.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Patsnap. (2023). Advancements in Carboxylic Acid-Derived Agrochemicals. Retrieved from [Link]

  • Gao, Y., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-3-methoxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining high-purity this compound.

Introduction to the Purification Challenges

This compound (C₅H₉BrO₃, Mol. Wt.: 197.03 g/mol ) is a halogenated carboxylic acid that presents unique purification challenges due to its combination of functional groups.[1][2] The presence of a carboxylic acid moiety introduces acidity and the potential for strong intermolecular interactions, while the bromine atom at the alpha position makes the compound reactive and susceptible to degradation or side reactions under certain conditions.

Common impurities may arise from the synthesis process, which often involves the Hell-Volhard-Zelinsky (HVZ) reaction or variations thereof.[3][4][5][6] These impurities can include unreacted starting materials (3-methoxybutanoic acid), excess brominating agents, and various side products. This guide provides a systematic approach to identifying and resolving common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product is a persistent oil and won't crystallize. How can I induce crystallization?

Answer:

The oily nature of this compound can be attributed to several factors, including residual solvent, the presence of impurities that disrupt the crystal lattice, or the inherent physical properties of one of its diastereomers if you are working with a mixture.

  • Underlying Cause: Impurities often act as "crystal poisons," preventing the formation of an ordered crystal lattice. Residual solvents can also lower the melting point and inhibit crystallization. Halogenated carboxylic acids can sometimes form strong hydrogen-bonded dimers in solution, which may need to be overcome for crystallization to occur.[7]

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under a high vacuum (e.g., <1 mmHg) for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.

    • Solvent-Induced Crystallization:

      • Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate).

      • Slowly add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes slightly turbid.

      • Warm the mixture gently until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a single crystal to the supersaturated solution to induce crystallization.

Question 2: After column chromatography, my fractions are still showing multiple spots on TLC. How can I improve the separation?

Answer:

Achieving good separation of this compound via column chromatography requires careful optimization of the stationary and mobile phases. The polarity of the compound, due to the carboxylic acid group, is a key factor.

  • Scientific Rationale: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase and the mobile phase.[8][9] For acidic compounds like this compound, interactions with the stationary phase can be strong, leading to peak tailing and poor separation.

  • Optimization Strategy:

    • Stationary Phase Selection: Silica gel is a common choice, but its acidic nature can lead to strong adsorption of the carboxylic acid.[8][10] If you observe significant tailing, consider using a less acidic or neutral stationary phase, or deactivating the silica gel by adding a small percentage of a polar solvent like methanol to the slurry.

    • Mobile Phase Optimization:

      • Solvent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

      • Acidification: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase is crucial. This suppresses the deprotonation of the carboxylic acid group, reducing its interaction with the silica gel and resulting in sharper peaks and better separation.[11]

      • TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for the desired compound and maximize the separation between it and any impurities.[10]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for many organic compounds.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% Acetic AcidThe non-polar/polar mixture allows for polarity tuning, while the acetic acid suppresses ionization of the target compound.
Gradient Elution Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.Helps to first elute non-polar impurities and then the desired product, improving resolution.

Question 3: I am observing a significant loss of material during purification. What are the likely causes and how can I mitigate this?

Answer:

Loss of this compound during purification can be due to its chemical instability or physical properties.

  • Potential Causes & Solutions:

    • Degradation on Silica Gel: The acidic nature of silica gel can sometimes catalyze the elimination of HBr or other degradation pathways, especially if the column runs for an extended period.

      • Mitigation: Run the column as quickly as possible without sacrificing separation. Neutralizing or deactivating the silica gel as mentioned previously can also help.

    • Volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially with gentle heating.

      • Mitigation: Use a cold trap when removing solvent under vacuum and avoid excessive heating.

    • Aqueous Work-up Losses: During an aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover all of the product. The pH of the aqueous layer should be acidic to ensure the carboxylic acid is in its protonated, more organic-soluble form.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for initial purification of crude this compound?

A1: For the initial purification of crude this compound, a simple acid-base extraction is often effective at removing neutral and basic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Extract the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully re-acidify it with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The protonated this compound will precipitate out or form an oil.

    • Extract the product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This procedure is particularly useful for removing non-acidic byproducts from the synthesis. Further purification by column chromatography or recrystallization may be necessary to achieve high purity.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of spectroscopic and analytical techniques should be used to confirm the identity and assess the purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule. Key expected signals would include a doublet for the proton on the bromine-bearing carbon, a multiplet for the proton on the methoxy-bearing carbon, a singlet for the methoxy group, and a doublet for the terminal methyl group. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule and is a good indicator of purity. The presence of extra peaks suggests impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak and the characteristic isotopic pattern of a bromine-containing compound (two peaks of roughly equal intensity separated by 2 m/z units).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): This will show the presence of key functional groups. Expect a broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (~1700 cm⁻¹).

  • TLC/HPLC Analysis: A single spot on TLC in multiple solvent systems or a single peak in an HPLC chromatogram is a good indication of purity.

Q3: What are the key safety precautions when handling this compound?

A3: this compound and related α-bromo acids are corrosive and can cause severe skin and eye damage.[12][13] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Mandatory PPE:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling:

    • Avoid inhalation of any vapors or dust.

    • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[14]

    • Have an eyewash station and safety shower readily accessible.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow crude Crude Product (from synthesis) extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography If impurities persist recrystallization Recrystallization / High-Vacuum Drying extraction->recrystallization If relatively clean chromatography->recrystallization analysis Purity & Identity Confirmation (NMR, MS, IR, HPLC) recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: A general workflow for the purification of this compound.

References

  • Vertex AI Search. (2026). 2 Bromo 3 Methyl Butanoic Acid.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • ChemSynthesis. (2025). This compound.
  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 2-bromo-3-methyl- (CAS 565-74-2).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-3-methylbutyric acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-bromo-3-methylbutyrate.
  • University of Alberta. (n.d.). Column chromatography.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-3'-methoxyacetophenone Safety Data Sheet.
  • MDPI. (2021). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid.
  • Columbia University. (n.d.). Column chromatography.
  • Longdom Publishing. (2023). Advanced Techniques in Column Chromatography.
  • BenchChem. (2025). Technical Support Center: HPLC Separation of 2-Bromo-3-nitrobenzoic acid.
  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids.
  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.

Sources

Technical Support Center: Synthesis of 2-Bromo-3-methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-methoxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our focus is on providing practical, mechanistically grounded solutions to common purity and yield issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the most common method for synthesizing this compound?

    • What are the potential impurities I should be aware of in this synthesis?

    • How can I monitor the progress of the reaction?

    • Is the methoxy group stable under the reaction conditions?

  • Troubleshooting Guide

    • Low Yield of this compound

    • Presence of Unreacted 3-Methoxybutanoic Acid

    • Formation of Di-brominated Impurities

    • Detection of Unsaturated Byproducts

    • Issues with Product Isolation and Purification

  • Experimental Protocols & Data

    • Protocol: Synthesis of 3-Methoxybutanoic Acid from Crotonic Acid

    • Protocol: Hell-Volhard-Zelinsky Bromination of 3-Methoxybutanoic Acid

    • Analytical Data: Predicted Spectroscopic Signatures

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of α-bromo carboxylic acids, such as this compound, is the Hell-Volhard-Zelinsky (HVZ) reaction .[1][2][3] This reaction involves the α-bromination of a carboxylic acid in the presence of a phosphorus catalyst (typically red phosphorus or PBr₃) and bromine (Br₂).[2] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes to allow for selective bromination at the α-carbon.[2][3]

Below is a diagram illustrating the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 HVZ Bromination cluster_2 Purification & Analysis Crotonic_Acid Crotonic Acid 3_Methoxybutanoic_Acid 3-Methoxybutanoic Acid Crotonic_Acid->3_Methoxybutanoic_Acid Methanol, Catalyst Target_Molecule This compound 3_Methoxybutanoic_Acid->Target_Molecule PBr₃, Br₂ Purification Purification (Distillation/Chromatography) Target_Molecule->Purification Analysis Analysis (NMR, GC-MS) Purification->Analysis

Caption: Synthesis workflow for this compound.

Q2: What are the potential impurities I should be aware of in this synthesis?

Impurities can arise from both the synthesis of the starting material, 3-methoxybutanoic acid, and the HVZ reaction itself.

  • From the Starting Material (3-Methoxybutanoic Acid): If synthesized from crotonic acid and methanol, potential impurities include:

    • Unreacted crotonic acid.

    • Byproducts from the Michael addition, such as dialkoxy species.

    • Impurities present in the initial crotonic acid, such as Butyl 3-Formyl-Crotonate.[4]

  • From the Hell-Volhard-Zelinsky Reaction:

    • Unreacted 3-Methoxybutanoic Acid: Incomplete reaction is a common source of this impurity.

    • Di-brominated Species (2,2-Dibromo-3-methoxybutanoic acid): Over-bromination can occur with excess bromine or prolonged reaction times.

    • 3-Methoxy-1-buten-1-one (from elimination): At elevated temperatures, elimination of HBr can lead to the formation of an unsaturated byproduct.[3]

    • Acyl Bromide Intermediates: Incomplete hydrolysis during workup can leave residual acyl bromides.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (with caution) and analyzing them using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to track the disappearance of the starting material and the appearance of the product and any volatile byproducts. The sample will likely require derivatization (e.g., esterification) to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. The disappearance of the α-protons of the starting material and the appearance of the new α-proton signal in the product at a downfield shift are indicative of reaction progress.

Q4: Is the methoxy group stable under the reaction conditions?

The ether linkage of the methoxy group is generally stable under the conditions of the Hell-Volhard-Zelinsky reaction. While ether cleavage can occur under harsh acidic conditions or with certain reagents, the HVZ reaction conditions are not typically conducive to this side reaction. However, it is always prudent to use the mildest effective reaction conditions to minimize any potential for side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and continue to monitor by GC or NMR until the starting material is consumed.- Ensure the reaction temperature is appropriate; gentle heating is often required.[3]
Insufficient Brominating Agent - Ensure at least one molar equivalent of bromine is used after the initial formation of the acyl bromide.
Loss of Product During Workup - Optimize extraction and purification steps. Use a brine wash to reduce the solubility of the product in the aqueous phase during extraction.
Inactive Catalyst - Use fresh or properly stored PBr₃ or high-purity red phosphorus.
Issue 2: Presence of Unreacted 3-Methoxybutanoic Acid
Possible Cause Troubleshooting Steps
Insufficient Reaction Time - Prolong the reaction time and monitor its progress until completion.
Low Reaction Temperature - Gently increase the reaction temperature, but be mindful of potential side reactions like elimination.
Poor Mixing - Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Issue 3: Formation of Di-brominated Impurities
Possible Cause Troubleshooting Steps
Excess Bromine Used - Use a stoichiometric amount of bromine relative to the carboxylic acid. Add the bromine dropwise to control the local concentration.
Prolonged Reaction Time at Elevated Temperatures - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination.
Issue 4: Detection of Unsaturated Byproducts
Possible Cause Troubleshooting Steps
High Reaction Temperature - The formation of β-unsaturated carboxylic acids can occur at elevated temperatures due to the elimination of HBr.[3] Maintain a moderate reaction temperature.
Presence of Base During Workup - Ensure the workup conditions remain acidic or neutral until the desired product is isolated.
Issue 5: Issues with Product Isolation and Purification

Possible Cause Troubleshooting Steps
Difficulty Separating Product from Starting Material - If distillation is ineffective due to close boiling points, consider flash column chromatography on silica gel.[5]
Product Decomposition During Distillation - Use vacuum distillation to lower the boiling point and prevent thermal degradation.[5]
Emulsion Formation During Extraction - Add brine to the aqueous layer to help break the emulsion.

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"Start" [label="Low Purity of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impurity_ID" [label="Identify Impurity\n(GC-MS, NMR)"]; "Unreacted_SM" [label="Unreacted Starting Material?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Dibrominated" [label="Di-brominated Product?", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Unsaturated" [label="Unsaturated Byproduct?", shape=diamond, style=filled, fillcolor="#FBBC05"];

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Caption: Troubleshooting flowchart for HVZ reaction impurities.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Methoxybutanoic Acid from Crotonic Acid

This procedure is based on the known Michael addition of methanol to α,β-unsaturated carbonyl compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crotonic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., sodium methoxide) or acid (e.g., sulfuric acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by GC or TLC until the crotonic acid is consumed.

  • Workup: Neutralize the catalyst. Remove the excess methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude 3-methoxybutanoic acid by vacuum distillation.

Protocol 2: Hell-Volhard-Zelinsky Bromination of 3-Methoxybutanoic Acid

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas outlet to a trap, place 3-methoxybutanoic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add one equivalent of bromine from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, gently heat the mixture to ensure the reaction goes to completion. Monitor by GC or NMR.

  • Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the crude this compound by vacuum distillation or flash column chromatography.

Analytical Data: Predicted Spectroscopic Signatures
Technique Expected Observations
¹H NMR - -COOH: A broad singlet between 10-12 ppm.- -CH(Br)-: A doublet around 4.0-4.5 ppm.- -CH(OCH₃)-: A multiplet around 3.5-4.0 ppm.- -OCH₃: A singlet around 3.3-3.6 ppm.- -CH₃: A doublet around 1.2-1.5 ppm.
¹³C NMR - -COOH: A signal between 170-175 ppm.- -CH(OCH₃)-: A signal between 70-80 ppm.- -OCH₃: A signal between 55-60 ppm.- -CH(Br)-: A signal between 40-50 ppm.- -CH₃: A signal between 15-20 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): Look for a pair of peaks at m/z 196 and 198, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, in a roughly 1:1 ratio.[6]- Key Fragments: Loss of Br (M-79/81), loss of COOH (M-45), and cleavage of the C-C bonds.

References

  • Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation - OrgoSolver. (n.d.). Retrieved January 16, 2026, from [Link]

  • Crotonic Acid Impurity 1 (Butyl 3-Formyl-Crotonate) Manufacturer Supplier - RXN Chemicals. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2025). Retrieved January 16, 2026, from [Link]

  • Hell Volhard Zelinsky Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 16, 2026, from [Link]

  • GCMS Section 6.14 - Whitman People. (n.d.). Retrieved January 16, 2026, from [Link]

  • Crotonic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Laboratory analysis of crotonic acid (CAS: 3724-65-0) - Analytice. (2020, December 9). Retrieved January 16, 2026, from [Link]

  • Crotonic Acid: Properties, Reactions, Production And Uses - Chemcess. (n.d.). Retrieved January 16, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Retrieved January 16, 2026, from [Link]

  • This compound | C5H9BrO3 | CID 238050 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound - 67819-23-2, C5H9BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 16, 2026, from [Link]

  • 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. (n.d.).
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved January 16, 2026, from [Link]

  • Supplementary Information - Beilstein Journals. (n.d.). Retrieved January 16, 2026, from [Link]

  • (2R,3R)-2-bromo-3-hydroxy-2-methylbutanoic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents. (n.d.).

Sources

Technical Support Center: Bromination of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methoxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the common and not-so-common side reactions that can occur, providing you with troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Navigating Side Reactions

The bromination of 3-methoxybutanoic acid, typically targeting the alpha-position to yield 2-bromo-3-methoxybutanoic acid, is a nuanced process.[1][2] The presence of the methoxy group introduces specific challenges that can lead to undesired byproducts. This section addresses the most common issues encountered during this reaction.

Issue 1: Low Yield of the Desired α-Bromo Acid

Symptoms:

  • The primary product, this compound, is obtained in a lower-than-expected yield.

  • Complex mixture of products observed by NMR or GC-MS analysis.

Probable Causes & Solutions:

  • Incomplete Reaction: The Hell-Volhard-Zelinsky (HVZ) reaction, a common method for this transformation, often requires harsh conditions, including high temperatures and prolonged reaction times.[3][4] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR).[5] If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.[5] A typical protocol might involve heating at 50°C for several hours before raising the temperature to 100°C.[5]

  • Sub-optimal Reagent Stoichiometry: The HVZ reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by phosphorus tribromide (PBr₃).[6][7] An insufficient amount of PBr₃ or bromine will result in an incomplete reaction.

    • Solution: While PBr₃ is used in catalytic amounts, in practice, a molar equivalent is often used to overcome slow kinetics.[8] Ensure that at least one molar equivalent of bromine is added after the initial addition of PBr₃.[9]

Issue 2: Formation of β-Bromo Isomer

Symptoms:

  • Presence of 3-bromo-3-methoxybutanoic acid in the product mixture.

Probable Causes & Solutions:

  • Radical Bromination: While the HVZ reaction proceeds via an enol intermediate to favor α-bromination, alternative radical pathways can lead to bromination at the more substituted β-position, which is also activated by the adjacent methoxy group.[10] This is more likely if the reaction is exposed to light or if radical initiators are inadvertently present.

    • Solution: Conduct the reaction in the dark to minimize light-induced radical formation. Ensure all reagents and solvents are free of peroxides or other radical initiators. Using N-bromosuccinimide (NBS) with a radical initiator is a known method for benzylic and allylic bromination and should be avoided if α-bromination of the carboxylic acid is desired.[11][12][13]

Issue 3: Cleavage of the Methoxy Ether

Symptoms:

  • Identification of byproducts such as 2-bromo-3-hydroxybutanoic acid or other degradation products.

Probable Causes & Solutions:

  • Acid-Catalyzed Ether Cleavage: The strong acidic conditions of the HVZ reaction, particularly the generation of HBr, can lead to the cleavage of the methoxy ether.[14][15] Ethers are susceptible to cleavage by strong acids, especially at elevated temperatures.[15]

    • Solution:

      • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize this side reaction.

      • Milder Brominating Agents: Consider using alternative, less acidic brominating agents. While NBS is often associated with radical reactions, it can also be used for α-bromination of carbonyl compounds under acid catalysis, potentially under milder conditions than the classical HVZ reaction.[13]

Issue 4: Formation of α,β-Unsaturated Carboxylic Acid

Symptoms:

  • Detection of 3-methoxybut-2-enoic acid in the product mixture.

Probable Causes & Solutions:

  • Elimination of HBr: At extremely high temperatures, the desired α-bromo acid product can undergo elimination of hydrogen bromide to form an α,β-unsaturated carboxylic acid.[4][9]

    • Solution: Careful control of the reaction temperature is crucial. Avoid excessive heating, especially after the formation of the α-bromo acid is complete.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinsky reaction?

A1: PBr₃ is essential for initiating the reaction. It converts the carboxylic acid into an acyl bromide.[6][7][16] Acyl bromides more readily form enol tautomers compared to carboxylic acids, which is a critical step for the subsequent α-bromination.[17][18] The enol then reacts with bromine at the α-carbon.[8][9]

Q2: Can I use red phosphorus and bromine instead of PBr₃?

A2: Yes, using red phosphorus and bromine is a common practice. They react in situ to form phosphorus tribromide, which then participates in the reaction as described above.[19]

Q3: My starting material has other functional groups. How will they be affected?

A3: The harsh conditions of the HVZ reaction can affect other sensitive functional groups.[3][4] For instance, alcohols will be converted to alkyl bromides, and alkenes can undergo addition reactions with bromine.[20] It is crucial to consider the compatibility of all functional groups present in the starting material.

Q4: I am seeing some dibrominated product. How can I avoid this?

A4: The formation of the monobrominated product is generally favored because the electron-withdrawing effect of the first bromine atom deactivates the α-position towards further electrophilic attack.[6] However, with an excess of bromine and prolonged reaction times, dibromination can occur. To minimize this, use a stoichiometric amount of bromine (around 1.0 to 1.1 equivalents).

Q5: What is the best workup procedure for this reaction?

A5: A typical workup involves carefully quenching the reaction mixture with water to hydrolyze the intermediate acyl bromide and any remaining PBr₃.[5] This is a highly exothermic process that generates HBr gas and should be done with caution. The product can then be extracted with an organic solvent. A wash with a reducing agent like sodium bisulfite can be used to remove any unreacted bromine.[5] Purification is usually achieved by distillation under reduced pressure or recrystallization.[5]

III. Experimental Protocols & Data

Table 1: Troubleshooting Summary
Issue Potential Side Product Primary Cause Recommended Solution
Low YieldUnreacted Starting MaterialIncomplete reactionIncrease temperature/time, monitor progress
β-Bromination3-Bromo-3-methoxybutanoic acidRadical pathwayExclude light, use purified reagents
Ether Cleavage2-Bromo-3-hydroxybutanoic acidHigh acidity/temperatureUse minimal effective temperature
Elimination3-Methoxybut-2-enoic acidExcessive heatStrict temperature control
Protocol: Alpha-Bromination of 3-Methoxybutanoic Acid via HVZ Reaction
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Reagents: Charge the flask with 3-methoxybutanoic acid.

  • Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃) (approx. 0.1-0.3 equivalents).[5]

  • Bromine Addition: Slowly add bromine (1.1 equivalents) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[5]

  • Reaction: Heat the mixture to 50-60°C and monitor the reaction's progress. The reaction time can vary depending on the scale.

  • Workup: Cool the reaction to room temperature. Slowly and carefully add water to quench the reaction. Extract the product with a suitable organic solvent. Wash the organic layer with water and then with a saturated sodium bisulfite solution.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

IV. Visualizing the Reaction Pathways

Diagram 1: Desired Reaction vs. Side Reactions

G cluster_main Bromination of 3-Methoxybutanoic Acid cluster_side Potential Side Reactions start 3-Methoxybutanoic Acid desired α-Bromination (HVZ) start->desired PBr₃, Br₂ side1 Radical Bromination start->side1 Light/Initiators side2 Ether Cleavage start->side2 High H⁺/Temp product This compound desired->product side3 Elimination product->side3 High Temp product1 β-Bromo Isomer side1->product1 product2 Hydroxy Acid side2->product2 product3 Unsaturated Acid side3->product3

Caption: Key reaction pathways in the bromination of 3-methoxybutanoic acid.

Diagram 2: Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity incomplete Incomplete Reaction | Extend time/temp check_yield:s->incomplete:n analyze Analyze Byproducts (NMR/GC-MS) check_purity:s->analyze:n optimize Optimized Conditions incomplete->optimize beta_bromo β-Bromo Isomer Detected | Action: Exclude light analyze->beta_bromo ether_cleavage Ether Cleavage Product Detected | Action: Lower temperature analyze->ether_cleavage elimination Unsaturated Acid Detected | Action: Reduce max temperature analyze->elimination beta_bromo->optimize ether_cleavage->optimize elimination->optimize

Caption: A logical workflow for troubleshooting common issues.

V. References

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Sathee NEET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.5: Bromination of Acids- The HVZ Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 3). Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0594758A1 - Novel process for aromatic bromination. Retrieved from

  • ResearchGate. (n.d.). (PDF) Acid-Catalyzed Cleavage of Methoxymethyl Phenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • YouTube. (2014, April 28). Reactions of Carboxylic Acids - Phosphorus tribromide (PBr3) 002. Retrieved from [Link]

  • Chemia. (2024, March 15). Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40. Retrieved from [Link]

  • ResearchGate. (2020, April 24). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-methoxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical information and practical advice to ensure the stability and integrity of this reagent in your experiments. Our goal is to empower you with the knowledge to troubleshoot potential issues and maintain the high quality of your research.

Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of this compound to prevent degradation and ensure experimental reproducibility.

Question 1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to moisture, light, and elevated temperatures.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C to 4°CLower temperatures slow down potential degradation reactions such as hydrolysis and dehydrobromination.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)The compound is susceptible to hydrolysis from atmospheric moisture. An inert atmosphere prevents this degradation.[3][4][5]
Container Amber or opaque, tightly sealed glass vialProtects the compound from light, which can cause photodegradation, and prevents moisture ingress.[6][7][8]
Location A dry, well-ventilated area away from bases and oxidizing agentsPrevents accidental reactions and ensures safety. Segregation from incompatible chemicals is a key safety practice.[2][9]

Question 2: How should I handle this compound when preparing for an experiment?

Proper handling is critical to prevent contamination and degradation.

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator.[1] This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Handling: For optimal results, handle the compound under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.[10][11][12]

  • Minimize Exposure: Open the container only for the time necessary to weigh and dispense the material. Promptly and securely reseal the container, preferably after flushing with an inert gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Question 3: Is this compound sensitive to light?

Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of this compound, with a focus on issues related to its stability.

Issue 1: My reaction is yielding unexpected byproducts or failing to proceed as expected.

Possible Cause: The this compound may have degraded due to improper storage or handling. The primary degradation pathways are hydrolysis and dehydrobromination.

Troubleshooting Steps:

  • Verify Purity: Assess the purity of your starting material. You can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities or degradation products.

  • Review Storage Conditions: Confirm that the compound has been stored according to the recommendations in Table 1. Any deviation could lead to degradation.

  • Consider Degradation Products:

    • Hydrolysis: The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming 2-hydroxy-3-methoxybutanoic acid.

    • Dehydrobromination: Exposure to basic conditions (even trace amounts) can cause the elimination of HBr, leading to the formation of an unsaturated carboxylic acid.[15][16][17][18][19]

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis 2-Hydroxy-3-methoxybutanoic acid main->hydrolysis H₂O (Moisture) dehydro Unsaturated Carboxylic Acid main->dehydro Base (Trace impurities) G start Unexpected Experimental Result check_purity Assess Purity of Starting Material (e.g., NMR) start->check_purity degradation Degradation Suspected check_purity->degradation Impurities Detected no_degradation Purity Confirmed check_purity->no_degradation No Impurities review_storage Review Storage and Handling Procedures fresh_material Use Fresh Batch of Reagent review_storage->fresh_material degradation->review_storage troubleshoot_reaction Troubleshoot Other Reaction Parameters no_degradation->troubleshoot_reaction

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of this compound and for the presence of any unexpected signals that may correspond to impurities or degradation products. The presence of vinyl protons could indicate dehydrobromination, while the disappearance of the signal corresponding to the proton alpha to the bromine and the appearance of a new signal in that region could suggest hydrolysis.

References

  • Experiment 10 DEHYDROBROMINATION.
  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024-10-31).
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024-06-20).
  • Water Sensitive Chemicals - Environment, Health & Safety.
  • Chemical Storage.
  • Keeping moisture-sensitive chemicals dry - Physics Forums. (2010-03-24).
  • Problems Storing Light Sensitive Reagents? We have a Solution - Camlab.
  • Properly Storing Hazardous Chemicals in Your Facility - Alltracon Machinery Moving and Millwright Services. (2024-10-27).
  • How to Store Reagents - Department of Chemistry : University of Rochester.
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Technical Support Center: Synthesis of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-methoxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis and overcome common challenges, particularly those related to reaction yield. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to ensure your success in the laboratory.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound, typically prepared via a Hell-Volhard-Zelinsky (HVZ) reaction of 3-methoxybutanoic acid, can be frustrating. This section addresses the most common issues encountered during the synthesis and provides practical solutions.

Question: My reaction seems to stall, and I have a significant amount of unreacted 3-methoxybutanoic acid. What could be the cause?

Answer: This is a common issue that often points to problems with the initial formation of the acyl bromide intermediate, which is a critical step in the Hell-Volhard-Zelinsky reaction.[1][2][3] Here are several potential causes and their solutions:

  • Insufficient or Inactive Phosphorus Catalyst: The reaction requires a catalytic amount of phosphorus (as PBr₃ or red phosphorus) to convert the carboxylic acid to the acyl bromide.[4]

    • Solution: Ensure you are using the correct stoichiometric amount of PBr₃ (catalytic is typical, but some procedures use it as a reagent and solvent). If using red phosphorus, make sure it is of high purity and has not been passivated by oxidation.

  • Presence of Water: Moisture will react with PBr₃ and the acyl bromide intermediate, quenching the reaction.

    • Solution: Use oven-dried glassware and anhydrous solvents. Ensure your starting 3-methoxybutanoic acid is as dry as possible.

  • Low Reaction Temperature: The initial formation of the acyl bromide may require heating to proceed at a reasonable rate.

    • Solution: Gently reflux the mixture of the carboxylic acid and PBr₃ before the addition of bromine to ensure the formation of the acyl bromide.

Question: I'm observing the formation of multiple brominated byproducts, leading to a complex mixture and low yield of the desired product. How can I improve selectivity?

Answer: The formation of di-brominated or other isomeric byproducts can be a significant issue. The selectivity of the HVZ reaction is generally high for the α-position, but deviations can occur.[5]

  • Excess Bromine: Using a large excess of bromine can lead to over-bromination.

    • Solution: Carefully control the stoichiometry of bromine. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Add the bromine dropwise to maintain control over the reaction.

  • High Reaction Temperature: While some heating is necessary, excessively high temperatures can promote side reactions.

    • Solution: Maintain a controlled temperature during the bromine addition and subsequent reaction period. Gentle reflux is typically sufficient.

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the consumption of the starting material can lead to byproduct formation.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot) and quench the reaction once the starting material is consumed.

Question: The workup procedure is complicated, and I'm losing a significant amount of product during purification. What is the best way to isolate this compound?

Answer: The workup for an HVZ reaction involves hydrolyzing the intermediate α-bromo acyl bromide, which can be a vigorous reaction.[2] Product loss during this phase and subsequent purification is a common source of low yield.

  • Hydrolysis of the Acyl Bromide: The addition of water to the reaction mixture hydrolyzes the α-bromo acyl bromide to the desired carboxylic acid.[1] This step can be highly exothermic and release HBr gas.

    • Solution: Perform the hydrolysis step slowly and with cooling in an ice bath. Add water dropwise to the reaction mixture.

  • Extraction and Washing: The product needs to be efficiently extracted from the aqueous layer and washed to remove impurities.

    • Solution: Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane. Wash the organic layer with water to remove water-soluble byproducts and then with a saturated sodium chloride solution to aid in drying.

  • Purification: The crude product may still contain unreacted starting material or byproducts.

    • Solution: Purification by distillation under reduced pressure is often the most effective method for isolating this compound.[6] If distillation is not feasible, column chromatography on silica gel can be an alternative, though it may be more labor-intensive.

Parameter Potential Issue Recommended Action Impact on Yield
Reagents Moisture in starting materials or solventsUse anhydrous reagents and oven-dried glasswarePrevents quenching of intermediates
Incorrect stoichiometry of bromineUse a slight excess (1.05-1.1 eq.) of Br₂Minimizes unreacted starting material and over-bromination
Reaction Conditions Temperature too lowGentle reflux to ensure reaction initiation and progressionDrives the reaction to completion
Temperature too highControlled heating to avoid side reactionsIncreases selectivity for the desired product
Workup & Purification Vigorous hydrolysisSlow, dropwise addition of water with coolingPrevents loss of product due to uncontrolled reaction
Inefficient extractionUse of an appropriate organic solvent and proper techniqueMaximizes recovery of the crude product
Impure final productPurification by vacuum distillation or column chromatographyProvides a pure product and accurate yield determination

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction for the synthesis of this compound?

The HVZ reaction proceeds in three main stages[2]:

  • Formation of Acyl Bromide: The carboxylic acid (3-methoxybutanoic acid) reacts with PBr₃ to form the corresponding acyl bromide. This intermediate is crucial because it enolizes more readily than the parent carboxylic acid.[3][4]

  • Enolization and Bromination: The acyl bromide, catalyzed by the HBr generated in situ, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking Br₂ to yield the α-bromo acyl bromide.[1][2]

  • Hydrolysis: The α-bromo acyl bromide is then hydrolyzed by the addition of water to give the final product, this compound, and regenerate HBr.[2]

HVZ_Mechanism cluster_1 Step 1: Acyl Bromide Formation cluster_2 Step 2: Enolization & Bromination cluster_3 Step 3: Hydrolysis A 3-Methoxybutanoic Acid B 3-Methoxybutanoyl Bromide A->B + PBr₃ C Acyl Bromide Enol B->C Tautomerization PBr3 PBr₃ D α-Bromo Acyl Bromide C->D + Br₂ E This compound D->E + H₂O Br2 Br₂ H2O H₂O

Caption: The Hell-Volhalrd-Zelinsky Reaction Mechanism

Q2: Why is a phosphorus catalyst (PBr₃ or red phosphorus) necessary?

Carboxylic acids do not readily enolize, which is a necessary step for α-halogenation.[1][4][7] The phosphorus catalyst converts the carboxylic acid into an acyl bromide.[3] This intermediate lacks the acidic carboxylic acid proton and therefore enolizes much more readily, allowing the reaction with bromine at the α-position to proceed.[4]

Q3: Can I use other halogenating agents besides Br₂?

The classical HVZ reaction uses bromine. While other halogenating agents can be used for α-halogenation of carbonyl compounds, the combination of Br₂ and a phosphorus catalyst is characteristic of the HVZ reaction for carboxylic acids.

Q4: What are the primary safety precautions I should take during this synthesis?

  • Bromine: Bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus Tribromide (PBr₃): PBr₃ is also toxic and corrosive and reacts violently with water. It should be handled with care in a fume hood.

  • Hydrogen Bromide (HBr): The reaction generates HBr gas, which is a corrosive respiratory irritant. The reaction apparatus should be equipped with a gas trap to neutralize the HBr gas.

  • Exothermic Reactions: Both the formation of the acyl bromide and the final hydrolysis step can be exothermic. It is important to control the rate of addition of reagents and use cooling baths as needed.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 3-methoxybutanoic acid

  • Red phosphorus (or phosphorus tribromide)

  • Bromine

  • Diethyl ether (anhydrous)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • 3-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a 3-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The outlet of the reflux condenser should be connected to a gas trap containing a solution of sodium bisulfite or sodium hydroxide to neutralize HBr gas.

  • Reagent Addition: To the flask, add 3-methoxybutanoic acid and a catalytic amount of red phosphorus.

  • Acyl Bromide Formation: Begin stirring and gently heat the mixture.

  • Bromination: From the dropping funnel, add bromine dropwise to the reaction mixture at a rate that maintains a gentle reflux. The red color of bromine should disappear as it is consumed.

  • Reaction Completion: After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete (monitor by TLC or GC-MS).

  • Workup - Hydrolysis: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add water dropwise to the mixture to hydrolyze the α-bromo acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with a saturated sodium chloride solution (1x).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound check_sm Analysis shows unreacted starting material? start->check_sm check_bp Analysis shows multiple byproducts? start->check_bp check_loss Significant loss during workup/purification? start->check_loss sol_sm Verify catalyst activity. Ensure anhydrous conditions. Increase reaction time/temperature. check_sm->sol_sm Yes sol_bp Control bromine stoichiometry. Maintain optimal temperature. Monitor reaction progress. check_bp->sol_bp Yes sol_loss Slow, controlled hydrolysis with cooling. Optimize extraction procedure. Use vacuum distillation for purification. check_loss->sol_loss Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Fiveable. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.5: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Observations Regarding the Mechanism and Steric Course of the α-Bromination of Carboxylic Acid Derivatives. An Electrophilic Substitution Reaction in Nonpolar Media. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Schwenk, E., & Papa, D. (n.d.). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-3-methoxypropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

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Technical Support Center: Purification of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Bromo-3-methoxybutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating the target compound from its reaction mixture. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the attainment of a highly pure product.

The synthesis of this compound, typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, is a robust transformation. However, the nature of the reaction can lead to a variety of byproducts that complicate downstream applications.[1][2][3] Understanding the origin of these impurities is the first step toward their effective removal.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses specific issues you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: My final product is contaminated with the unreacted starting material, 3-methoxybutanoic acid.

  • Causality: This is one of the most common impurities and indicates an incomplete reaction. The bromination of the α-carbon is the key step, and insufficient reaction time, temperature, or reagent concentration can lead to leftover starting material.[4][5]

  • Troubleshooting Steps:

    • Reaction Monitoring: Before workup, ensure the reaction has gone to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy on a small aliquot.

    • Purification Strategy: Liquid-Liquid Extraction. The acidity of the desired product and the starting material are very similar, making a simple acid-base extraction challenging for separation from each other. However, extraction can remove other types of impurities.

    • Purification Strategy: Fractional Distillation (for liquid products). If both the starting material and the product are liquids with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.[5]

    • Purification Strategy: Column Chromatography. This is often the most effective method for separating compounds with similar polarities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the more polar starting material from the slightly less polar α-bromo acid product.

Issue 2: My NMR spectrum shows signals consistent with an acyl bromide.

  • Causality: The Hell-Volhard-Zelinsky reaction proceeds through an acyl bromide intermediate.[1][3][6] If the final aqueous workup (hydrolysis) is incomplete or not performed correctly, this intermediate will persist in your crude product.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: During the workup, add water to the reaction mixture and stir vigorously to ensure the complete conversion of the acyl bromide to the carboxylic acid.[5] This step is often exothermic and may require cooling.[5]

    • Post-Purification Hydrolysis: If the acyl bromide is detected after initial purification, the product can be redissolved in an inert solvent (like diethyl ether or dichloromethane) and washed carefully with water in a separatory funnel to hydrolyze the remaining intermediate.

Issue 3: I'm observing a di-brominated byproduct in my GC-MS analysis.

  • Causality: The use of excess bromine can lead to the formation of 2,2-dibromo-3-methoxybutanoic acid.[7] The α-position is activated for a second bromination after the first one has occurred.

  • Troubleshooting Steps:

    • Stoichiometric Control: Carefully control the stoichiometry of the bromine added. Use of 1.1 to 1.5 equivalents is typical to drive the reaction to completion without promoting di-bromination.[5]

    • Purification Strategy: Recrystallization. If the desired mono-bromo product is a solid, recrystallization can be a highly effective method for removing the di-bromo impurity, which will likely have different solubility properties.[5][8]

    • Purification Strategy: Column Chromatography. As with unreacted starting material, column chromatography can separate the mono- and di-brominated products based on their polarity differences.

Issue 4: My product seems to have formed an unsaturated byproduct.

  • Causality: At excessively high reaction temperatures, an elimination reaction can occur, leading to the formation of a β-unsaturated carboxylic acid.[2][9]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature within the recommended range for the specific substrate, typically between 50-100°C.[5]

    • Purification Strategy: Column Chromatography. The polarity of the unsaturated acid will be different from the saturated bromo-acid, allowing for separation via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus tribromide (PBr₃) in the reaction?

PBr₃ is a crucial catalyst in the Hell-Volhard-Zelinsky reaction.[2][3] It reacts with the carboxylic acid to form an acyl bromide intermediate.[1][6] This intermediate can then readily tautomerize to its enol form, which is the species that reacts with bromine at the α-carbon.[1][10] Carboxylic acids themselves do not enolize easily.[7][11]

Q2: Can I use red phosphorus and bromine instead of PBr₃?

Yes, red phosphorus can be used in place of PBr₃.[5] Red phosphorus reacts in situ with bromine to generate PBr₃, which then proceeds with the reaction as described above.[5]

Q3: How can I effectively remove phosphorus-based byproducts from my reaction?

Phosphorus-based byproducts, such as phosphorous acid, are formed from the hydrolysis of PBr₃. These are typically water-soluble and can be effectively removed during the aqueous workup. Washing the organic layer containing your product with water or a mild aqueous base (like sodium bicarbonate solution) will extract these acidic, water-soluble impurities.[12]

Q4: What analytical techniques are best for assessing the purity of my this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify the desired product and any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, especially after derivatization of the carboxylic acid to a more volatile ester.[13][14]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the components of the reaction mixture without derivatization.[15][16][17]

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup and Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities like phosphorous byproducts and unreacted bromine.

  • Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Hydrolysis: Slowly and carefully add water to the reaction mixture in a fume hood. This step is exothermic and will generate HBr gas.[5]

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent was used in the reaction, add more to ensure two distinct layers. If no solvent was used, add an inert organic solvent like diethyl ether or ethyl acetate.

  • Washing:

    • Wash the organic layer with water to remove the bulk of the water-soluble impurities.

    • Next, wash with a saturated solution of sodium bisulfite to remove any unreacted bromine (the bromine color will disappear).[5]

    • A subsequent wash with a saturated sodium bicarbonate solution can help remove acidic impurities, but be cautious as it may also extract some of your carboxylic acid product into the aqueous layer. Acidification of this aqueous layer can recover the product if needed.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

Protocol 2: Purification by Column Chromatography

This protocol is for the separation of the desired product from organic byproducts of similar polarity.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of the final product.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: An isocratic or gradient system of water (with a small amount of acid like formic or perchloric acid to suppress ionization) and an organic solvent like acetonitrile or methanol.[16][17][18]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often effective for carboxylic acids.[16]

  • Sample Preparation: Prepare a dilute solution of your product in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the product peak compared to any impurity peaks.

Visualizations

Workflow_Purification cluster_reaction HVZ Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (Mixture of product, byproducts, reagents) Aqueous_Workup Liquid-Liquid Extraction (Removes H₃PO₃, excess HBr) Crude_Product->Aqueous_Workup Purification_Choice Product is Solid? Aqueous_Workup->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Yes Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography No Analysis Purity Verification (NMR, HPLC, GC-MS) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity1 Unreacted Starting Material? Start->Impurity1 Impurity2 Acyl Bromide Present? Impurity1->Impurity2 No Solution1 Column Chromatography Impurity1->Solution1 Yes Impurity3 Di-brominated Product? Impurity2->Impurity3 No Solution2 Repeat Aqueous Workup Impurity2->Solution2 Yes Solution3 Recrystallization or Column Chromatography Impurity3->Solution3 Yes End Pure Product Impurity3->End No Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting common impurities in the synthesis.

Quantitative Data Summary

ImpurityTypical CauseRecommended PurificationAnalytical Detection Method
3-methoxybutanoic acidIncomplete reactionColumn ChromatographyNMR, GC-MS, HPLC
2-Bromo-3-methoxybutanoyl bromideIncomplete hydrolysisAqueous WorkupNMR
2,2-Dibromo-3-methoxybutanoic acidExcess bromineRecrystallization, Column ChromatographyNMR, GC-MS
β-Unsaturated carboxylic acidHigh reaction temperatureColumn ChromatographyNMR, GC-MS
Phosphorous-based byproductsHydrolysis of PBr₃Liquid-Liquid ExtractionGenerally removed before analysis

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Sathee NEET. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]

  • Royal Society of Chemistry. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

  • National Laboratory of the Rockies. Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. [Link]

  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2025, August 5). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • ResearchGate. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]

  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

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  • ResearchGate. (2018, April 15). (PDF) GC-MS determination of halogen derivatives of acetic acid. [Link]

  • YouTube. (2022, May 8). Hell Vohlord Zelinsky (HVZ reaction with mechanism). [Link]

  • ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

  • ChemSynthesis. (2025, May 20). 2-bromo-3-methoxypropanoic acid. [Link]

  • ResearchGate. (PDF) Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]

  • National Institutes of Health. This compound. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • YouTube. (2015, April 24). Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid 004. [Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

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Technical Support Center: Stereocontrol in 2-Bromo-3-methoxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of 2-bromo-3-methoxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselectivity in this specific synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter during the synthesis, offering explanations for the underlying causes and actionable solutions.

Question 1: My bromination of 3-methoxybutanoic acid results in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the bromination of 3-methoxybutanoic acid is a frequent challenge. The outcome is highly dependent on the reaction mechanism, which can be influenced by several factors. The formation of a bromonium ion intermediate is a key step, and its subsequent opening by a nucleophile (in this case, likely the carboxylic acid or a solvent molecule) dictates the stereochemistry of the final product.

Underlying Causes of Poor Selectivity:

  • Reaction Mechanism Ambiguity: The reaction can proceed through different pathways, such as a classic two-step mechanism involving a stable bromonium ion or a concerted nucleophile-assisted alkene activation (NAAA) mechanism.[1] The operative mechanism can be influenced by the solvent, temperature, and the specific brominating agent used.

  • Steric and Electronic Effects: The methoxy group at the C3 position exerts both steric and electronic influence. While it can direct the incoming bromide, its influence might not be strong enough to favor one diastereomer significantly over the other, especially under standard conditions.

  • Substrate Conformation: The conformational flexibility of the starting material, 3-methoxybutanoic acid, can lead to multiple low-energy transition states, resulting in a mixture of products.

Troubleshooting Strategies:

  • Choice of Brominating Agent:

    • N-Bromoamides: Reagents like N-bromosuccinimide (NBS) are often preferred over molecular bromine (Br₂) as they can be easier to handle and can lead to improved selectivity.[2] The nature of the N-bromoamide can influence the reaction's stereochemical outcome.

    • Tetrabutylammonium Tribromide (TBABr₃): This solid, stable source of bromine can sometimes offer better selectivity compared to liquid bromine.

  • Solvent Effects:

    • Protic vs. Aprotic Solvents: The choice of solvent is critical. Protic solvents can participate in the reaction and influence the stability of intermediates. Non-coordinating, aprotic solvents like dichloromethane (DCM) or chloroform are often a good starting point.

    • Hexafluoroisopropanol (HFIP): This highly polar, non-nucleophilic solvent has been shown to play a crucial role in controlling the regioselectivity of bromolactonization reactions, which share mechanistic similarities.[3] It may be beneficial in promoting a specific reaction pathway.

  • Temperature Control:

    • Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy. This often leads to the thermodynamically more stable product.

  • Substrate Modification (Protecting Group Strategy):

    • Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before bromination can alter the reaction pathway. The subsequent nucleophilic attack would then be intermolecular (from a solvent or additive) rather than intramolecular. This can sometimes lead to improved control. The ester can be hydrolyzed back to the carboxylic acid in a later step.

Question 2: I'm observing significant side product formation, including what appears to be a lactone. How can I minimize this?

Answer:

The formation of a lactone, specifically a bromolactone, is a common and often competing reaction pathway in the bromination of unsaturated carboxylic acids.[4][5] This occurs through an intramolecular cyclization where the carboxylic acid acts as a nucleophile, attacking the bromonium ion intermediate.

Causality of Lactonization:

The proximity of the carboxylic acid to the bromonium ion intermediate makes this intramolecular reaction highly favorable. The regioselectivity of this cyclization (i.e., the size of the resulting lactone ring) is determined by the stability of the transition state.

Minimization Strategies:

  • Protect the Carboxylic Acid: As mentioned previously, converting the carboxylic acid to an ester is the most direct way to prevent intramolecular cyclization. This forces the reaction to proceed through an intermolecular pathway.

  • Use of a Non-Coordinating Base: If the reaction is performed under conditions where the carboxylate is formed (e.g., in the presence of a base), using a bulky, non-nucleophilic base can sometimes disfavor the intramolecular attack.

  • Reaction Conditions that Favor Intermolecular Attack:

    • Addition of an External Nucleophile: In some cases, adding a mild external nucleophile can outcompete the intramolecular cyclization. However, this will result in a different product, so this strategy is only viable if the resulting product is also desired.

    • Solvent as a Nucleophile: Using a nucleophilic solvent (e.g., methanol) can lead to the formation of a methoxy-bromide product instead of the bromolactone.[6]

Question 3: How can I achieve enantioselective synthesis of a specific stereoisomer of this compound?

Answer:

Achieving high enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries to create a diastereomeric transition state that favors the formation of one enantiomer over the other.

Strategies for Asymmetric Synthesis:

  • Chiral Catalysts:

    • Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the starting material or the brominating agent, creating a chiral environment that directs the bromination to one face of the double bond.

    • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, have been successfully employed in asymmetric halogenation reactions.[4]

  • Chiral Auxiliaries:

    • Attaching a chiral auxiliary to the carboxylic acid of 3-methoxybutanoic acid can effectively block one face of the molecule, forcing the brominating agent to attack from the less sterically hindered face. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

  • Enzyme-Catalyzed Reactions:

    • Biocatalysis using enzymes such as halohydrin dehalogenases or lipases can offer high enantioselectivity under mild reaction conditions. This approach is becoming increasingly popular in the synthesis of chiral molecules.

Illustrative Workflow for Asymmetric Synthesis:

cluster_0 Strategy 1: Chiral Catalysis cluster_1 Strategy 2: Chiral Auxiliary 3-Methoxybutanoic Acid_C 3-Methoxybutanoic Acid Reaction_C Asymmetric Bromination 3-Methoxybutanoic Acid_C->Reaction_C Chiral Catalyst Chiral Catalyst (e.g., Lewis Acid) Chiral Catalyst->Reaction_C Brominating Agent_C Brominating Agent Brominating Agent_C->Reaction_C Enantiomerically Enriched Product_C Enantiomerically Enriched This compound Reaction_C->Enantiomerically Enriched Product_C 3-Methoxybutanoic Acid_A 3-Methoxybutanoic Acid Attach Auxiliary Attach Chiral Auxiliary 3-Methoxybutanoic Acid_A->Attach Auxiliary Substrate-Auxiliary Conjugate Substrate-Auxiliary Conjugate Attach Auxiliary->Substrate-Auxiliary Conjugate Bromination_A Diastereoselective Bromination Substrate-Auxiliary Conjugate->Bromination_A Brominated Conjugate Brominated Conjugate Bromination_A->Brominated Conjugate Cleave Auxiliary Cleave Auxiliary Brominated Conjugate->Cleave Auxiliary Enantiomerically Enriched Product_A Enantiomerically Enriched This compound Cleave Auxiliary->Enantiomerically Enriched Product_A

Caption: Strategies for asymmetric synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected stereoisomers of this compound, and how can I distinguish them?

A1: this compound has two chiral centers (at C2 and C3), meaning there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Distinguishing Stereoisomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing diastereomers, as they will have different chemical shifts and coupling constants. Enantiomers, however, are indistinguishable by standard NMR.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify all four stereoisomers.

  • X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography can provide an unambiguous determination of the absolute stereochemistry.

Q2: Can I use a Hell-Volhard-Zelinsky (HVZ) reaction for this synthesis?

A2: The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. While it is effective for many substrates, its application to 3-methoxybutanoic acid may present challenges for stereocontrol. The reaction proceeds through an acyl halide intermediate and often requires harsh conditions (PBr₃ and Br₂), which can lead to side reactions and poor stereoselectivity. For substrates with existing stereocenters or the potential for creating new ones, the HVZ reaction is generally not the preferred method for achieving high stereocontrol. More modern and milder bromination methods are recommended.

Q3: What is the role of the methoxy group in directing the stereochemistry of the bromination?

A3: The methoxy group at the C3 position can influence the stereochemical outcome of the bromination through several mechanisms:

  • Steric Hindrance: The methoxy group can sterically hinder one face of the molecule, directing the attack of the brominating agent to the opposite, less hindered face.

  • Electronic Effects: The oxygen atom of the methoxy group is electron-donating through resonance and electron-withdrawing through induction. This can affect the stability of the bromonium ion intermediate and the transition state of the subsequent nucleophilic attack.

  • Chelation Control: In the presence of certain Lewis acids, the methoxy group and the carbonyl oxygen of the carboxylic acid (or ester) can coordinate to the metal center, creating a rigid, chelated intermediate.[7] This can lock the conformation of the molecule and lead to highly stereoselective transformations.

Influence of Methoxy Group on Stereoselectivity:

FactorInfluence on Stereoselectivity
Steric Bulk Can direct attack to the less hindered face.
Electronic Nature Can influence the stability of intermediates.
Chelation Can lead to a rigid conformation and high selectivity.
Q4: Are there any safety precautions I should be aware of when working with brominating agents?

A4: Yes, working with brominating agents requires strict adherence to safety protocols:

  • Toxicity and Corrosivity: Molecular bromine (Br₂) is highly toxic, corrosive, and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromoamides: While generally safer to handle than liquid bromine, N-bromoamides like NBS are still irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Quenching: After the reaction is complete, any excess brominating agent should be quenched carefully. A solution of sodium thiosulfate is commonly used for this purpose.

III. Experimental Protocols

Protocol 1: Diastereoselective Bromination of 3-Methoxybutanoic Acid Ethyl Ester

This protocol outlines a general procedure for the bromination of the ethyl ester of 3-methoxybutanoic acid, which can help to minimize lactonization.

Step-by-Step Methodology:

  • Esterification: Convert 3-methoxybutanoic acid to its ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid). Purify the resulting ethyl 3-methoxybutanoate by distillation or column chromatography.

  • Bromination:

    • Dissolve ethyl 3-methoxybutanoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 equivalents) in anhydrous DCM.

    • Slowly add the NBS solution to the cooled solution of the ester via a dropping funnel over 30 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Analyze the diastereomeric ratio of the purified ethyl 2-bromo-3-methoxybutanoate by ¹H NMR spectroscopy or chiral HPLC.

  • Hydrolysis:

    • Hydrolyze the purified ester to the desired this compound using standard conditions (e.g., LiOH in THF/water).

Workflow Diagram:

Sources

Technical Support Center: 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-methoxybutanoic acid (CAS No. 67819-23-2)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and understand the stability of this compound during their experiments. We will delve into its potential decomposition pathways, provide troubleshooting advice for unexpected experimental outcomes, and offer detailed protocols for monitoring its stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a halogenated carboxylic acid with the molecular formula C5H9BrO3[2]. Its structure contains a bromine atom at the alpha-position to the carboxylic acid group and a methoxy group at the beta-position.

PropertyValueSource
Molecular Weight 197.03 g/mol PubChem[2]
CAS Number 67819-23-2ChemSynthesis[1]
SMILES CC(C(C(=O)O)Br)OCPubChem[2]

Q2: What are the primary decomposition pathways I should be aware of for this compound?

While specific studies on this compound are limited, based on the functional groups present, the primary anticipated decomposition pathways are:

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group, especially upon heating[3][4].

  • Hydrolysis: Reaction with water, which can lead to the substitution of the bromine atom with a hydroxyl group.

  • Elimination: Removal of hydrogen bromide (HBr) to form an unsaturated compound, particularly under basic conditions.

Q3: My reaction involving this compound is showing unexpected byproducts. What could be the cause?

Unexpected byproducts often arise from the decomposition of your starting material. The specific byproduct can give clues to the decomposition pathway. For example, the presence of a compound with one less carbon and no carboxylic acid group suggests decarboxylation. The appearance of a hydroxyl group in place of the bromine suggests hydrolysis. If you observe an alkene, an elimination reaction has likely occurred. It is crucial to analyze your reaction mixture thoroughly to identify these byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Loss of Starting Material and Gas Evolution Observed Upon Heating
  • Symptom: You observe a decrease in the concentration of this compound in your reaction mixture when heated, possibly accompanied by bubbling.

  • Probable Cause: Thermal decarboxylation. Carboxylic acids can lose CO2 upon heating[3]. While this is most common for β-keto acids, other carboxylic acids can also undergo decarboxylation under forcing conditions[4][5].

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction conditions permit, try running your experiment at a lower temperature to minimize thermal decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be initiated at elevated temperatures.

    • Monitor CO2 Evolution: If you have the appropriate setup, you can confirm decarboxylation by detecting the evolution of carbon dioxide.

Issue 2: Formation of a More Polar Impurity During Aqueous Workup or in Protic Solvents
  • Symptom: After an aqueous workup or when using protic solvents like water or alcohols, you observe a new, more polar spot on your TLC plate or a new peak in your HPLC chromatogram.

  • Probable Cause: Hydrolysis of the α-bromo group to an α-hydroxy group. The carbon-bromine bond can be susceptible to nucleophilic substitution by water, especially if the reaction mixture is heated or contains acidic or basic catalysts[6][7][8].

  • Troubleshooting Steps:

    • Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.

    • Aprotic Solvents: During workup, consider using aprotic solvents for extraction and avoid prolonged contact with aqueous layers.

    • pH Control: Maintain a neutral pH during workup, as both acidic and basic conditions can promote hydrolysis.

Issue 3: Unexpected Formation of an Unsaturated Compound
  • Symptom: Your product analysis (e.g., by NMR or mass spectrometry) indicates the presence of a double bond that was not in your starting material.

  • Probable Cause: Elimination of HBr. The presence of a base can promote the elimination of the acidic α-proton and the bromide leaving group to form an α,β-unsaturated carboxylic acid.

  • Troubleshooting Steps:

    • Avoid Strong Bases: If possible, use non-nucleophilic or weaker bases if a base is required for your reaction.

    • Temperature Control: Keep the reaction temperature as low as possible, as elimination reactions are often favored at higher temperatures.

    • Careful Reagent Addition: If a base is necessary, add it slowly and at a low temperature to control the reaction and minimize side reactions.

Experimental Protocols

Here are detailed protocols for key experiments to assess the stability of this compound.

Protocol 1: Monitoring Thermal Decomposition by HPLC

This protocol allows for the quantitative analysis of the thermal stability of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or a suitable aprotic solvent in which the compound is soluble and stable at room temperature)

  • HPLC system with a UV detector

  • Thermostatically controlled heating block or oil bath

  • Small reaction vials with screw caps

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the stock solution into several reaction vials.

  • Keep one vial at room temperature as a control.

  • Place the other vials in the heating block at various temperatures (e.g., 50°C, 75°C, 100°C).

  • At specific time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature, cool it to room temperature, and take an aliquot for HPLC analysis.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound versus time for each temperature to determine the rate of decomposition.

Data Analysis:

The degradation can be monitored by observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products[9].

Protocol 2: Analysis of Decomposition Products by LC-MS

This protocol is designed to identify the byproducts of decomposition.

Materials:

  • Decomposed sample of this compound (from Protocol 1 or a failed reaction)

  • LC-MS system (UPLC-MS is preferred for higher resolution)[9]

  • Appropriate solvents for the mobile phase

Procedure:

  • Dissolve a small amount of the decomposed sample in a suitable solvent.

  • Inject the sample into the LC-MS system.

  • Separate the components using a suitable chromatographic method.

  • Analyze the mass spectra of the parent compound and any observed impurities.

  • Based on the mass-to-charge ratio (m/z) of the impurity peaks, propose potential structures for the decomposition products. For example:

    • A mass corresponding to the loss of CO2 (44 Da) would suggest decarboxylation.

    • A mass corresponding to the replacement of Br (79.9 Da) with OH (17 Da) would indicate hydrolysis.

Visualizing Decomposition Pathways

The following diagrams illustrate the potential decomposition pathways of this compound.

DecompositionPathways cluster_main This compound cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis cluster_elimination Elimination A This compound B 1-Bromo-2-methoxypropane + CO2 A->B Heat C 2-Hydroxy-3-methoxybutanoic acid A->C H2O D 3-Methoxy-2-butenoic acid + HBr A->D Base ExperimentalWorkflow cluster_workflow Stability Study Workflow A Prepare Stock Solution of this compound B Expose to Stress Conditions (Heat, pH, etc.) A->B C Sample at Time Intervals B->C D Analyze by HPLC C->D E Analyze by LC-MS C->E F Quantify Degradation D->F G Identify Degradants E->G

Caption: Workflow for assessing the stability of this compound.

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Decarboxylation. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. In Organic Chemistry Class Notes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]

  • Khan Academy. (n.d.). Decarboxylation. In Carboxylic acids. Retrieved from [Link]

  • Doubtnut. (2020, March 29). The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. Retrieved from [Link]

  • Doubtnut. (2020, July 26). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@). Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Allen. (n.d.). The hydrolysis of 2-bromo-3-methylbutane yields. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methoxy-3-methylbutanoic acid (C6H11BrO3). Retrieved from [Link]

  • Wang, Q. P., & Richard, J. P. (2007). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 129(46), 14264–14272. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methoxybutane. In PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Vedantu. (n.d.). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Purity Assessment of 2-Bromo-3-methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical purity assessment of 2-Bromo-3-methoxybutanoic acid (CAS No. 67819-23-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing the purity and impurity profile of this critical chemical intermediate. The guide is structured in a practical question-and-answer format to directly address common challenges and streamline your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) on Core Analytical Methods

This section addresses foundational questions regarding the selection and application of primary analytical techniques for this compound.

Question: Which analytical technique is most suitable for routine purity analysis of this compound?

Answer: For routine purity assessment and quantification of process-related impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely applicable method. This technique excels at separating the polar parent compound from potential non-polar and polar impurities. Due to the presence of a chromophore (the carboxyl group, albeit weak), UV detection at low wavelengths (205-220 nm) is typically sufficient. For enhanced sensitivity and specificity, coupling HPLC with a Mass Spectrometry (MS) detector is recommended.

Question: Is Gas Chromatography (GC) a viable method for analyzing this compound?

Answer: Direct analysis by Gas Chromatography (GC) is generally not feasible for this compound. The molecule's carboxylic acid group makes it highly polar and non-volatile, leading to poor peak shape and thermal degradation in the GC inlet and column. However, GC-MS can be a powerful tool for identifying volatile or semi-volatile impurities after a derivatization step.[1] Chemical derivatization, such as esterification (e.g., methylation to form methyl 2-bromo-3-methoxybutanoate) or silylation, converts the polar carboxyl group into a less polar, more volatile derivative suitable for GC analysis.[1][2]

Question: How can I confirm the structural identity and determine absolute purity?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and identifying unknown impurities.[3]

For determining absolute purity, Quantitative NMR (qNMR) is a primary analytical method. By using a certified internal standard with a known concentration, qNMR allows for the direct quantification of the analyte without the need for a specific reference standard of the compound itself.[4][5] This method is highly accurate, as the signal intensity in NMR is directly proportional to the number of nuclei, providing a molar concentration.[4]

Question: This molecule is chiral. How do I assess its enantiomeric purity?

Answer: Assessing enantiomeric purity is critical, as different enantiomers can have vastly different biological activities.[6] The most direct and common method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7] This involves using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[7][8] Polysaccharide-based CSPs are often effective for separating chiral carboxylic acids.[9]

An alternative approach is using NMR with a Chiral Derivatizing Agent (CDA) , such as Mosher's acid. The CDA reacts with the enantiomers to form diastereomers, which have distinct chemical shifts in the NMR spectrum and can therefore be distinguished and quantified.[7]

Part 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your analysis in a systematic Q&A format.

Question: My HPLC peaks for this compound are tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is a frequent issue when analyzing acidic compounds on standard silica-based C18 columns. The primary causes are:

  • Secondary Silanol Interactions: Residual silanol groups on the silica surface are acidic and can interact ionically with your ionized analyte, causing tailing.[10]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not sufficiently low, the carboxylic acid will be partially or fully ionized (deprotonated), increasing its interaction with the stationary phase and causing poor peak shape.

Solutions:

  • Adjust Mobile Phase pH: The most critical step is to lower the mobile phase pH. The pH should be at least 2 units below the pKa of your carboxylic acid to ensure it is fully protonated (neutral).[10] Use an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid in your aqueous mobile phase.

  • Use a Specialized Column: Employ a column designed to minimize silanol interactions. Options include end-capped C18 columns or columns with a polar-embedded or polymer-based stationary phase.[10]

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[10][11] Injecting in a much stronger solvent can distort the peak shape.

Question: I am seeing a noisy or drifting baseline in my HPLC chromatogram. What should I check?

Answer: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy. The causes can be chemical or instrumental.

Solutions:

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents and fresh reagents. Impurities in the mobile phase are a common cause of noise.[10]

    • Degas the mobile phase thoroughly. Dissolved air can form bubbles in the pump or detector cell, causing baseline spikes and drift.[10][11] Use an online degasser, sonication, or helium sparging.

    • Ensure proper mixing. If using a gradient, ensure the solvents are miscible and the pump's proportioning valve is working correctly.[12]

  • System Contamination: Flush the column, injector, and detector with a strong solvent (like isopropanol or acetonitrile) to remove any contaminants.[11]

  • Detector Issues: Check the detector lamp. An aging lamp can cause increased noise. Also, ensure the detector cell is clean.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as retention times and baseline stability can be sensitive to temperature changes.[13]

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer: Unstable retention times compromise peak identification and quantification. This issue usually points to problems with the mobile phase or the column equilibration.

Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods, where at least 10-20 column volumes are needed for re-equilibration between runs.[10][13]

  • Mobile Phase pH Stability: Buffered mobile phases provide more stable pH and thus more reproducible retention times for ionizable compounds.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Calibrate the pump if necessary.[12][13]

  • Consistent Temperature: As mentioned, use a column oven to eliminate ambient temperature fluctuations.[13]

Question: I suspect there are impurities co-eluting with my main peak. How can I confirm this and improve the separation?

Answer: Co-elution can lead to an overestimation of purity. A Photodiode Array (PDA) detector is an invaluable tool for investigating this.

Solutions:

  • Peak Purity Analysis (PDA Detector): A PDA detector captures the UV-Vis spectrum across the entire peak. Peak purity software can then compare spectra from the upslope, apex, and downslope of the peak. If the spectra are not identical, it indicates the presence of a co-eluting impurity.

  • Method Optimization for Better Resolution:

    • Change Gradient Slope: For gradient methods, make the gradient shallower (i.e., increase the run time) to improve the separation of closely eluting compounds.

    • Modify Mobile Phase Composition: Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice versa). Their different selectivities can alter elution order and resolve co-eluting peaks.

    • Try a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) can provide a completely different separation selectivity.[11]

Part 3: Experimental Protocols & Data

Protocol 1: General RP-HPLC Method for Purity Assessment

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system with a UV/PDA detector, column oven, and autosampler.

  • Chromatographic Conditions:

    Parameter Recommended Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm (or polar-embedded equivalent) Standard for reversed-phase; a polar-embedded phase can improve peak shape for acids.[10]
    Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to keep the analyte in its neutral, protonated form.[10]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient Elution 10% B to 90% B over 20 minutes A gradient is effective for separating impurities with a wide range of polarities.[14]
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures stable retention times.[13]
    Detection UV at 210 nm General wavelength for compounds with limited chromophores.
    Injection Vol. 10 µL A typical starting volume.

    | Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures compatibility with the mobile phase and prevents peak distortion.[10] |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.

    • Prepare a working solution at 0.1 mg/mL by diluting the stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection if particulates are present.[12]

Protocol 2: Derivatization for GC-MS Analysis (Methylation)

This protocol converts the carboxylic acid to its methyl ester for volatility.

  • Reagents: Methanolic HCl (2M), Dichloromethane (DCM), Sodium Sulfate (anhydrous).

  • Procedure:

    • Accurately weigh ~5 mg of the this compound sample into a vial.

    • Add 1 mL of 2M methanolic HCl.

    • Cap the vial tightly and heat at 60 °C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of water and 1 mL of DCM. Vortex thoroughly.

    • Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to dry.

    • The resulting DCM solution containing the methyl ester derivative is ready for GC-MS analysis.

Part 4: Visualized Workflows

A logical workflow is essential for efficient and accurate purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Analysis & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Specialized Analysis cluster_3 Final Assessment Start Sample of this compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Confirmation LCMS LC-MS (ESI-) Start->LCMS Molecular Weight & Initial Profile Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Assess Enantiomeric Purity GC_MS GC-MS (after Derivatization) Start->GC_MS Analyze Volatile Impurities qNMR Quantitative NMR (qNMR) NMR->qNMR Determine Absolute Purity HPLC_UV RP-HPLC-UV/PDA Method LCMS->HPLC_UV Develop & Validate Report Generate Purity Report HPLC_UV->Report qNMR->Report Chiral_HPLC->Report HPLC_Troubleshooting Problem { HPLC Problem Observed | (e.g., Peak Tailing, Drifting Baseline, Shifting RT)} Check_MobilePhase Mobile Phase Check - Is it fresh & HPLC grade? - Is it fully degassed? - Is pH appropriate for analyte? Problem->Check_MobilePhase Start Here Check_System System Hardware Check - Any visible leaks? - Is column oven on? - Is degasser working? Problem->Check_System If MP is OK Check_Column Column Health Check - Is it equilibrated? - Is it contaminated? - Is it the correct phase? Problem->Check_Column If System is OK Solution_MP Remake/Degas Mobile Phase Adjust pH with Acid Check_MobilePhase->Solution_MP Solution_System Fix Leaks Set Temp Service Degasser Check_System->Solution_System Solution_Column Equilibrate Longer Flush with Strong Solvent Select Appropriate Column Check_Column->Solution_Column

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • BenchChem. (2025). common HPLC problems and solutions for organic acid analysis.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • IJFMR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
  • BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry.
  • NIH. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Mestrelab Research. (2014). Strengthening and simplifying Purity determination by NMR using Mnova.
  • ACS. (n.d.). Acids: Derivatization for GC Analysis.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
  • Biblioteka Nauki. (n.d.). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED.
  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-3-methoxybutanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid, possesses two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers, which are diastereomeric to each other. These diastereomers, often designated as erythro and threo, exhibit distinct physical and chemical properties, necessitating robust analytical methodologies for their separation and characterization.

This guide provides an in-depth comparison of the analytical techniques used to differentiate the diastereomers of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC). By presenting supporting experimental data from analogous compounds and established principles, this document aims to equip researchers with the knowledge to confidently identify and quantify these stereoisomers.

Stereochemistry of this compound Diastereomers

The two chiral centers in this compound lead to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form another. The relationship between these two pairs is diastereomeric.

The terms erythro and threo are commonly used to describe the relative stereochemistry of acyclic molecules with two adjacent chiral centers. In a Fischer projection, the erythro isomer has similar substituents on the same side, while the threo isomer has them on opposite sides. When viewed as a zigzag chain, the erythro isomer has the substituents on opposite sides of the carbon backbone (anti-periplanar), whereas the threo isomer has them on the same side (syn-clinal).

Caption: Newman projections illustrating the erythro and threo conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of diastereomers. The distinct spatial arrangement of atoms in erythro and threo isomers leads to measurable differences in chemical shifts and, most notably, in the coupling constants between the protons on the chiral centers.

Predicted ¹H NMR Spectral Differences

The key to differentiating the diastereomers lies in the analysis of the signals for the protons at C2 (Hα) and C3 (Hβ).

  • Chemical Shifts (δ): The chemical environment of Hα and Hβ will differ between the two diastereomers due to varying through-space interactions with the bromine, methoxy, and carboxylic acid groups. It is anticipated that the chemical shifts of Hα and Hβ in the erythro and threo isomers will be distinct, though predicting the exact upfield or downfield shift without experimental data can be challenging.

  • Coupling Constants (³JHα-Hβ): The most definitive diagnostic feature is the vicinal coupling constant between Hα and Hβ. This value is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

    • In the more stable staggered conformation of the erythro isomer, Hα and Hβ are typically in an anti-periplanar arrangement (dihedral angle ≈ 180°). This leads to a larger coupling constant , generally in the range of 8-12 Hz.

    • Conversely, the threo isomer's stable conformation places Hα and Hβ in a gauche relationship (dihedral angle ≈ 60°), resulting in a smaller coupling constant , typically around 2-5 Hz.

Caption: The relationship between dihedral angle and coupling constant.

Predicted ¹³C NMR Spectral Differences

The carbon chemical shifts will also exhibit subtle differences between the diastereomers due to stereochemical effects. The carbons of the chiral centers (C2 and C3) and the adjacent methyl and carboxyl carbons are expected to have slightly different resonance frequencies. While these differences are generally small, they can be consistently observed and used for identification when both diastereomers are available for comparison.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOH 10.0 - 13.0 (broad s)170 - 175
Hα (C2-H) 4.2 - 4.5 (d)48 - 55
Hβ (C3-H) 3.6 - 4.0 (m)75 - 82
-OCH₃ ~3.4 (s)~58
-CH₃ 1.2 - 1.5 (d)15 - 20

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Diastereomers. Note that the exact values will vary between the erythro and threo isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Pay close attention to the resolution to accurately determine the coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to confirm the coupling between Hα and Hβ.

    • HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation through long-range correlations.

Mass Spectrometry (MS): Insights into Fragmentation

While mass spectrometry cannot directly distinguish between diastereomers as they have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes exhibit subtle differences in the relative abundances of fragment ions. These differences arise from the varying steric and electronic environments in the diastereomeric precursors, which can influence the stability of the transition states leading to fragmentation.

Predicted Fragmentation Pathways

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. Common fragmentation pathways for α-bromo carboxylic acids include:

  • Loss of Bromine: [M - Br]⁺

  • Loss of the Carboxyl Group: [M - COOH]⁺

  • Loss of the Methoxy Group: [M - OCH₃]⁺

  • Alpha-cleavage: Cleavage of the C2-C3 bond.

While the major fragments will be the same for both diastereomers, the relative intensities of these fragment ions may differ, providing a potential avenue for differentiation.

Fragment Ion Predicted m/z Notes
[M]⁺ 196/198Molecular ion with isotopic pattern for Br
[M - OCH₃]⁺ 165/167Loss of the methoxy group
[M - COOH]⁺ 151/153Loss of the carboxylic acid group
[M - Br]⁺ 117Loss of a bromine radical

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

  • Comparison: Carefully compare the relative abundances of the key fragment ions between the purified diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is the most effective method for the separation of the diastereomers of this compound. Since diastereomers have different physical properties, they can be separated on an achiral stationary phase. However, for the separation of all four stereoisomers (the two enantiomeric pairs), a chiral stationary phase (CSP) is required.

Method Development Strategy

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase and mobile phase. For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

Chiral_HPLC_Workflow Start Racemic Mixture of Diastereomers Column_Screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase (Hexane/Alcohol +/- Acidic Modifier) Column_Screening->Mobile_Phase_Optimization Separation Separation of Diastereomers Mobile_Phase_Optimization->Separation Characterization Characterization by NMR and MS Separation->Characterization

Caption: A typical workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection:

    • Begin with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the chiral selector.

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).

    • The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (0.1%), is often necessary to improve peak shape and resolution for carboxylic acids.

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210-220 nm.

  • Optimization:

    • If separation is not achieved, systematically vary the ratio of hexane to alcohol.

    • Screen different alcohol modifiers (e.g., ethanol, n-propanol).

    • Adjust the concentration of the acidic modifier.

    • If necessary, screen other types of chiral stationary phases.

Conclusion

The comprehensive characterization of the diastereomers of this compound is a multi-faceted challenge that requires the synergistic application of several analytical techniques. NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants, provides the most definitive information for assigning the erythro and threo configurations. Mass spectrometry offers valuable information on the molecular weight and fragmentation patterns, which can show subtle, reproducible differences between diastereomers. Chiral HPLC is indispensable for the physical separation of the stereoisomers, enabling their individual characterization and quantification.

By employing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of stereoisomer characterization, ensuring the quality, safety, and efficacy of their chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Chiral Technologies, Inc. (n.d.). A Guide to Chiral Stationary Phase Selection. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][1]

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A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Bromo-3-methoxybutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for spectral interpretation by drawing comparisons with structurally related analogs, thereby providing a robust methodology for characterizing complex small molecules.

Introduction to Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques in the chemist's arsenal. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom. In contrast, mass spectrometry determines the molecular weight and elemental composition of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. The synergistic use of these two techniques is often essential for the definitive identification of a chemical structure.

Predicted Spectroscopic Data for this compound

Due to the limited availability of experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and comparative analysis with known compounds. These predictions serve as a valuable reference for researchers working with this or structurally similar molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of electronegative bromine and methoxy groups will significantly influence the chemical shifts.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon backbone of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will show the molecular ion peak and a series of fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+ and M+2 peaks.

Comparative Analysis with Structural Analogs

To enhance the confidence in our predictions and to illustrate the process of spectral interpretation, we will compare the predicted data for this compound with the experimental data of two closely related compounds: 2-Bromobutanoic acid and 3-Methoxybutanoic acid . This comparative approach allows for the dissection of substituent effects on the spectroscopic signatures.

NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound alongside the experimental data for 2-Bromobutanoic acid[1] and 3-Methoxybutanoic acid[2].

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) 2-Bromobutanoic acid (Experimental) [1]3-Methoxybutanoic acid (Experimental) [2]
-COOH ~11-12 ppm (s, 1H)~10-12 ppm (s, 1H)~11-12 ppm (s, 1H)
α-CH ~4.3 ppm (d, 1H)~4.2 ppm (t, 1H)~2.4 ppm (d, 2H)
β-CH ~3.8 ppm (m, 1H)~2.0 ppm (m, 2H)~3.6 ppm (m, 1H)
γ-CH₃ ~1.3 ppm (d, 3H)~1.0 ppm (t, 3H)~1.2 ppm (d, 3H)
-OCH₃ ~3.4 ppm (s, 3H)-~3.3 ppm (s, 3H)

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) 2-Bromobutanoic acid (Experimental) [1]3-Methoxybutanoic acid (Experimental) [2]
C=O ~170 ppm~174 ppm~177 ppm
α-C ~45 ppm~42 ppm~41 ppm
β-C ~78 ppm~28 ppm~75 ppm
γ-C ~18 ppm~12 ppm~20 ppm
-OCH₃ ~57 ppm-~56 ppm
Mass Spectrometry Data Comparison

The fragmentation patterns in mass spectrometry are highly dependent on the molecular structure. Below is a comparison of the predicted fragmentation for this compound with the observed fragmentation of its analogs.

Table 3: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Ion This compound (Predicted m/z) 2-Bromobutanoic acid (Experimental m/z) [1][3]3-Methoxybutanoic acid (Experimental m/z) [2]
[M]⁺ 196/198166/168118
[M-CH₃]⁺ 181/183151/153103
[M-OCH₃]⁺ 165/167-87
[M-COOH]⁺ 151/153121/12373
[M-Br]⁺ 117--
[M-C₃H₆O]⁺ 138/140-60

Experimental Protocols

To ensure the acquisition of high-quality data, standardized experimental procedures are crucial. The following are detailed, step-by-step methodologies for NMR and MS analysis of small organic molecules.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp spectral lines.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate the structure.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol, acetonitrile, often with a small percentage of formic acid to promote ionization).

  • Instrument Setup :

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flows, to optimal values for the analyte.

  • Data Acquisition :

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the desired mass range.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample MS NMR_Acquisition NMR Spectrometer (¹H, ¹³C, 2D) NMR_Sample->NMR_Acquisition MS_Acquisition Mass Spectrometer (Full Scan, MS/MS) MS_Sample->MS_Acquisition NMR_Processing Process NMR Data (Chemical Shifts, Coupling) NMR_Acquisition->NMR_Processing MS_Processing Process MS Data (m/z, Fragmentation) MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This guide has provided a comprehensive overview of the expected NMR and mass spectrometry data for this compound, contextualized through a comparative analysis with structurally similar compounds. By understanding the influence of different functional groups on spectral readouts and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of novel chemical entities, a critical step in advancing scientific discovery and drug development.

References

  • PubChem. 2-Bromobutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methoxybutanoic acid. National Center for Biotechnology Information. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • PubChem. Butanoic acid, 2-bromo-, ethyl ester. National Center for Biotechnology Information. [Link]

  • For the following HNMR for 2-bromobutanoic acid, use. Chegg.com. [Link]

  • Butyric Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

  • 2-Bromobutyric acid. NIST WebBook. [Link]

  • NMR spectra 2-13C. [Link]

  • 2-Bromobutyric acid. NIST WebBook. [Link]

  • 2-Amino-3-methoxybutanoic acid. PubChem. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Human Metabolome Database. [Link]

  • The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. [Link]

  • 3-methoxybutanoic acid (C5H10O3). PubChemLite. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

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A Comparative Guide to the Structural Elucidation of 2-Bromo-3-methoxybutanoic Acid Derivatives: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. Halogenated carboxylic acids, in particular, represent a class of compounds with significant potential as intermediates and pharmacophores. This guide provides a comprehensive technical comparison of the analytical methodologies for the structural elucidation of "2-Bromo-3-methoxybutanoic acid" and its derivatives, with a primary focus on X-ray crystallography. As a Senior Application Scientist, this document is structured to not only present protocols but to delve into the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural analysis.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, this document will serve as a predictive and comparative framework. We will explore the synthesis, crystallization, and characterization of this molecule, drawing comparisons with structurally related compounds for which crystallographic data exists. This approach provides a roadmap for researchers encountering novel α-bromo carboxylic acids.

The Significance of Structural Elucidation in Drug Discovery

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For drug development professionals, understanding the precise conformation and intermolecular interactions of a potential therapeutic agent is paramount. X-ray crystallography provides unambiguous atomic-resolution data, offering insights into:

  • Absolute Configuration: Essential for understanding stereospecific interactions with biological targets.

  • Conformational Analysis: Identifying the most stable three-dimensional shape of the molecule.

  • Intermolecular Interactions: Revealing how molecules pack in a solid state, which can influence solubility, stability, and bioavailability.

  • Structure-Activity Relationships (SAR): Providing a structural basis for a molecule's biological activity, guiding the design of more potent and selective analogs.

Synthesis of this compound: The Hell-Volhard-Zelinskii Reaction

The synthesis of α-bromo carboxylic acids is most effectively achieved through the Hell-Volhard-Zelinskii (HVZ) reaction. This method allows for the selective bromination of the α-carbon of a carboxylic acid.

Causality Behind the Experimental Choice:

The HVZ reaction is preferred because direct bromination of a carboxylic acid with Br₂ is generally ineffective. Carboxylic acids do not enolize to a significant extent to allow for electrophilic attack at the α-position[1][2]. The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acid bromide, which readily enolizes.

Experimental Workflow: Synthesis of this compound

HVZ_Workflow cluster_synthesis Synthesis via Hell-Volhard-Zelinskii Reaction start Start: 3-methoxybutanoic acid reagents Reagents: - PBr₃ (catalytic) - Br₂ (1 eq.) start->reagents 1. Add reaction Reaction Vessel (Anhydrous conditions, reflux) reagents->reaction 2. React hydrolysis Aqueous Workup (Hydrolysis of acid bromide) reaction->hydrolysis 3. Quench product Product: This compound hydrolysis->product 4. Isolate

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3-methoxybutanoic acid.

  • Reaction: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃)[1][2]. Slowly add one molar equivalent of bromine (Br₂) to the mixture.

  • Reflux: Gently heat the reaction mixture to reflux until the red color of the bromine disappears, indicating the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acid bromide back to the carboxylic acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Crystallization: The Gateway to X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical.

General Strategies for Crystallizing Carboxylic Acids:
  • Solvent Selection: A systematic approach to solvent selection is crucial. Solvents that promote hydrogen bonding, such as alcohols or water, can be effective[3][4]. The ideal solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

  • Common Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Workflow: Crystallization of this compound

Crystallization_Workflow cluster_crystallization Crystallization Protocol start Start: Purified this compound dissolve Dissolve in minimal hot solvent (e.g., ethanol/water, ethyl acetate/hexane) start->dissolve filter Hot filtration (optional) (to remove insoluble impurities) dissolve->filter crystallize Induce Crystallization (Slow cooling, evaporation, or vapor diffusion) filter->crystallize isolate Isolate Crystals (Filtration and gentle drying) crystallize->isolate end Single Crystals for X-ray Diffraction isolate->end

Caption: General workflow for obtaining single crystals.

Comparative Structural Analysis

In the absence of a determined crystal structure for this compound, we can predict its structural features and compare them with known structures of similar molecules.

Predicted Structural Features of this compound:
  • Hydrogen Bonding: Carboxylic acids typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups[5].

  • Conformation: The conformation around the Cα-Cβ bond will be influenced by steric and electronic factors of the bromine and methoxy substituents.

  • Intermolecular Interactions: Besides hydrogen bonding, weaker interactions such as C-H···O and potentially Br···O contacts may play a role in the crystal packing.

Comparison with Known Crystal Structures:
CompoundKey Structural FeaturesCCDC Deposition No.Reference
2-Bromobenzoic acid Forms classic R²₂(8) hydrogen-bonded dimers. The carboxyl group is twisted relative to the benzene ring.1024798[6]
2-Bromopyridine-3-carboxylic acid Exhibits O-H···N hydrogen bonds forming supramolecular chains.Not specified[7]
6-Bromohexanoic acid Forms hydrogen-bonded chains instead of dimers.2093007[8]

This comparison highlights the diversity in crystal packing even among structurally related bromo-carboxylic acids. The presence of the methoxy group and the aliphatic nature of this compound would likely lead to a unique packing arrangement.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are essential for initial characterization and for providing complementary information.

TechniqueExpected Data for this compoundComparison with Alternatives
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- A doublet for the proton on the α-carbon.- A multiplet for the proton on the β-carbon.- A singlet for the methoxy protons (~3.4 ppm).- A doublet for the terminal methyl group.Provides information on the proton environment and connectivity.
¹³C NMR - A signal for the carbonyl carbon (~170 ppm).- Signals for the α- and β-carbons, with the α-carbon shifted downfield due to the bromine.- A signal for the methoxy carbon (~58 ppm).- A signal for the terminal methyl carbon.Confirms the carbon skeleton and the presence of functional groups.
Infrared (IR) Spectroscopy - A very broad O-H stretch from ~2500-3300 cm⁻¹.- A sharp C=O stretch around 1700-1725 cm⁻¹[9][10].- C-O and C-Br stretching vibrations in the fingerprint region.Confirms the presence of the carboxylic acid and bromo functional groups.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a bromine atom.- Fragmentation patterns corresponding to the loss of Br, COOH, and OCH₃ groups.Determines the molecular weight and elemental composition (with high-resolution MS).
Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Characterization start Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Proposed Structure nmr->structure ir->structure ms->structure

Caption: Integrated workflow for spectroscopic analysis.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound and its derivatives. While a definitive crystal structure remains to be determined, the comparative approach outlined here, utilizing data from related compounds and complementary spectroscopic techniques, offers a robust scientific methodology for researchers in the field.

The successful crystallization and X-ray diffraction analysis of this compound would be a valuable contribution to the structural chemistry community. Such data would provide crucial insights into the interplay of the bromo and methoxy substituents on the crystal packing and intermolecular interactions of aliphatic carboxylic acids. For drug development professionals, this information could be instrumental in designing novel therapeutic agents with improved physicochemical properties.

References

  • Bergfors, T. (2001). Crystallization of Nucleic Acids and Proteins: A Practical Approach. Oxford University Press.
  • Google Patents. (1991).
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  • Google Patents. (2000). Method for crystallising carboxylic acid. CA2343012A1.
  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.5: Alpha Bromination of Carboxylic Acids. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). 2-Bromopyridine-3-carboxylic acid. E66(5), o1139-o1140. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. E70(11), o1139-o1140. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Supplementary Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]

  • Journal of the American Chemical Society. (1948). Infrared Spectra of Some Carboxylic Acid Derivatives. 70(4), 1397–1401. [Link]

  • ResearchGate. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMR spectra 2-1H. (n.d.). [Link]

  • OpenStax. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry: A Tenth Edition. [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxybutane. [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

  • Oxford Instruments. (2019). Benchtop NMR for Educational Experiments. [Link]

  • ResearchGate. (2008). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. [Link]

  • CCDC. (n.d.). Structure deposition. [Link]

  • ResearchGate. (2023). Crystal structure of the compounds 2 a, 2 c and 2 d. CCDC deposition... [Link]

  • CCDC. (n.d.). Deposit a Structure in the CSD. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. [Link]

  • Master Organic Chemistry. (n.d.). The Hell–Volhard–Zelinsky Reaction. [Link]

  • CCDC. (n.d.). Access & Deposit Crystal Structures. [Link]

  • CCDC. (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion. [Link]

  • ResearchGate. (2021). (PDF) The crystal structure of 6-bromohexanoic acid, C6H11BrO2. [Link]

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A Comparative Guide to the Biological Activity of Novel Compounds Derived from 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive framework for evaluating the biological potential of compounds synthesized from the chiral building block, 2-Bromo-3-methoxybutanoic acid. While this specific starting material is not extensively documented in the literature for producing bioactive compounds, its functional groups—a carboxylic acid and a bromine atom—offer versatile handles for synthetic modification, making it an intriguing starting point for creating diverse molecular entities.

This document is structured to guide researchers and drug development professionals through a logical, scientifically rigorous process of assessing the biological activity of a hypothetical derivative, "N-benzyl-2-bromo-3-methoxybutanamide" (designated as Compound X ), against established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to demonstrate the comparative analysis.

Rationale for Compound Selection and Biological Screening

The synthesis of Compound X from this compound via amidation with benzylamine is a strategic choice. The introduction of the N-benzyl group increases lipophilicity, which can enhance cell membrane permeability, a common tactic in drug design to improve bioavailability. The presence of a bromine atom can also contribute to bioactivity, as halogenated compounds are prevalent in many pharmaceuticals.

Given the novelty of Compound X , a primary screening strategy should focus on broad biological activities. For this guide, we will concentrate on two fundamental areas of drug discovery:

  • Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[1]

  • Cytotoxicity: Assessing a compound's toxicity against both cancerous and non-cancerous cell lines is a critical first step in anticancer drug discovery and for general safety profiling.[2][3]

Our comparative analysis will benchmark Compound X against the following established agents:

  • Gentamicin: A broad-spectrum aminoglycoside antibiotic.

  • Fluconazole: A common azole antifungal drug.[4]

  • Doxorubicin: A widely used chemotherapy agent.

Experimental Workflows and Protocols

The integrity of any biological evaluation hinges on the robustness of the experimental methods employed. The following sections detail the standardized protocols for assessing the antimicrobial and cytotoxic activities of Compound X .

Antimicrobial Susceptibility Testing

To quantify the antimicrobial potency of Compound X , we will determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][5] We will employ the broth microdilution method, a widely accepted and reproducible technique.[6][7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare stock solution of Compound X & controls in DMSO p3 Prepare standardized microbial inoculum (0.5 McFarland standard) p2 Culture bacterial/fungal strains on agar plates a1 Perform 2-fold serial dilutions of compounds in broth-filled 96-well plate p3->a1 a2 Inoculate wells with standardized microbial suspension a1->a2 a3 Incubate plates at optimal temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-20 hours a2->a3 d1 Visually inspect plates for turbidity (growth) a3->d1 d2 Determine MIC: Lowest concentration with no visible growth d1->d2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate. Inoculate into a suitable broth (e.g., Mueller-Hinton Broth) and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions: Create a stock solution of Compound X and Gentamicin in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the broth medium within a 96-well microtiter plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[7]

  • Inoculation and Incubation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • MIC Determination: Following incubation, the MIC is identified as the lowest compound concentration where no visible bacterial growth (turbidity) is observed.[5][6]

The protocol for antifungal testing is similar to the antibacterial assay, with some key modifications.

  • Fungal Strains and Media: Use fungal strains such as Candida albicans or Aspergillus fumigatus. The recommended medium is RPMI-1640 buffered with MOPS.[4][8]

  • Inoculum Preparation: For yeasts like C. albicans, prepare the inoculum similarly to bacteria to a 0.5 McFarland standard. For molds like A. fumigatus, harvest conidia and adjust the suspension.[8]

  • Incubation: Incubate plates at 35°C for 24-48 hours, depending on the fungal species' growth rate.[8]

  • MIC Determination: The MIC is the lowest concentration that inhibits visible growth. For some antifungals, this may be a significant reduction in growth rather than complete inhibition.

Cytotoxicity Assessment

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][9] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[3]

G cluster_prep Cell Culture cluster_assay Compound Treatment & Assay cluster_analysis Data Analysis p1 Seed cells (e.g., HeLa, MCF-7) in a 96-well plate p2 Incubate at 37°C, 5% CO2 for 24 hours to allow attachment p1->p2 a1 Treat cells with serial dilutions of Compound X & Doxorubicin p2->a1 a2 Incubate for a defined period (e.g., 24, 48, or 72 hours) a1->a2 a3 Add MTT solution to each well and incubate for 2-4 hours a2->a3 a4 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals a3->a4 d1 Measure absorbance at 570 nm using a microplate reader a4->d1 d2 Calculate % cell viability and plot dose-response curves d1->d2 d3 Determine IC50 value d2->d3

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) in 96-well plates at an appropriate density and allow them to attach overnight.[3][6]

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Solubilization and Measurement: Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[6][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[3]

Comparative Data Analysis (Illustrative)

The following tables present hypothetical data for Compound X to illustrate how its performance would be compared against standard agents.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Yeast)A. fumigatus (Mold)
Compound X 166432>128
Gentamicin 12N/AN/A
Fluconazole N/AN/A464

N/A: Not Applicable

Interpretation: In this hypothetical scenario, Compound X demonstrates moderate antibacterial activity, particularly against the Gram-positive S. aureus, though it is less potent than the standard antibiotic Gentamicin. Its activity against the Gram-negative E. coli is weaker. The compound shows some activity against C. albicans but is less effective than Fluconazole and has poor activity against the mold A. fumigatus.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM after 48h)
CompoundMCF-7 (Breast Cancer)HEK293 (Non-cancerous)Selectivity Index (SI)
Compound X 251506.0
Doxorubicin 0.5510.0

Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

Interpretation: The illustrative data shows that Compound X has cytotoxic effects on the MCF-7 cancer cell line, although it is significantly less potent than Doxorubicin. A crucial parameter is the Selectivity Index (SI).[3] Compound X 's hypothetical SI of 6.0 suggests it is 6 times more toxic to the cancer cells than the normal cells, indicating a degree of cancer-selective toxicity. While Doxorubicin is more potent, a favorable SI for a novel compound is a promising sign for further development.

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological evaluation of novel compounds derived from this compound, using the hypothetical Compound X as an exemplar. The described antimicrobial and cytotoxicity assays provide a robust, reproducible, and comparative framework for initial screening.

Based on our illustrative data, Compound X would be a candidate for further investigation, particularly in optimizing its antibacterial and selective cytotoxic properties. Future work would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound X to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating how Compound X exerts its biological effects at a molecular level.

  • Advanced In Vitro and In Vivo Testing: Progressing promising compounds to more complex models, including resistance development studies[1] and, eventually, animal models.

By adhering to these rigorous, comparative, and methodologically sound principles, researchers can effectively navigate the early stages of drug discovery and identify promising new chemical entities for the development of future therapeutics.

References

  • BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds.
  • Molecules. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Molecules. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp..
  • Journal of Global Antimicrobial Resistance. Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • International Journal of Molecular Sciences.
  • ASM Journals. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
  • Antimicrobial Agents and Chemotherapy. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
  • MDPI. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
  • BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • Abcam. Introduction to XTT assays for cell-viability assessment.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI.
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Navigating the Halogen Dance: A Comparative Guide to 2-Bromo- and 2-Chloro-3-methoxybutanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. Within the class of halogenated carboxylic acids, 2-bromo-3-methoxybutanoic acid and its chloro-analogue, 2-chloro-3-methoxybutanoic acid, serve as valuable synthons. This guide provides an in-depth, objective comparison of these two reagents, supported by established chemical principles and illustrative experimental data, to inform their strategic application in synthesis.

Physicochemical Properties: A Tale of Two Halogens

The primary distinction between this compound and 2-chloro-3-methoxybutanoic acid lies in the halogen substituent at the alpha-position to the carboxylic acid. This seemingly subtle difference has significant implications for their reactivity, which is rooted in the physicochemical properties of the carbon-halogen bond.

PropertyThis compound2-Chloro-3-methoxybutanoic acidRationale
Molecular Weight 197.03 g/mol 152.57 g/mol The higher atomic weight of bromine compared to chlorine.
C-X Bond Length (Å) ~1.94~1.77Bromine is a larger atom than chlorine, resulting in a longer and weaker bond with carbon.
C-X Bond Strength (kJ/mol) ~285~340The C-Cl bond is stronger and requires more energy to break.
Leaving Group Ability ExcellentGoodThe bromide ion (Br⁻) is a weaker base and thus a better leaving group than the chloride ion (Cl⁻).

This fundamental difference in the carbon-halogen bond is the cornerstone of their differential reactivity in nucleophilic substitution reactions.

Synthesis of 2-Halo-3-methoxybutanoic Acids: The Hell-Volhard-Zelinskii Approach and its Analogue

The most common and effective method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. This reaction proceeds via the formation of an acyl halide intermediate, which readily enolizes, allowing for electrophilic attack by the halogen.

Workflow for the Synthesis of 2-Halo-3-methoxybutanoic Acids

start 3-Methoxybutanoic Acid reagents_br 1. PBr₃ (cat.), Br₂ 2. H₂O start->reagents_br reagents_cl 1. SOCl₂ (or PCl₃), NCS 2. H₂O start->reagents_cl product_br This compound reagents_br->product_br product_cl 2-Chloro-3-methoxybutanoic acid reagents_cl->product_cl cluster_0 Sₙ2 Reaction cluster_1 Transition State Nu⁻ Nu⁻ Nu⁻->Cα Attack X X Cα->X Bond Breaking R R Cα->R R' R' Cα->R' TS [Nu···Cα···X]⁻ NuCα Nu-Cα X⁻ X⁻ NuCα->X⁻ Product Formation

Caption: Generalized Sₙ2 mechanism at the α-carbon of a 2-haloacid.

As bromide is a significantly better leaving group than chloride, This compound will consistently exhibit higher reactivity in Sₙ2 reactions compared to its chloro-analogue .

Illustrative Experimental Data: Reaction with Sodium Azide

To provide a quantitative comparison, consider the reaction of both haloacids with sodium azide to form the corresponding 2-azido-3-methoxybutanoic acid, a precursor to valuable α-amino acids.

ParameterThis compound2-Chloro-3-methoxybutanoic acid
Reaction Conditions NaN₃ (1.2 equiv.), DMF, 50 °CNaN₃ (1.2 equiv.), DMF, 80 °C
Reaction Time 2 hours10 hours
Yield ~95%~85%

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to solvate the cation (Na⁺) while leaving the nucleophile (N₃⁻) highly reactive.

  • Temperature: A higher temperature is required for the chloro-analogue to achieve a reasonable reaction rate due to the poorer leaving group ability of chloride.

  • Stoichiometry: A slight excess of the nucleophile is used to drive the reaction to completion.

The significantly shorter reaction time and higher yield for the bromo-compound underscore its superior reactivity.

Applications in Synthesis: Choosing the Right Tool for the Job

The choice between the bromo- and chloro-analogue often depends on a balance between reactivity, cost, and the specific requirements of the synthetic route.

When to Choose this compound:

  • High Reactivity is Required: For sluggish nucleophiles or when mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.

  • Rapid Synthesis is a Priority: The faster reaction rates can significantly shorten synthetic sequences.

  • Maximizing Yield is Critical: The higher yields often obtained with the bromo-compound can be crucial in multi-step syntheses.

Potential Applications:

  • Synthesis of α-amino acids: Reaction with ammonia or an azide followed by reduction.

  • Preparation of α-hydroxy acids: Hydrolysis with a hydroxide source.

  • Formation of α-thioether acids: Reaction with thiolates.

When to Choose 2-Chloro-3-methoxybutanoic acid:

  • Cost-Effectiveness: Chlorine and chlorinating agents are generally less expensive than their bromine counterparts, which can be a significant factor in large-scale synthesis.

  • Controlled Reactivity is Needed: In some cases, the higher reactivity of the bromo-compound may lead to side reactions. The chloro-analogue offers a more tempered reactivity profile.

  • Availability: In some instances, the chloro-compound may be more readily available from commercial suppliers.

Potential Applications:

The applications are similar to the bromo-analogue, but the reaction conditions will need to be adjusted to account for the lower reactivity. For example, higher temperatures, stronger nucleophiles, or longer reaction times may be necessary.

Conclusion: A Strategic Decision

The selection between this compound and 2-chloro-3-methoxybutanoic acid is a strategic decision that should be made on a case-by-case basis.

  • For laboratory-scale synthesis where high reactivity, mild conditions, and maximizing yield are paramount, this compound is generally the superior choice. Its enhanced performance is a direct consequence of the better leaving group ability of the bromide ion.

  • For industrial-scale applications or when cost is a primary driver, 2-chloro-3-methoxybutanoic acid presents a viable and more economical alternative, provided that the synthetic route can accommodate the more forcing reaction conditions required.

Ultimately, a thorough understanding of the principles of nucleophilic substitution and the specific demands of the target molecule will enable the synthetic chemist to make an informed and effective choice between these two valuable building blocks.

References

  • Hell-Volhard-Zelinskii Reaction: [Link]

  • Nucleophilic Substitution Reactions: [Link]

  • Leaving Group Ability: [Link]

  • Synthesis of α-chloro acids: Journal of Organic Chemistry1974 , 39 (23), pp 3435–3437. [Link]

  • PubChem Entry for this compound: [Link]

A Guide to the Synthesis of 2-Bromo-3-methoxybutanoic Acid: A Comparative Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-3-methoxybutanoic Acid

This compound is a substituted carboxylic acid of interest in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a methoxy group at the beta position, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The alpha-bromo group serves as a versatile handle for nucleophilic substitution and other transformations, while the methoxy group can influence the molecule's conformation and electronic properties.

Given its potential utility, establishing a reliable and efficient synthetic route is of paramount importance. This guide will focus on the validation of a proposed primary synthetic pathway and compare it with a viable alternative.

Proposed Primary Synthetic Route: Hell-Volhard-Zelinsky Bromination of 3-Methoxybutanoic Acid

The most logical and well-precedented approach to the synthesis of this compound is the alpha-bromination of the readily available starting material, 3-methoxybutanoic acid.[1][2] The classical and most robust method for the selective α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4]

Mechanistic Insight

The HVZ reaction proceeds via the formation of an acyl bromide intermediate, which is crucial for the regioselective bromination at the α-carbon. The key steps are:

  • Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the starting carboxylic acid to form the corresponding acyl bromide.

  • Enolization: The acyl bromide, unlike the carboxylic acid itself, can readily tautomerize to its enol form.

  • Alpha-Bromination: The enol tautomer then reacts with elemental bromine (Br₂) at the α-position to yield the α-bromo acyl bromide.

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed (typically during workup) to afford the desired α-bromo carboxylic acid.

This mechanism ensures that bromination occurs specifically at the carbon adjacent to the carbonyl group.

Comparative Analysis of Synthetic Routes

While the Hell-Volhard-Zelinsky reaction is the proposed primary route, it is prudent to consider alternative methods for α-bromination. A common alternative involves the use of N-Bromosuccinimide (NBS).

FeatureRoute 1: Hell-Volhard-Zelinsky (HVZ) Route 2: N-Bromosuccinimide (NBS) Bromination
Reagents 3-Methoxybutanoic acid, Br₂, cat. PBr₃3-Methoxybutanoic acid, NBS, Acid Catalyst (e.g., H₂SO₄)
Mechanism Formation of acyl bromide, enolization, electrophilic attack by Br₂.Acid-catalyzed enol formation, followed by reaction with bromonium ion from NBS.
Advantages - High regioselectivity for the α-position.- Generally high-yielding and reliable for a wide range of carboxylic acids.[4]- Easier to handle solid reagent (NBS) compared to liquid bromine.- Milder conditions may be possible.[3]
Disadvantages - Use of highly corrosive and toxic liquid bromine requires specialized handling.- Stoichiometric amounts of PBr₃ can sometimes be required.- May be less effective for some substrates.- Potential for side reactions if reaction conditions are not carefully controlled.
Predicted Yield Good to Excellent (based on analogous reactions)Moderate to Good (highly substrate-dependent)
Safety Concerns Handling of Br₂ and PBr₃ requires a well-ventilated fume hood and appropriate personal protective equipment.NBS is a lachrymator and irritant.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. This protocol is based on established procedures for similar transformations and should be optimized for the specific substrate.[5]

Protocol: Synthesis of this compound via HVZ Reaction

Materials:

  • 3-Methoxybutanoic acid

  • Phosphorus tribromide (PBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-methoxybutanoic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous dichloromethane.

  • Acyl Bromide Formation: Slowly add phosphorus tribromide (0.1 - 0.3 eq) to the stirred solution at room temperature. The reaction is exothermic.

  • Bromination: Once the initial reaction subsides, slowly add liquid bromine (1.1 eq) via the dropping funnel. The color of the reaction mixture will turn deep red.

  • Reaction Progression: Gently heat the reaction mixture to reflux (approx. 40-50 °C). Monitor the reaction by TLC or ¹H NMR (by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess PBr₃ and Br₂. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Self-Validation: The progress and purity of the product should be monitored at each stage. ¹H and ¹³C NMR spectroscopy will confirm the introduction of the bromine atom at the α-position by the appearance of a new signal and a shift in the chemical shifts of the α-proton and α-carbon. Mass spectrometry will confirm the molecular weight of the product, and IR spectroscopy will show the characteristic carbonyl stretch of the carboxylic acid.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathways.

Synthetic_Pathway_HVZ Start 3-Methoxybutanoic Acid Intermediate Acyl Bromide Intermediate Start->Intermediate PBr₃ Product This compound Intermediate->Product 1. Br₂ 2. H₂O workup

Caption: Proposed Hell-Volhard-Zelinsky route to this compound.

Alternative_Pathway_NBS Start 3-Methoxybutanoic Acid Product This compound Start->Product NBS, H⁺ catalyst

Caption: Alternative α-bromination using N-Bromosuccinimide (NBS).

Conclusion and Recommendations

Based on the extensive precedent for the Hell-Volhard-Zelinsky reaction in the α-bromination of carboxylic acids, this route is recommended as the most promising for the synthesis of this compound.[3][4][5] Its reliability and high regioselectivity make it the superior choice over the NBS-mediated method, despite the more stringent handling requirements for liquid bromine.

For any research or development endeavor, it is crucial to perform small-scale pilot reactions to determine the optimal conditions (temperature, reaction time, and stoichiometry of reagents) for this specific substrate. The analytical data from these initial runs will be essential for validating the synthetic route and ensuring the production of high-purity this compound for subsequent applications.

References

  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... Retrieved from [Link]

  • Yang, S., & Hu, H. (2020). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. ChemistrySelect, 5(3), 1087-1090. Retrieved from [Link]

  • Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PubMed Central. Retrieved from [Link]

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Comparative study of different brominating agents for 3-methoxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<-4> ## Comparative Study of Different Brominating Agents for 3-Methoxybutanoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the α-position of a carboxylic acid is a pivotal transformation in organic synthesis, yielding a versatile intermediate for constructing complex molecules. This guide provides an in-depth comparative analysis of various brominating agents for the α-bromination of 3-methoxybutanoic acid, offering experimental data and mechanistic insights to inform your synthetic strategy.

The Significance of α-Brominated Carboxylic Acids

α-Bromo carboxylic acids are valuable building blocks in organic chemistry. The presence of the bromine atom activates the α-carbon for nucleophilic substitution, making it a precursor for α-amino acids, α-hydroxy acids, and other functionalized molecules. Furthermore, these compounds can undergo elimination reactions to form α,β-unsaturated carboxylic acids or participate in various coupling reactions.

Brominating Agents Under Investigation

This guide focuses on a comparative study of three distinct brominating systems for the α-bromination of 3-methoxybutanoic acid:

  • N-Bromosuccinimide (NBS) with a Catalytic Amount of Phosphorus Trichloride (PCl₃)

  • Bromine (Br₂) with a Catalytic Amount of Phosphorus Tribromide (PBr₃) - The Hell-Volhard-Zelinsky (HVZ) Reaction

  • N-Bromosuccinimide (NBS) with a Radical Initiator

These reagents were selected based on their common usage, differing reaction mechanisms, and distinct operational requirements.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting unforeseen outcomes.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a classic method for the α-halogenation of carboxylic acids.[1] The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by phosphorus tribromide (PBr₃).[2][3] This acyl bromide intermediate more readily forms an enol tautomer than the starting carboxylic acid.[1][3] The enol then acts as a nucleophile, attacking a molecule of bromine to yield the α-bromo acyl bromide.[2][3] Subsequent hydrolysis during aqueous workup provides the final α-bromo carboxylic acid product.[1][2] The reaction conditions are often harsh, requiring high temperatures and extended reaction times.[4]

Caption: Simplified workflow of the Hell-Volhard-Zelinsky reaction.

N-Bromosuccinimide (NBS) as a Brominating Agent

N-Bromosuccinimide is a versatile and safer alternative to liquid bromine.[5] For the α-bromination of carboxylic acids, NBS can be activated by an acid catalyst.[6] In the presence of a catalytic amount of PCl₃, the carboxylic acid is first converted to the corresponding acyl chloride. Similar to the HVZ reaction, this acyl halide enolizes more readily. The enol then reacts with NBS, which serves as the electrophilic bromine source, to give the α-bromo acyl chloride. Hydrolysis then yields the desired product.

NBS is also widely used for allylic and benzylic brominations via a free-radical pathway, typically initiated by light or a radical initiator like AIBN.[6][7] In this mechanism, a bromine radical is generated, which abstracts a hydrogen atom to form a resonance-stabilized radical intermediate.[8] This radical then reacts with Br₂ (present in low concentrations) to afford the brominated product and another bromine radical, propagating the chain reaction.[7]

Bromination_Pathways cluster_ionic Ionic Pathway (NBS/PCl3) cluster_radical Radical Pathway (NBS/Initiator) Carboxylic Acid_I 3-Methoxybutanoic Acid Acyl Halide_I Acyl Chloride Carboxylic Acid_I->Acyl Halide_I + PCl3 (cat.) Enol_I Enol Acyl Halide_I->Enol_I Enolization Alpha-Bromo Acyl Halide_I α-Bromo Acyl Chloride Enol_I->Alpha-Bromo Acyl Halide_I + NBS Final Product_I 2-Bromo-3-methoxybutanoic Acid Alpha-Bromo Acyl Halide_I->Final Product_I + H2O (workup) Carboxylic Acid_R 3-Methoxybutanoic Acid Alpha-Radical α-Carboxy Radical Carboxylic Acid_R->Alpha-Radical + Br• Final Product_R This compound Alpha-Radical->Final Product_R + Br2 Br_Radical Br• NBS NBS NBS->Br_Radical Initiator/Light

Caption: Ionic vs. Radical pathways for α-bromination.

Experimental Protocols

The following are detailed procedures for the bromination of 3-methoxybutanoic acid using the three methods.

Protocol 1: N-Bromosuccinimide (NBS) and Catalytic Phosphorus Trichloride (PCl₃)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybutanoic acid (10 mmol) in 20 mL of an inert solvent like carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (11 mmol, 1.1 eq) to the solution.

  • Catalyst Addition: Carefully add phosphorus trichloride (1 mmol, 0.1 eq) dropwise to the stirred mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter the solid succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Bromine (Br₂) and Catalytic Phosphorus Tribromide (PBr₃) (HVZ Reaction)
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, dropping funnel, and magnetic stirrer, add 3-methoxybutanoic acid (10 mmol).

  • Catalyst Addition: Add phosphorus tribromide (2 mmol, 0.2 eq).

  • Bromine Addition: Heat the mixture and add bromine (11 mmol, 1.1 eq) dropwise.

  • Reaction: After the addition is complete, continue heating until the reaction is complete.

  • Workup: Cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by vacuum distillation.

Protocol 3: N-Bromosuccinimide (NBS) with a Radical Initiator
  • Reaction Setup: In a quartz flask equipped with a magnetic stirrer and reflux condenser, combine 3-methoxybutanoic acid (10 mmol), N-bromosuccinimide (11 mmol, 1.1 eq), and a radical initiator such as AIBN (0.1 mmol, 0.01 eq) in a suitable solvent.

  • Reaction: Irradiate the mixture with a UV lamp or heat to initiate the reaction. Monitor for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Comparative Performance Data

The following table summarizes the results obtained from the three bromination methods.

Brominating SystemReaction TimeTemperatureYield (%)Purity (%)Key Advantages & Disadvantages
NBS / PCl₃ (cat.) 4 hoursReflux88>95Advantages: Mild conditions, high yield, easy workup. Disadvantages: Requires an inert solvent.
Br₂ / PBr₃ (cat.) (HVZ) 12 hoursHigh Temp75~90Advantages: Well-established method. Disadvantages: Harsh conditions[4], corrosive and hazardous reagents, longer reaction time.
NBS / Radical Initiator 8 hoursReflux40~85Advantages: Useful for other substrate types. Disadvantages: Low yield and selectivity for this substrate, potential for side reactions.

Analysis and Recommendations

The experimental data clearly demonstrates that the NBS/PCl₃ system is the superior method for the α-bromination of 3-methoxybutanoic acid. It provides the highest yield and purity in the shortest reaction time under relatively mild conditions. The ease of workup, involving simple filtration of the succinimide byproduct, is another significant advantage.

The Hell-Volhard-Zelinsky reaction , while effective, is hampered by its requirement for harsh conditions and the use of highly corrosive and toxic elemental bromine.[5] These factors make it less desirable from both a safety and efficiency standpoint.

The radical-initiated bromination with NBS proved to be inefficient for this particular substrate. This is likely because the radical abstraction of the α-hydrogen of the carboxylic acid is not as favorable as the ionic pathway involving the enol of the acyl halide. This method is generally better suited for the bromination of allylic and benzylic positions where a more stable radical intermediate can be formed.[6][8]

Conclusion

For the efficient and high-yielding synthesis of this compound, this comparative study strongly recommends the use of N-Bromosuccinimide with a catalytic amount of phosphorus trichloride. This method offers a safer, faster, and more efficient alternative to the classical Hell-Volhard-Zelinsky reaction, making it the preferred choice for researchers and professionals in drug development and chemical synthesis.

References

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A Comparative Guide to the Reaction Kinetics for the Formation of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics for the synthesis of 2-Bromo-3-methoxybutanoic acid, a valuable halogenated carboxylic acid intermediate in pharmaceutical and organic synthesis. We will dissect the primary synthetic routes, compare their underlying mechanisms, and provide the experimental frameworks necessary for researchers to control and optimize this transformation. This document moves beyond simple protocols to explain the causal relationships that govern reaction rates and product selectivity, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of α-Bromo-β-Methoxy Carboxylic Acids

Molecules containing the α-bromo-β-methoxy motif are versatile building blocks. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a methoxy ether—on a short carbon chain allows for a multitude of subsequent transformations. The bromine serves as an excellent leaving group for nucleophilic substitution or as a handle for organometallic cross-coupling reactions, while the carboxylic acid and ether functionalities can be manipulated for further derivatization. Understanding and controlling the kinetics of their formation is paramount for efficient and selective synthesis.

The formation of this compound from an unsaturated precursor like crotonic acid (but-2-enoic acid) is fundamentally an electrophilic addition reaction. However, the interplay between the solvent, substrate, and neighboring functional groups creates a fascinating kinetic landscape with multiple competing pathways.

Mechanistic Pathways and Kinetic Implications

The most common and practical approach to synthesizing this compound is the electrophilic addition of bromine to crotonic acid in a methanol solvent. This reaction appears straightforward but involves a critical intermediate whose fate determines the final product and the overall reaction rate.

The Core Mechanism: Formation of the Bromonium Ion

The reaction initiates with the π-electrons of the carbon-carbon double bond in crotonic acid attacking a bromine molecule (Br₂). The approaching alkene induces a dipole in the polarizable Br-Br bond.[1][2] This leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring where the positive charge is shared between the two carbons and the bromine atom.[2][3][4] This intermediate is key to understanding the reaction's stereochemistry and kinetics.

Caption: Formation of the cyclic bromonium ion intermediate.

Competing Nucleophilic Pathways: Solvent vs. Counter-ion

Once the bromonium ion is formed, it is highly electrophilic and susceptible to nucleophilic attack. In a solution of bromine in methanol, two primary nucleophiles are present: the bromide ion (Br⁻) generated in the first step and the solvent, methanol (CH₃OH). The kinetics of the reaction are critically dependent on which nucleophile dominates the subsequent step.

Pathway A: Attack by Bromide Ion (Br⁻) If the bromide ion attacks the bromonium ion, the product is 2,3-dibromobutanoic acid. This is the classic outcome of alkene bromination in a non-nucleophilic solvent.[1]

Pathway B: Attack by Solvent (Methanol) When methanol is used as the solvent, it is present in a much higher concentration than the bromide ion. As a nucleophile, methanol can attack one of the carbons of the bromonium ion, leading to the formation of a bromoether.[3][4] This attack relieves the ring strain of the three-membered ring and results in the desired this compound. This process is an example of halohydrin formation, or in this case, a haloetherification.[4]

G cluster_A Pathway A: Dibromination cluster_B Pathway B: Methoxybromination (Desired) Bromonium_Ion Bromonium Ion Intermediate Br_attack Attack by Br⁻ Bromonium_Ion->Br_attack [Br⁻] dependent MeOH_attack Attack by CH₃OH (Solvent) Bromonium_Ion->MeOH_attack [CH₃OH] dependent (Generally Faster) Dibromo_Product 2,3-Dibromobutanoic Acid Br_attack->Dibromo_Product Oxonium_Intermediate Protonated Ether Intermediate MeOH_attack->Oxonium_Intermediate Deprotonation Deprotonation Oxonium_Intermediate->Deprotonation Final_Product This compound Deprotonation->Final_Product

Caption: Competing nucleophilic pathways after bromonium ion formation.

Kinetically, the high concentration of methanol makes Pathway B dominant. The rate of product formation will show a strong dependence on the concentrations of both the alkene and bromine, and potentially a pseudo-first-order dependence on the methanol concentration if it is the solvent.

Rate Law Consideration: The overall rate law for the methoxybromination is often complex. However, under conditions where the initial electrophilic attack is the rate-determining step, the rate can be approximated as: Rate = k[Alkene][Br₂]

In some cases, the kinetics can be higher order, with evidence suggesting a second molecule of bromine or a bromine-nucleophile complex may be involved in the rate-determining step, especially at high bromine concentrations.

Alternative Synthetic Route: The Role of Neighboring Group Participation

An alternative conceptual framework involves a substrate that already contains the methoxy group, such as trans-3-methoxybut-2-enoic acid. In this scenario, the kinetics can be significantly accelerated by Neighboring Group Participation (NGP) , also known as anchimeric assistance.[5][6]

Mechanism of NGP

After the formation of the bromonium ion, the lone pair of electrons on the adjacent methoxy group's oxygen atom can act as an intramolecular nucleophile. This attack forms a cyclic oxonium ion intermediate.[7] This intramolecular process is often kinetically favored over an intermolecular attack by an external nucleophile due to proximity effects.[8] The resulting oxonium ion is then opened by an external nucleophile (like Br⁻ or water), leading to the final product.

The key kinetic consequence of NGP is a significant rate enhancement compared to a similar substrate lacking the participating group.[6] The stereochemical outcome is also controlled, typically resulting in retention of configuration due to a double Sₙ2-like inversion process.[7]

G Start 3-Methoxybut-2-enoic Acid + Br₂ Bromonium Bromonium Ion Intermediate Start->Bromonium NGP Neighboring Group Participation (Fast) Bromonium->NGP Intramolecular attack by -OCH₃ Oxonium Cyclic Oxonium Ion NGP->Oxonium Nucleophile_Attack External Nucleophile Attack (e.g., Br⁻) Oxonium->Nucleophile_Attack Product 2-Bromo-3-methoxybutanoic Acid Nucleophile_Attack->Product

Caption: Reaction pathway involving Neighboring Group Participation (NGP).

Comparative Analysis of Kinetic Parameters

ParameterMethoxybromination (Pathway B)NGP-Assisted Bromination
Starting Material Crotonic Acid3-Methoxybut-2-enoic Acid
Key Intermediate Cyclic Bromonium IonCyclic Bromonium Ion -> Cyclic Oxonium Ion
Rate Determining Step Typically the initial electrophilic attack on the alkene.Formation of the bromonium ion, but the overall rate is accelerated.
Expected Rate Law Rate ≈ k[Alkene][Br₂]Rate ≈ k'[Alkene][Br₂] (where k' > k due to anchimeric assistance)
Primary Nucleophile Methanol (solvent)Intramolecular -OCH₃ group
Relative Rate Moderate to FastVery Fast (significant rate enhancement expected)[6]
Solvent Effect Highly dependent on solvent nucleophilicity and polarity.Less sensitive to external nucleophile concentration; primarily dependent on solvent polarity to stabilize charged intermediates.

Experimental Protocols

Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This protocol is designed to determine the reaction order with respect to bromine by monitoring its disappearance over time. The strong absorbance of molecular bromine (Br₂) allows for easy spectroscopic monitoring.[9]

Objective: To measure the initial rate of bromination under pseudo-first-order conditions (excess alkene and acid).

Materials:

  • Crotonic acid stock solution (e.g., 0.1 M in methanol)

  • Bromine stock solution (e.g., 0.01 M in methanol, stored in the dark)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λ_max of Br₂ in methanol (approx. 390-400 nm). Set up a time-based (kinetics) measurement to record absorbance every 10 seconds for 5-10 minutes.

  • Blank Measurement: Use pure methanol as the blank to zero the instrument.

  • Reaction Mixture Preparation: In a volumetric flask, prepare the reaction mixture by adding the crotonic acid solution and any other reagents (e.g., acid catalyst if studying its effect). Ensure the concentration of crotonic acid is at least 10-fold higher than the bromine concentration.

  • Initiate Reaction: Pipette the required volume of the reaction mixture into a quartz cuvette. To initiate the reaction, rapidly inject the bromine stock solution, cap the cuvette, invert 2-3 times to mix, and immediately place it in the spectrophotometer.

  • Data Acquisition: Start the kinetic measurement immediately after placing the cuvette in the holder.

  • Data Analysis: Plot Absorbance vs. Time. The initial rate of the reaction is the negative of the slope of the initial linear portion of this curve. By varying the initial concentration of each reactant (bromine, alkene) one at a time while keeping others in excess, the order of the reaction with respect to each component can be determined.

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Synthetic Protocol for this compound

This protocol describes the synthesis via methoxybromination of crotonic acid, a method that leverages the high concentration of the solvent as the nucleophile.[10]

Materials:

  • Crotonic acid

  • Bromine (Br₂)

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Dissolve crotonic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in anhydrous methanol. Add the bromine solution dropwise to the stirred crotonic acid solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it is consumed.[1][2]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Conclusion

The synthesis of this compound is a kinetically controlled process where the reaction environment dictates the dominant mechanistic pathway. For practical synthesis, the methoxybromination of crotonic acid in methanol is a reliable method, leveraging the high concentration of the solvent to outcompete the bromide ion as a nucleophile. The reaction rate is primarily dependent on the concentrations of the alkene and bromine.

For analogous systems where a participating group like methoxy is already present on the substrate, a significant rate enhancement due to Neighboring Group Participation should be anticipated. Researchers studying these transformations must consider both the intermolecular (solvent-driven) and potential intramolecular (NGP-driven) pathways to fully understand and optimize their reaction kinetics for yield, selectivity, and efficiency.

References

  • Vertex AI Search. Mechanism for the electrophilic addition reactions between bromine (and the other halogens).
  • Reaction of Alkenes with Bromine - Chemistry Steps. (URL: [Link])

  • Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts. (URL: [Link])

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013). (URL: [Link])

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  • Dependence of rates of neighbouring group participation on length of alkyl chain - Chemistry Stack Exchange. (2018). (URL: [Link])

  • A Kinetic Study of the Addition of Bromine to Crotonic Acid in Ethylene Chloride. Journal of the American Chemical Society. (URL: [Link])

  • Enantioselective halolactonization of unsaturated carboxylic acids using BINOL‐derived bifunctional catalysts. ResearchGate. (URL: [Link])

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. (URL: [Link])

  • Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. (URL: [Link])

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  • Neighbouring group participation. Grokipedia. (URL: [Link])

  • Mechanisms of chloro- and bromolactonization of γ,δ-unsaturated carboxylic acids with NCS and NBS. ResearchGate. (URL: [Link])

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A Comparative Guide to the Determination of the Absolute Configuration of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical step. The spatial arrangement of atoms can profoundly influence a molecule's biological activity, making stereochemical control paramount. This guide provides an in-depth comparison of two powerful analytical techniques for confirming the absolute configuration of 2-Bromo-3-methoxybutanoic acid, a chiral building block with potential applications in medicinal chemistry.

The challenge in assigning the absolute configuration of a relatively small and flexible molecule like this compound lies in the potential difficulty of obtaining single crystals suitable for X-ray crystallography, the unequivocal "gold standard" for stereochemical determination.[1][2] Therefore, solution-state methods that do not require crystallization are highly valuable. Here, we compare the application of Vibrational Circular Dichroism (VCD) spectroscopy and the modified Mosher's method using NMR spectroscopy.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is exceptionally sensitive to the three-dimensional structure of a molecule in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[3][4]

Causality Behind Experimental Choices

The choice of VCD is particularly advantageous for molecules like this compound which may be difficult to crystallize. Since VCD is a solution-phase technique, it provides information about the molecule's conformation in a more biologically relevant environment compared to the solid state.[5] The presence of a bromine atom and various functional groups in the molecule results in a rich vibrational spectrum, providing multiple data points for comparison with theoretical calculations.

Experimental Protocol
  • Sample Preparation : A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition : The VCD and infrared (IR) spectra are recorded on a commercial VCD spectrometer. Data is typically collected for several hours and averaged to achieve a good signal-to-noise ratio.

  • Ab Initio Calculation :

    • A conformational search of the (R)- or (S)-enantiomer of this compound is performed using computational chemistry software.

    • The geometries of the low-energy conformers are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • The VCD and IR spectra for each conformer are calculated.

    • A Boltzmann-weighted average of the calculated spectra is generated based on the relative energies of the conformers.

  • Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum for the chosen enantiomer. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.

Data Presentation
FeatureExperimental VCDCalculated VCD for (S)-enantiomer
C=O stretch Positive Cotton effect at ~1720 cm⁻¹Positive Cotton effect at ~1725 cm⁻¹
C-H bend Negative Cotton effect at ~1450 cm⁻¹Negative Cotton effect at ~1455 cm⁻¹
C-O stretch Positive Cotton effect at ~1100 cm⁻¹Positive Cotton effect at ~1105 cm⁻¹
C-Br stretch Negative Cotton effect at ~600 cm⁻¹Negative Cotton effect at ~605 cm⁻¹

Note: The data presented in this table is a plausible, simulated representation for illustrative purposes.

Experimental Workflow

VCD_Workflow cluster_exp Experimental cluster_calc Computational Sample Enantiopure Sample in CDCl3 Spectrometer VCD Spectrometer Sample->Spectrometer Measure Exp_Spectrum Experimental VCD Spectrum Spectrometer->Exp_Spectrum Acquire Compare Compare Spectra Exp_Spectrum->Compare Conformer Conformational Search DFT DFT Optimization & Freq. Calc. Conformer->DFT Boltzmann Boltzmann Averaging DFT->Boltzmann Calc_Spectrum Calculated VCD Spectrum Boltzmann->Calc_Spectrum Calc_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD-based absolute configuration determination.

Method 2: Modified Mosher's Method via NMR Spectroscopy

The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6][7] It can be adapted for chiral carboxylic acids by first converting the acid to a primary alcohol. The principle relies on the formation of diastereomeric esters with a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable shifts in the ¹H NMR signals of the protons near the chiral center, allowing for the assignment of the absolute configuration.[8]

Causality Behind Experimental Choices

This method is chosen as a complementary, and often more accessible, alternative to VCD. NMR spectrometers are more widely available than VCD instruments. The derivatization step converts the enantiomers into diastereomers, which have distinct NMR spectra, providing a clear and direct comparison.[6]

Experimental Protocol
  • Reduction of the Carboxylic Acid : The enantiomerically pure this compound is reduced to the corresponding primary alcohol, 2-bromo-3-methoxybutan-1-ol, using a mild reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) to avoid racemization.

  • Formation of Mosher Esters :

    • The alcohol is divided into two portions.

    • One portion is reacted with (R)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.

    • The other portion is reacted with (S)-MTPA chloride to form the (R)-MTPA ester.

  • ¹H NMR Analysis : The ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis : The chemical shifts of the protons on either side of the newly formed stereocenter are assigned. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Data Presentation
Protonδ for (S)-MTPA ester (ppm)δ for (R)-MTPA ester (ppm)Δδ (δS - δR) (ppm)
H-1a 4.354.45-0.10
H-1b 4.284.39-0.11
H-2 4.154.10+0.05
H-3 3.803.75+0.05
-OCH₃ 3.403.38+0.02
-CH₃ (on C3) 1.251.22+0.03

Note: The data presented in this table is a plausible, simulated representation for illustrative purposes. The sign of Δδ indicates which protons are shielded or deshielded by the phenyl ring of the MTPA group.

Experimental Workflow

Mosher_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_analysis Analysis Acid Enantiopure this compound Reduction Reduction to Alcohol Acid->Reduction Alcohol 2-Bromo-3-methoxybutan-1-ol Reduction->Alcohol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Ester_S (S)-MTPA Ester R_MTPA->Ester_S Ester_R (R)-MTPA Ester S_MTPA->Ester_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Assign Assign Absolute Configuration Delta_delta->Assign

Caption: Workflow for the modified Mosher's method.

Comparison and Conclusion

AspectVibrational Circular Dichroism (VCD)Modified Mosher's Method (NMR)
Principle Differential absorption of circularly polarized IR light.Diastereomer formation and NMR analysis of anisotropic effects.
Sample Prep Direct analysis of the acid.Chemical modification (reduction and esterification) required.
Instrumentation Requires a specialized VCD spectrometer.Requires a standard NMR spectrometer.
Data Analysis Requires quantum chemical calculations.Straightforward calculation of chemical shift differences.
Potential Issues Accuracy depends on the quality of the computational model.Potential for racemization during chemical steps; model can be ambiguous for flexible molecules.
Confidence High, based on multiple data points across the spectrum.High, when clear and consistent Δδ values are observed.

Both VCD spectroscopy and the modified Mosher's method are robust techniques for determining the absolute configuration of this compound. VCD offers a non-destructive approach that directly probes the molecule of interest in solution, with its accuracy underpinned by modern computational chemistry. The modified Mosher's method, while requiring chemical derivatization, is experimentally more accessible and provides a clear-cut analysis through well-established empirical models.

The choice between these methods will depend on the available instrumentation and the specific context of the research. For laboratories with access to a VCD spectrometer and computational resources, VCD provides a powerful and elegant solution. The modified Mosher's method remains a reliable and widely applicable alternative that can be performed with more common analytical equipment. For ultimate confidence, the application of both methods would provide orthogonal confirmation of the absolute configuration.

References

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  • Abraham, R. J., et al. (1996). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Magnetic Resonance in Chemistry, 34(1), 1-13. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-methoxybutanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, it is our collective responsibility to manage chemical waste with the utmost care and precision. This document offers a procedural, step-by-step approach to the disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment
  • Corrosive: Carboxylic acids are acidic and can cause severe skin burns and eye damage.[1][2][3]

  • Toxic: Brominated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.

Therefore, this compound must be treated as hazardous waste, and its disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential burns or absorption.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes that can cause severe eye damage.[6]
Lab Coat Chemical-resistant lab coat or apronTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood. A respirator may be necessary if there is a risk of generating aerosols or dust.To prevent inhalation of potentially toxic or irritating vapors.[7][8]
Spill Management Protocol

Accidental spills must be managed immediately and safely.

Minor Spills:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.

  • Containment: Use a chemical spill kit with an absorbent material suitable for acids to contain the spill.

  • Neutralization (with caution): For small spills, cautiously neutralize the acid with a weak base such as sodium bicarbonate or soda ash.[9]

  • Cleanup: Sweep or shovel the absorbed and neutralized material into a designated, labeled hazardous waste container.[7][10]

  • Decontaminate: Clean the spill area with soap and water.

Major Spills:

  • Evacuate Immediately: Evacuate all personnel from the laboratory.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Restrict Access: Prevent entry to the affected area.

Step-by-Step Disposal Procedure

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the RCRA, ensuring it is managed safely from generation to final disposal.[11]

Step 1: Waste Characterization The first step is to classify the waste. Based on its expected properties, this compound waste would likely be classified as hazardous due to corrosivity and toxicity.

Step 2: Segregation and Storage Proper segregation of chemical waste is critical to prevent dangerous reactions.[12][13][14]

  • Do not mix this acidic waste with bases, cyanides, or reactive substances.[13][15]

  • Store liquid waste in a designated, leak-proof, and clearly labeled container.[12][16] The container should be made of a material compatible with acids, such as glass.[12]

  • Keep solid and liquid waste separate.[12][15]

  • All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

Step 3: Labeling Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., Corrosive, Toxic)

  • The date of accumulation

Step 4: On-Site Neutralization (for small quantities of aqueous solutions only) For very small quantities of dilute aqueous solutions of this compound that are not contaminated with other hazardous materials, neutralization may be an option.[6] This should only be performed by trained personnel in a fume hood.[6]

  • Dilute: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is recommended).[9]

  • Neutralize: Slowly add a weak base, such as a saturated solution of soda ash, while stirring continuously.[9]

  • Monitor pH: Use pH paper or a pH meter to monitor the pH. The target pH is between 5.5 and 9.5.[6]

  • Dispose: Once neutralized, the solution may be permissible for drain disposal, followed by a large quantity of water.[6] Always check with your local wastewater regulations first.

Step 5: Professional Disposal For pure this compound, concentrated solutions, or mixtures with other hazardous materials, neutralization is not appropriate. This waste must be disposed of through a licensed hazardous waste contractor.[16]

  • Accumulation: Collect the waste in the properly labeled container in the SAA.

  • Documentation: Maintain accurate records of the waste generated.[11]

  • Scheduled Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified waste disposal company. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][17]

Disposal Decision Workflow

DisposalWorkflow start Waste Generation: This compound is_pure Is the waste pure or a dilute aqueous solution? start->is_pure is_small_quantity Is it a small quantity and are you trained for neutralization? is_pure->is_small_quantity Dilute Aqueous collect_hw Collect in a labeled hazardous waste container. is_pure->collect_hw Pure or Mixed Waste neutralize Neutralize with a weak base to pH 5.5-9.5 in a fume hood. is_small_quantity->neutralize Yes is_small_quantity->collect_hw No check_local_regs Check local wastewater regulations. neutralize->check_local_regs drain_disposal Permissible for drain disposal with copious amounts of water. check_local_regs->drain_disposal Permitted check_local_regs->collect_hw Not Permitted end Proper Disposal drain_disposal->end store_saa Store in Satellite Accumulation Area. collect_hw->store_saa professional_disposal Arrange for pickup by licensed hazardous waste contractor. store_saa->professional_disposal professional_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

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  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. 2-Bromo-3-methoxybutanoic acid, a halogenated carboxylic acid, is one such compound that requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe management, from receipt to disposal. The protocols outlined here are designed as a self-validating system, grounded in the established principles of chemical safety and risk mitigation.

Hazard Profile of α-Bromo Carboxylic Acids

This compound belongs to the class of α-bromo carboxylic acids. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogs, such as 2-Bromo-3-methylbutyric acid and 2-Bromobutyric acid, provide a reliable basis for hazard assessment. These compounds are consistently classified as highly hazardous.

The primary dangers stem from two key structural features: the acidic carboxylic acid group and the reactive carbon-bromine bond at the alpha position. This combination results in a substance that is not only corrosive but also a potent alkylating agent.

Key Hazards:

  • Severe Corrosivity: Direct contact causes severe skin burns and serious, potentially irreversible, eye damage.[1][2][3] Vapors or mists can be extremely irritating to the respiratory tract.[4]

  • Toxicity: Classified as harmful if swallowed or in contact with skin.[1][2]

  • Reactivity: α-Bromo carboxylic acids are valuable synthetic intermediates precisely because the bromine atom is a good leaving group in nucleophilic substitution reactions.[5][6] This reactivity also means it can react with biological nucleophiles if absorbed, underscoring the need to prevent exposure.

Hazard ClassificationCategoryPrimary Concerns
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and damage.[1][2][3]
Serious Eye DamageCategory 1Causes irreversible eye damage.[1][2][3]
Acute Toxicity (Oral, Dermal)Category 4Harmful if swallowed or absorbed through the skin.[1][2]
Halogenated Organic CompoundN/ARequires specific, segregated waste disposal.[7][8]

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a procedural step but a critical barrier of defense dictated by the chemical's properties. For this compound, the ensemble must provide comprehensive protection against a corrosive, toxic, and reactive liquid.

  • Primary Eye and Face Protection: At a minimum, chemical splash goggles are required. However, due to the severe eye damage classification, the authoritative recommendation is the use of a full-face shield over chemical splash goggles. A face shield alone does not provide adequate protection against splashes from all angles.[9][10]

  • Hand Protection: Double-gloving is essential.

    • Inner Glove: A standard nitrile glove provides a base layer of protection for incidental contact.

    • Outer Glove: A heavier, chemical-resistant glove such as butyl rubber or neoprene should be worn over the nitrile glove. This provides extended protection against the corrosive acid. Always check the manufacturer's glove compatibility charts for carboxylic acids and halogenated compounds.

  • Body Protection: A flame-resistant lab coat is standard. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.[4][10] All clothing should be long-sleeved, and closed-toe, chemical-resistant footwear is mandatory.[7]

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood. [4][11] This engineering control is the primary method for preventing respiratory exposure to corrosive vapors. Respiratory protection (e.g., a respirator) should not be necessary if a fume hood is used correctly, but must be available for emergency situations as dictated by your institution's safety plan.[12]

Operational and Handling Protocol

This step-by-step protocol ensures that safety is integrated into every stage of the workflow.

Step 1: Pre-Handling Preparation

  • Designate the Work Area: All work must be conducted in a designated area within a chemical fume hood.[12]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[10][11]

  • Prepare Spill Kit: Ensure a spill kit specifically for corrosive acids is immediately accessible. This should contain a neutralizer like sodium bicarbonate or calcium carbonate, along with absorbent pads.[10]

  • Don PPE: Put on the full PPE ensemble as described in Section 2 before bringing the chemical into the fume hood.

Step 2: Chemical Handling & Transfer

  • Transport: When moving the chemical from storage to the fume hood, always use a secondary containment carrier.[10]

  • Unsealing: Open the container slowly within the fume hood to safely release any pressure that may have built up.

  • Transfer: When pouring the liquid, do so slowly and carefully down the side of the receiving vessel to prevent splashing.[11]

  • Avoid Incompatibilities: Keep the acid away from bases, strong oxidizing agents, and metals, as these can trigger hazardous reactions.[12] When performing aqueous dilutions, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction.[10][11]

Step 3: Post-Handling Procedure

  • Decontamination: Thoroughly wipe down any contaminated surfaces within the fume hood using an appropriate cleaning agent.

  • Glove Removal: Remove the outer gloves first, turning them inside out. Then, remove the inner nitrile gloves. Dispose of both immediately in the designated waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and safety procedures for handling this compound.

prep Step 1: Preparation verify_ppe Verify Full PPE Ensemble (Face shield, double gloves, lab coat) prep->verify_ppe Check verify_eng Verify Engineering Controls (Fume Hood, Eyewash/Shower) prep->verify_eng Check handling Step 2: Chemical Handling (Inside Fume Hood) verify_ppe->handling verify_eng->handling transfer Slow Transfer / Weighing handling->transfer reaction Use in Reaction transfer->reaction post Step 3: Post-Handling reaction->post decon Decontaminate Workspace post->decon doff_ppe Properly Doff & Dispose PPE decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash disposal Step 4: Waste Disposal wash->disposal collect Collect All Waste in 'Halogenated Organic Waste' Container disposal->collect seal Seal & Store Waste Container Properly collect->seal end Procedure Complete seal->end

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal is a legal and ethical requirement to protect both personnel and the environment. As a brominated organic compound, this compound must be treated as halogenated organic waste .[7][8]

Disposal Protocol:

  • Dedicated Waste Container: Use a clearly labeled, leak-proof waste container designated specifically for "Halogenated Organic Waste".[8][13] These containers are often supplied by your institution's Environmental Health & Safety (EHS) department.

  • Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[14] The disposal methods are different and more costly for halogenated streams. Also, do not mix this acidic waste with bases or other incompatible chemicals in the same waste container.[8]

  • Include Contaminated Materials: All items that have come into direct contact with the acid, including gloves, pipette tips, and absorbent paper, must be placed in the same halogenated waste container.

  • Container Management: Keep the waste container sealed at all times, except when adding waste.[13] Store it in a designated satellite accumulation area until it is collected by EHS for final disposal, which is typically high-temperature incineration.[8]

  • DO NOT Pour Down the Drain: Under no circumstances should this chemical or its solutions be disposed of via the sewer system.[7][12][14]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment while advancing their scientific objectives.

References

  • Safe Handling & Disposal of Organic Substances. Science Ready.[Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.[Link]

  • Working safely with corrosive substances. Seton UK. (2022-08-17). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.